3-(2-Methylphenyl)propanal
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMXRXLWPQFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569870 | |
| Record name | 3-(2-Methylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19564-40-0 | |
| Record name | 3-(2-Methylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Methylphenyl)propanal: Structure, Properties, Synthesis, and Applications
Executive Summary: 3-(2-Methylphenyl)propanal, also known as 3-(o-tolyl)propionaldehyde, is an aromatic aldehyde with a unique structural arrangement that dictates its chemical behavior and potential applications. As an ortho-substituted phenylpropanal, it possesses distinct steric and electronic characteristics compared to its meta and para isomers. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical structure, physicochemical properties, predicted spectroscopic profile, and plausible synthetic routes. Furthermore, it explores its utility as a versatile chemical intermediate in the fragrance industry and as a potential scaffold in medicinal chemistry, while also outlining essential safety and handling protocols.
Chemical Identity and Structure
Nomenclature and Identifiers
A clear identification of this compound is critical for regulatory compliance, procurement, and accurate scientific communication. The key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(2-Methylphenyl)propionaldehyde, 3-o-tolyl-propionaldehyde, Benzenepropanal, 2-methyl- | [2] |
| CAS Number | 19564-40-0 | [2][3] |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| InChI | 1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3 | [3] |
| InChIKey | CIHMXRXLWPQFTH-UHFFFAOYSA-N | [3] |
Molecular Structure
The structure consists of a propanal group attached to the benzene ring at position 1, with a methyl group at the adjacent position 2 (ortho). This substitution pattern creates steric hindrance around the linkage point, which can influence the molecule's reactivity and conformational preferences.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, formulation, and application design.
Physical Properties
This compound exists as a colorless oil under standard conditions.[3] Its estimated properties suggest a relatively low volatility and poor water solubility, which are typical for aromatic aldehydes of this molecular weight.
| Property | Value | Source |
| Physical Form | Colorless Oil | [3] |
| Density | 0.998 g/cm³ | [2] |
| Boiling Point | 228.81 °C (estimate) | [2] |
| Flash Point | 101.6 °C | [2] |
| Vapor Pressure | 0.077 mmHg at 25°C | [2] |
| Refractive Index | 1.5220 (estimate) | [2] |
| XLogP3 | 2.1265 | [2] |
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the aldehyde functional group.
-
Oxidation: The aldehyde is susceptible to oxidation to form 3-(2-methylphenyl)propanoic acid. This can occur upon exposure to air, especially over prolonged periods, or with common oxidizing agents.
-
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 3-(2-methylphenyl)propan-1-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is a site for nucleophilic attack, enabling reactions such as acetal formation, cyanohydrin formation, and the Wittig reaction.
-
Stability and Storage: Like many aldehydes, it may be sensitive to air and light. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.
Predicted Spectroscopic Profile
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 148 , corresponding to the molecular weight [C₁₀H₁₂O]⁺. Key fragmentation patterns would likely include:
-
A fragment at m/z = 105 , resulting from a benzylic cleavage and loss of a C₃H₅O radical.
-
A prominent peak at m/z = 91 , corresponding to the stable tropylium ion, formed after rearrangement.
-
A peak resulting from McLafferty rearrangement, if sterically feasible.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected around 1725-1740 cm⁻¹ , characteristic of an aliphatic aldehyde carbonyl group.
-
Aldehydic C-H Stretch: Two distinct, medium-intensity bands are predicted near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both is highly indicative of an aldehyde.
-
Aromatic C=C Stretch: Medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.
-
Aldehyde Proton (-CHO): A triplet around δ 9.8 ppm (J ≈ 1.5 Hz), deshielded by the electronegative oxygen. The triplet splitting is due to coupling with the adjacent CH₂ group.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.1-7.3 ppm , integrating to 4 protons. The ortho-substitution pattern breaks the symmetry, leading to distinct signals.
-
Benzylic Protons (Ar-CH₂-): A triplet around δ 2.9 ppm (J ≈ 7.5 Hz), integrating to 2 protons.
-
Methylene Protons (-CH₂-CHO): A triplet of doublets (dt) around δ 2.7 ppm , integrating to 2 protons, coupled to both the benzylic CH₂ and the aldehyde proton.
-
Methyl Protons (Ar-CH₃): A sharp singlet around δ 2.3 ppm , integrating to 3 protons.
¹³C NMR: The carbon spectrum will confirm the carbon skeleton.
-
Carbonyl Carbon (-CHO): A signal far downfield, around δ 200-202 ppm .
-
Aromatic Carbons: Multiple signals between δ 125-142 ppm . The carbon bearing the methyl group and the one bearing the propyl chain will be distinct from the others.
-
Aliphatic Carbons: Signals for the benzylic CH₂, the adjacent CH₂, and the methyl carbon are expected around δ 45 ppm , δ 28 ppm , and δ 19 ppm , respectively.
Synthesis and Manufacturing
While various routes can be envisioned, the most straightforward and reliable laboratory-scale synthesis involves the oxidation of the corresponding alcohol. For industrial production, hydroformylation presents a more direct pathway.
Recommended Laboratory-Scale Synthesis: Oxidation of 3-(2-Methylphenyl)propan-1-ol
This method offers high yields and excellent control, preventing over-oxidation to the carboxylic acid by using a mild oxidizing agent. Pyridinium chlorochromate (PCC) is an ideal choice for this transformation.
Experimental Protocol:
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of 3-(2-methylphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.
-
Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Causality: The choice of PCC is deliberate; it is a mild oxidant that reliably converts primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which can be a problem with stronger oxidants like potassium permanganate or chromic acid. DCM is used as an inert solvent that effectively solubilizes the starting material.
Industrial Manufacturing Considerations
On an industrial scale, hydroformylation (also known as the oxo process) of 2-vinyltoluene (2-methylstyrene) would be a more atom-economical route.[4][5] This process involves reacting the alkene with synthesis gas (a mixture of CO and H₂) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[4] A key challenge in the hydroformylation of styrenes is controlling regioselectivity to favor the linear aldehyde (the desired product) over the branched isomer.[2] Catalyst and ligand design, along with control of pressure and temperature, are critical to achieving high selectivity for the linear this compound.[2]
Applications in Research and Development
The unique structure of this compound makes it a valuable molecule for several fields.
Role in Fragrance and Flavor Chemistry
Aromatic aldehydes are foundational in the fragrance industry. While specific data on this isomer is limited, related compounds like 3-(4-isopropylphenyl)-2-methylpropanal (Cyclamen Aldehyde) are known for their strong floral scents. It is highly probable that this compound possesses a distinct olfactory profile, likely with floral, green, or aldehydic notes, making it a target for discovery and formulation of novel fragrances.
Utility as a Synthetic Intermediate
The aldehyde functionality is a gateway to numerous other chemical classes, making this compound a versatile building block in organic synthesis.
Relevance in Drug Discovery
Aromatic scaffolds are ubiquitous in pharmaceuticals. Prodrug strategies often leverage aldehyde or alcohol functionalities to improve the physicochemical or pharmacokinetic properties of a drug candidate. This molecule can serve as a starting point for the synthesis of more complex structures, where the tolyl group provides a lipophilic anchor and the three-carbon chain acts as a flexible linker for attaching other pharmacophores. While no direct biological activity has been reported, similar structures have been investigated for a range of properties, suggesting this scaffold is of interest for library synthesis in lead discovery programs.
Safety, Handling, and Toxicology
As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. The safety profile is inferred from data on similar aldehydes.
-
Hazard Identification: Assumed to be a skin, eye, and respiratory irritant. May cause sensitization upon repeated skin contact. Harmful if swallowed or inhaled in large quantities. The material is combustible but has a high flash point.
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed and consider storing under an inert atmosphere.
-
Toxicology: No specific toxicological data is available for this compound. Its properties have not been thoroughly investigated. Treat as a potentially hazardous substance.
References
-
Wikipedia. (n.d.). Hydroformylation. Available at: [Link]
-
Li, Z., et al. (n.d.). Copper-catalyzed hydroformylation and hydroxymethylation of styrenes. National Center for Biotechnology Information (PMC). Available at: [Link]
-
LookChem. (n.d.). 3-P-TOLYL-PROPAN-1-OL. Available at: [Link]
-
Chemistry LibreTexts. (2023, May 3). 14.3.2: Hydroformylation. Available at: [Link]
-
Arena, C. G. (2023, October 1). Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst. Current Organic Chemistry, 27(19), 1711-1716. Available at: [Link]
- Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
ResearchGate. (n.d.). Synthesis of 2-chromanol by hydroformylation of 2-hydroxystyrene derivatives. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 3-(o-Tolyl)propanal: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(o-Tolyl)propanal, a valuable aldehyde intermediate, finds utility in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Its structure, featuring a propanal chain attached to an ortho-substituted toluene ring, presents unique synthetic challenges and opportunities. This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(o-tolyl)propanal, delving into the underlying reaction mechanisms, experimental considerations, and comparative analysis of each route. As a senior application scientist, this document is designed to offer not only theoretical knowledge but also practical insights to aid in the successful synthesis of this important compound.
Strategic Approaches to the Synthesis of 3-(o-Tolyl)propanal
The synthesis of 3-(o-tolyl)propanal can be approached through three principal strategies, each with its own set of advantages and limitations:
-
Hydroformylation of o-Methylstyrene: This atom-economical approach directly introduces the formyl group and a hydrogen atom across the double bond of o-methylstyrene.
-
Oxidation of 3-(o-Tolyl)propan-1-ol: A reliable method that involves the selective oxidation of the corresponding primary alcohol.
-
Reduction of 3-(o-Tolyl)propanoic Acid Derivatives: This pathway entails the partial reduction of a carboxylic acid or its more reactive derivatives, such as an ester or acyl chloride.
This guide will explore each of these pathways in detail, providing mechanistic insights and practical experimental protocols.
Pathway 1: Hydroformylation of o-Methylstyrene
Hydroformylation, also known as the oxo process, is a powerful one-step reaction for the synthesis of aldehydes from alkenes.[1] In the context of 3-(o-tolyl)propanal synthesis, this involves the reaction of o-methylstyrene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium-based.[2][3]
Mechanism of Rhodium-Catalyzed Hydroformylation
The catalytic cycle of rhodium-catalyzed hydroformylation is a well-studied process involving several key steps. The generally accepted mechanism for the formation of the linear aldehyde (the desired product in this case) is depicted below:
Figure 1: Catalytic cycle of rhodium-catalyzed hydroformylation.
A critical aspect of the hydroformylation of vinylarenes like o-methylstyrene is regioselectivity . The reaction can yield both the linear product (3-(o-tolyl)propanal) and the branched product (2-methyl-2-(o-tolyl)ethanal). The choice of ligands on the rhodium catalyst plays a crucial role in directing the selectivity. Bulky phosphine or phosphite ligands generally favor the formation of the linear isomer due to steric hindrance.[3]
Experimental Protocol: Synthesis of o-Methylstyrene via Wittig Reaction
The starting material, o-methylstyrene, can be conveniently synthesized from o-tolualdehyde using the Wittig reaction.[4]
Step 1: Preparation of the Wittig Reagent
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by a color change to deep yellow or orange.[5]
Step 2: Wittig Reaction
-
Cool the freshly prepared ylide solution to 0 °C.
-
Slowly add a solution of o-tolualdehyde (1.0 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude o-methylstyrene by vacuum distillation.
Experimental Protocol: Hydroformylation of o-Methylstyrene
-
In a high-pressure autoclave, charge the rhodium catalyst precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine or phosphite ligand in a suitable solvent such as toluene.
-
Add o-methylstyrene to the autoclave.
-
Seal the autoclave and purge several times with synthesis gas (CO/H₂).
-
Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with a 1:1 mixture of CO and H₂.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The product, 3-(o-tolyl)propanal, can be isolated and purified by vacuum distillation.
| Parameter | Typical Range | Rationale |
| Catalyst | [Rh(acac)(CO)₂], [Rh(CO)₂Cl]₂ | Readily available and effective catalyst precursors. |
| Ligand | Triphenylphosphine, bulky phosphites | Influences regioselectivity towards the linear product. |
| Solvent | Toluene, THF | Inert solvents that solubilize the catalyst and reactants. |
| **Pressure (CO/H₂) ** | 20 - 100 bar | Higher pressure generally increases the reaction rate. |
| Temperature | 80 - 120 °C | Balances reaction rate and catalyst stability. |
| Yield | 70-90% | Varies with specific conditions and catalyst system. |
| Regioselectivity (l:b) | >10:1 (with appropriate ligands) | Crucial for obtaining the desired linear aldehyde. |
Pathway 2: Oxidation of 3-(o-Tolyl)propan-1-ol
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the synthesis of 3-(o-tolyl)propanal, this requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Two highly effective methods for this transformation are the Swern oxidation and the Dess-Martin oxidation.
Synthesis of the Precursor: 3-(o-Tolyl)propan-1-ol
The required starting material, 3-(o-tolyl)propan-1-ol, can be synthesized via the reaction of an o-tolyl Grignard reagent with ethylene oxide.[6][7]
Figure 2: Synthesis of 3-(o-tolyl)propan-1-ol via Grignard reaction.
Mechanism of Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride at low temperatures. A hindered base, typically triethylamine, is then used to promote the elimination reaction.[8][9]
The key steps involve the formation of a reactive electrophilic sulfur species, reaction with the alcohol to form an alkoxysulfonium salt, and subsequent deprotonation and intramolecular elimination to yield the aldehyde.[10][11]
Experimental Protocol: Swern Oxidation of 3-(o-Tolyl)propan-1-ol
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.2 equivalents) in DCM, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, slowly add a solution of 3-(o-tolyl)propan-1-ol (1.0 equivalent) in DCM.
-
Stir the mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-(o-tolyl)propanal by vacuum distillation.[12]
Mechanism of Dess-Martin Oxidation
The Dess-Martin oxidation employs the Dess-Martin periodinane (DMP), a hypervalent iodine compound, as a mild and selective oxidizing agent.[13] The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane, followed by an intramolecular proton transfer and fragmentation to give the aldehyde.[14]
Experimental Protocol: Dess-Martin Oxidation of 3-(o-Tolyl)propan-1-ol
-
In a flask equipped with a magnetic stirrer, dissolve 3-(o-tolyl)propan-1-ol (1.0 equivalent) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated solution of sodium bicarbonate containing sodium thiosulfate to quench the excess DMP and reduce the iodinane byproduct.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-(o-tolyl)propanal by vacuum distillation.
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Oxidizing Agent | DMSO/Oxalyl Chloride | Dess-Martin Periodinane (DMP) |
| Temperature | -78 °C to room temperature | Room temperature |
| Byproducts | Dimethyl sulfide (malodorous) | Iodinane (solid, easily removed) |
| Advantages | Inexpensive reagents, high yields | Mild conditions, simple workup |
| Disadvantages | Requires low temperatures, foul-smelling byproduct | DMP is expensive and potentially explosive |
| Typical Yield | >90% | >90% |
Pathway 3: Reduction of 3-(o-Tolyl)propanoic Acid Derivatives
This pathway involves the synthesis of 3-(o-tolyl)propanoic acid or its derivatives, followed by a selective reduction to the aldehyde. Direct reduction of the carboxylic acid to the aldehyde is challenging, so it is often converted to a more reactive derivative like an ester or an acyl chloride.
Synthesis of the Precursor: 3-(o-Tolyl)propanoic Acid
3-(o-Tolyl)propanoic acid can be prepared from o-tolylacetonitrile through hydrolysis.
Step 1: Synthesis of o-Tolylacetonitrile
o-Tolylacetonitrile can be synthesized from o-methylbenzyl chloride or bromide via nucleophilic substitution with sodium or potassium cyanide.
Step 2: Hydrolysis of o-Tolylacetonitrile
-
In a round-bottom flask, combine o-tolylacetonitrile and an excess of an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the mixture under reflux for several hours.
-
After cooling, if acidic hydrolysis was used, neutralize the solution with a base. If basic hydrolysis was used, acidify the solution to precipitate the carboxylic acid.
-
Collect the solid 3-(o-tolyl)propanoic acid by filtration, wash with cold water, and dry.
Reduction of a 3-(o-Tolyl)propanoic Acid Derivative
Method A: DIBAL-H Reduction of the Ester
Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can reduce esters to aldehydes at low temperatures.[15][16]
Step 1: Esterification of 3-(o-Tolyl)propanoic Acid
-
In a round-bottom flask, dissolve 3-(o-tolyl)propanoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the excess acid and extract the methyl 3-(o-tolyl)propanoate. Purify by distillation.
Step 2: DIBAL-H Reduction
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl 3-(o-tolyl)propanoate (1.0 equivalent) in anhydrous toluene or DCM.
-
Cool the solution to -78 °C.
-
Slowly add a solution of DIBAL-H (1.1 equivalents) in toluene, maintaining the temperature below -70 °C.[17][18]
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir until two clear layers form.
-
Separate the layers, extract the aqueous layer with an organic solvent, and combine the organic layers.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 3-(o-tolyl)propanal. Purify by vacuum distillation.[19]
Method B: Rosenmund Reduction of the Acyl Chloride
The Rosenmund reduction is a catalytic hydrogenation of an acyl chloride to an aldehyde using a poisoned palladium catalyst.[20][21]
Step 1: Formation of the Acyl Chloride
-
In a flask, combine 3-(o-tolyl)propanoic acid and thionyl chloride (SOCl₂) or oxalyl chloride.[20]
-
Gently heat the mixture under reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation to obtain the crude 3-(o-tolyl)propionyl chloride.
Step 2: Rosenmund Reduction
-
In a hydrogenation apparatus, dissolve the 3-(o-tolyl)propionyl chloride in an inert solvent like toluene.
-
Add the Rosenmund catalyst (palladium on barium sulfate, poisoned with quinoline-sulfur).[22]
-
Bubble hydrogen gas through the stirred solution at a controlled temperature.
-
Monitor the reaction progress by GC.
-
Upon completion, filter off the catalyst and wash the filtrate with a dilute base to remove any HCl.
-
Dry the organic layer and concentrate to obtain 3-(o-tolyl)propanal.
| Parameter | DIBAL-H Reduction | Rosenmund Reduction |
| Starting Material | Ester | Acyl Chloride |
| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | H₂ with poisoned Pd/BaSO₄ |
| Temperature | -78 °C | Room temperature to elevated |
| Advantages | High yields, good functional group tolerance | Catalytic, avoids stoichiometric metal hydrides |
| Disadvantages | Requires cryogenic temperatures, pyrophoric reagent | Catalyst preparation and poisoning can be sensitive |
| Typical Yield | 80-95% | 70-90% |
Conclusion
The synthesis of 3-(o-tolyl)propanal can be successfully achieved through several distinct pathways, each with its own merits. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific equipment and expertise available in the laboratory.
-
Hydroformylation offers an elegant and atom-economical approach, particularly for large-scale industrial synthesis, provided that the regioselectivity can be effectively controlled.
-
Oxidation of the corresponding alcohol is a highly reliable and versatile laboratory-scale method, with both Swern and Dess-Martin oxidations providing excellent yields under mild conditions. The choice between them often comes down to a trade-off between the operational complexity of the Swern protocol and the cost and safety considerations of the Dess-Martin reagent.
-
Reduction of a carboxylic acid derivative provides another viable route. DIBAL-H reduction of the ester is a common and effective laboratory method, while the Rosenmund reduction offers a classic catalytic alternative.
By understanding the mechanisms and experimental nuances of each of these pathways, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize 3-(o-tolyl)propanal for their specific applications.
References
-
ACS Publications. (n.d.). Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. Organic Letters. Retrieved from [Link]
-
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Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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MDPI. (n.d.). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Retrieved from [Link]
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Juniper Publishers. (2023). The Use of Rosenmund Reduction in Organic Synthesis. Retrieved from [Link]
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RWTH Publications. (2022). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am. Retrieved from [Link]
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 3-(2-Methylphenyl)propanal
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data expected for 3-(2-Methylphenyl)propanal, a key aromatic aldehyde of interest to researchers, scientists, and professionals in drug development and fragrance chemistry. In the absence of readily available experimental spectra for this specific ortho-isomer, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict and interpret its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) characteristics. By elucidating the causal relationships between molecular structure and spectral output, this guide establishes a robust framework for the identification and characterization of this compound, ensuring a high degree of scientific integrity and trustworthiness in its analysis. Detailed experimental protocols and visual aids are provided to facilitate practical application and a deeper understanding of the underlying scientific principles.
Introduction: The Significance of Spectroscopic Characterization
This compound is an aromatic aldehyde whose structural nuances can significantly influence its chemical reactivity, biological activity, and sensory properties. As with its isomers, it holds potential as a building block in organic synthesis and may appear as a critical impurity in the manufacturing of pharmaceutical compounds. Accurate and unambiguous structural confirmation is therefore paramount. Spectroscopic techniques provide a non-destructive window into the molecular framework, offering a fingerprint unique to the compound's constitution. This guide will systematically deconstruct the predicted spectroscopic signature of this compound, providing the rationale behind the expected data and the experimental methodologies to acquire them.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to be rich with information, clearly indicating the presence of its defining aldehyde and substituted aromatic ring moieties.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A standard and effective method for obtaining the IR spectrum of a liquid sample like this compound is as follows:
-
Sample Preparation: A single drop of the neat liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument Setup: The plates are mounted in the sample holder of an FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 600 cm⁻¹. A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Predicted IR Spectrum and Interpretation
The predicted key absorption bands for this compound are summarized in the table below, followed by a detailed interpretation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |
| Aldehyde C-H Stretch | ~2830 and ~2720 | Medium, Weak | Characteristic doublet for aldehydes, often appearing as a shoulder on the alkyl C-H stretch.[1][2][3] |
| Aromatic C-H Stretch | ~3100-3000 | Medium to Weak | Indicates sp² C-H bonds of the benzene ring.[4] |
| Alkyl C-H Stretch | ~2960-2850 | Strong | Indicates sp³ C-H bonds of the propyl chain and methyl group.[5] |
| Carbonyl (C=O) Stretch | ~1725 | Strong, Sharp | Diagnostic for a saturated aliphatic aldehyde.[1][5] |
| Aromatic C=C Stretch | ~1600 and ~1475 | Medium | Characteristic in-ring vibrations of the benzene ring.[4][6] |
| Aromatic C-H Out-of-Plane Bending | ~770-730 | Strong | Indicative of ortho-disubstitution on the benzene ring.[7] |
Interpretation of Key Features:
-
Aldehyde Group: The most definitive evidence for the aldehyde functionality comes from two sets of peaks. A strong, sharp absorption around 1725 cm⁻¹ is expected for the C=O stretch of a saturated aldehyde.[1][5] Conjugation with a double bond or aromatic ring would lower this frequency, but in this compound, the carbonyl group is insulated from the ring by a methylene group.[8] Additionally, the aldehydic C-H stretch will manifest as a characteristic doublet around 2830 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic as few other absorptions appear in this region.[1][2] This doublet arises from a Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[3]
-
Aromatic Ring and Substitution Pattern: The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and a pair of C=C in-ring stretching bands around 1600 cm⁻¹ and 1475 cm⁻¹.[4][6] Crucially, the substitution pattern can be inferred from the strong out-of-plane (oop) C-H bending vibrations in the fingerprint region. For an ortho-disubstituted benzene ring, a strong absorption is expected in the range of 770-730 cm⁻¹.[7]
-
Alkyl Moieties: The sp³ C-H stretching vibrations of the propyl chain and the methyl group will produce strong absorptions in the 2960-2850 cm⁻¹ region.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer (typically operating at 300 or 400 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, the spectrum is acquired over a range of 0-10 ppm. For ¹³C NMR, a wider spectral width of 0-220 ppm is used. Standard pulse sequences are employed for both nuclei.
Predicted ¹H NMR Spectrum and Interpretation
The predicted chemical shifts (δ), multiplicities, and integration values for the protons of this compound are presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Partner(s) |
| Aldehyde H (CHO) | ~9.8 | Triplet (t) | 1H | CH₂CHO |
| Aromatic H's (Ar-H) | ~7.2-7.0 | Multiplet (m) | 4H | Aromatic H's |
| Benzylic H's (Ar-CH₂) | ~2.9 | Triplet (t) | 2H | CH₂CHO |
| Methylene H's (CH₂CHO) | ~2.8 | Triplet of triplets (tt) | 2H | Ar-CH₂, CHO |
| Methyl H's (Ar-CH₃) | ~2.3 | Singlet (s) | 3H | None |
Interpretation of Key Features:
-
Aldehyde Proton: A highly deshielded proton appearing as a triplet around 9.8 ppm is a clear indicator of the aldehyde group.[2] Its triplet multiplicity arises from coupling to the adjacent two protons of the CH₂CHO group.
-
Aromatic Protons: The four protons on the ortho-disubstituted aromatic ring will be in different chemical environments and will couple with each other, resulting in a complex multiplet in the typical aromatic region of ~7.2-7.0 ppm.[9]
-
Alkyl Protons:
-
The benzylic protons (Ar-CH₂) are expected around 2.9 ppm as a triplet, due to coupling with the adjacent CH₂CHO protons.
-
The methylene protons adjacent to the carbonyl group (CH₂CHO) are predicted to be around 2.8 ppm. They will be split into a triplet by the benzylic protons and further into a triplet by the aldehyde proton, resulting in a triplet of triplets.
-
The methyl protons on the aromatic ring (Ar-CH₃) are not coupled to any other protons and will therefore appear as a sharp singlet around 2.3 ppm.
-
Predicted ¹³C NMR Spectrum and Interpretation
The predicted chemical shifts for the carbon atoms of this compound are summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Significance |
| Aldehyde C (CHO) | ~202 | Highly deshielded carbonyl carbon.[10] |
| Aromatic C (quaternary, C-Ar) | ~138, ~136 | Quaternary carbons of the aromatic ring. |
| Aromatic C (CH) | ~130, ~128, ~126, ~125 | Tertiary carbons of the aromatic ring. |
| Methylene C (CH₂CHO) | ~45 | Methylene carbon adjacent to the carbonyl. |
| Benzylic C (Ar-CH₂) | ~28 | Benzylic carbon. |
| Methyl C (Ar-CH₃) | ~19 | Methyl carbon on the aromatic ring. |
Interpretation of Key Features:
The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 inequivalent carbon atoms in the molecule.
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing at a characteristic chemical shift of around 202 ppm.[10]
-
Aromatic Carbons: The six aromatic carbons will appear in the range of ~125-138 ppm. The two quaternary carbons (one bearing the propyl chain and one bearing the methyl group) will generally have different intensities compared to the four protonated aromatic carbons.
-
Alkyl Carbons: The three sp³ hybridized carbons of the propyl chain and the methyl group will appear in the upfield region of the spectrum (~19-45 ppm).
Mass Spectrometry: Deciphering the Molecular Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph.
-
Separation: The compound travels through a capillary column, separating it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (Electron Ionization, EI). This forms a positively charged molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation Pathways
The molecular weight of this compound is 148.20 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 148. The fragmentation pattern will be dictated by the stability of the resulting carbocations.
| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 148 | Moderate | [C₁₀H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 119 | Moderate | [C₉H₁₁]⁺ | Loss of the formyl radical (•CHO) via alpha-cleavage. |
| 105 | High (Base Peak) | [C₈H₉]⁺ | Formation of the stable methyltropylium ion.[11] |
| 91 | Moderate | [C₇H₇]⁺ | Tropylium ion from rearrangement and loss of ethylene. |
| 29 | Moderate | [CHO]⁺ | Formyl cation. |
Interpretation of Key Fragmentation Pathways:
A key fragmentation pathway for alkylbenzenes is the formation of the highly stable tropylium ion or its substituted analogues.[11]
-
Formation of the Methyltropylium Ion (m/z 105): The most prominent peak (base peak) in the spectrum is predicted to be at m/z 105. This corresponds to the [C₈H₉]⁺ ion, the stable methyltropylium ion, formed through benzylic cleavage and rearrangement. This is a characteristic fragmentation for compounds containing a methyl-substituted benzene ring with a side chain.
-
Alpha-Cleavage (m/z 119): Cleavage of the bond between the carbonyl group and the adjacent methylene group (alpha-cleavage) will result in the loss of a formyl radical (•CHO), leading to a fragment at m/z 119.
-
McLafferty Rearrangement: A McLafferty rearrangement is also possible, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage to produce a neutral enol and a charged alkene.
The following diagram illustrates the primary predicted fragmentation pathways.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion: A Cohesive Spectroscopic Portrait
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Oregon State University Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy. University of Calgary Chemistry. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
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ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?. Retrieved from [Link]
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JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectral fragmentation pathway of phenylpropanoids. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Is An Overtone In IR Spectroscopy?. YouTube. Retrieved from [Link]
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Human Metabolome Database. (2023). (±)-2-Methyl-3-(2-methylphenyl)propanal (HMDB0040245). Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Isobutyl-2-methylphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Rice University. Retrieved from [Link]
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Physical and chemical characteristics of 3-(o-tolyl)propanal
An In-Depth Technical Guide to 3-(o-Tolyl)propanal: Physicochemical Characteristics, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(o-tolyl)propanal (CAS No. 19564-40-0), a key aromatic aldehyde intermediate. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its fundamental physical and chemical properties, analytical characterization, synthesis, and safety considerations. By integrating established data with practical insights, this guide aims to facilitate the effective utilization of this compound in complex organic synthesis and novel molecular design. We will explore the causality behind its reactivity, outline self-validating protocols for its characterization, and ground all claims in authoritative references.
Compound Identification and Nomenclature
3-(o-Tolyl)propanal is an organic compound featuring a propanal moiety attached to an ortho-substituted tolyl group. This structure imparts a unique combination of aliphatic and aromatic characteristics, making it a versatile building block in synthetic chemistry.
-
Systematic IUPAC Name : 3-(2-methylphenyl)propanal[1][]
-
Common Synonyms : 2-Methyl-benzenepropanal, 3-(o-Tolyl)propionaldehyde, 3-(2-Methylphenyl)propionaldehyde[1][3][4][5]
-
InChI Key : CIHMXRXLWPQFTH-UHFFFAOYSA-N[][3]
-
Canonical SMILES : CC1=CC=CC=C1CCC=O[][3]
Physicochemical Properties
The physical and chemical properties of 3-(o-tolyl)propanal are summarized in the table below. These characteristics are crucial for designing reaction conditions, purification procedures, and appropriate storage protocols.
| Property | Value | Source(s) |
| Molecular Weight | 148.20 g/mol | [3][6] |
| Appearance | Liquid (at standard conditions) | [7] |
| Density | 0.972 - 0.998 g/cm³ | [][4][6] |
| Boiling Point | 227.5 - 228.8 °C at 760 mmHg | [][4][6] |
| Flash Point | 101.6 °C | [6] |
| Refractive Index | ~1.522 | [4] |
| Topological Polar Surface Area | 17.1 Ų | [3] |
| Rotatable Bond Count | 3 | [3] |
Chemical Reactivity and Stability Profile
The reactivity of 3-(o-tolyl)propanal is governed by its two primary functional groups: the aldehyde and the ortho-substituted aromatic ring.
3.1. The Aldehyde Group: A Hub of Reactivity The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This is the most significant aspect of its chemical behavior.
-
Nucleophilic Addition : Like other aldehydes, it readily undergoes nucleophilic addition reactions. Common nucleophiles include Grignard reagents, organolithium compounds, and cyanide ions. These reactions are fundamental for carbon-carbon bond formation.
-
Oxidation : The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-(o-tolyl)propanoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction : Conversely, it can be reduced to the primary alcohol, 3-(o-tolyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)[8].
-
Reductive Amination : It is an excellent substrate for reductive amination, reacting with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form corresponding amines. This is a cornerstone reaction in medicinal chemistry for introducing nitrogen-containing moieties.
-
Wittig Reaction : It can react with phosphorus ylides in a Wittig reaction to form alkenes, providing a reliable method for converting the carbonyl group into a carbon-carbon double bond.
Compared to a simple aliphatic aldehyde like propanal, the steric hindrance from the ortho-tolyl group might slightly modulate the reaction rates at the carbonyl center. However, it is generally less reactive in nucleophilic additions than propanal due to the electron-donating effect of the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon[9].
3.2. The Aromatic Ring: Site for Electrophilic Substitution The tolyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The existing methyl and propyl-aldehyde groups act as ortho-, para-directing activators, though the steric bulk will influence the regioselectivity of incoming electrophiles.
3.3. Stability and Storage Considerations Aldehydes are prone to oxidation upon exposure to air, which can lead to the formation of carboxylic acid impurities[10]. More critically, they can form explosive peroxides, especially if stored improperly over long periods[10][11].
-
Recommended Storage : To ensure chemical integrity, 3-(o-tolyl)propanal should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and well-ventilated place[10]. Refrigeration is often recommended for long-term storage.
Synthesis and Analytical Characterization
4.1. General Synthesis Pathway A common and reliable method for synthesizing 3-(o-tolyl)propanal is through the controlled oxidation of its corresponding primary alcohol, 3-(o-tolyl)propan-1-ol. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid.
Caption: A generalized workflow for the synthesis of 3-(o-tolyl)propanal.
4.2. Analytical Characterization Protocol Confirming the identity and purity of synthesized 3-(o-tolyl)propanal requires a multi-technique analytical approach.
Step-by-Step Protocol:
-
Infrared (IR) Spectroscopy :
-
Acquire an IR spectrum of a neat film of the sample.
-
Expected Peaks : Look for a strong C=O stretch around 1720-1740 cm⁻¹, two characteristic aldehydic C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹, and aromatic C=C stretches around 1600 cm⁻¹ and 1475 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve ~10-20 mg of the sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard[12].
-
¹H NMR :
-
An aldehyde proton (CHO) signal appearing as a triplet around δ 9.8 ppm.
-
Aromatic protons in the region of δ 7.0-7.3 ppm.
-
Two methylene groups (-CH₂-CH₂-) appearing as triplets or more complex multiplets between δ 2.5-3.0 ppm.
-
A methyl group (-CH₃) singlet on the aromatic ring around δ 2.3 ppm.
-
-
¹³C NMR :
-
An aldehyde carbonyl carbon signal around δ 200 ppm.
-
Aromatic carbons between δ 125-140 ppm.
-
Aliphatic carbons between δ 20-50 ppm.
-
-
-
Mass Spectrometry (MS) :
-
Obtain an electron ionization (EI) mass spectrum.
-
Expected Fragments : The molecular ion peak [M]⁺ should be observed at m/z = 148. Key fragmentation patterns would include the loss of the aldehyde group (-CHO) and benzylic cleavage.
-
Sources
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Potential research applications of 3-(2-Methylphenyl)propanal
An In-depth Technical Guide to the Research Applications of 3-(2-Methylphenyl)propanal
This compound, a substituted aromatic aldehyde, currently represents a molecule of significant untapped potential. While its structural analogs have found extensive application within the fragrance industry, the specific properties and applications of the ortho-methylated isomer remain largely unexplored in publicly accessible literature. This guide serves as a foundational resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its physicochemical characteristics, proposed synthetic routes, and a detailed roadmap for investigating its potential in two key areas: as a novel fragrance ingredient and as a candidate for biological activity screening. By presenting both established knowledge on related compounds and a structured approach to new discovery, we aim to catalyze further research and unlock the full potential of this intriguing molecule.
Introduction: The Case for a Forgotten Isomer
The phenylpropanal scaffold is a cornerstone of the fragrance industry, giving rise to iconic scents like Lilial® (3-(4-tert-butylphenyl)-2-methylpropanal) and Bourgeonal® (3-(4-tert-butylphenyl)propanal).[1][2] However, recent toxicological findings, particularly the classification of Lilial® as toxic for reproduction, have necessitated a search for safer alternatives.[1][2] This has spurred innovation, leading to the development of molecules like Nympheal® (3-(4-isobutyl-2-methylphenyl)propanal), which strategically incorporates a methyl group at the 2-position of the phenyl ring to enhance safety while preserving desirable olfactory notes.[3][4]
This compound shares this key structural feature—the ortho-methyl group—yet it has not been the subject of extensive investigation. This technical guide posits that this very lack of data represents a significant scientific opportunity. We will explore the potential of this compound through the lens of its more well-understood relatives, proposing concrete research pathways to define its value.
Physicochemical Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to any research application, from formulation in a consumer product to its behavior in a biological assay. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 19564-40-0 | [5][6] |
| Molecular Formula | C₁₀H₁₂O | [5] |
| Molecular Weight | 148.20 g/mol | [5] |
| IUPAC Name | 3-(o-tolyl)propanal | [5] |
| Synonyms | 3-(2-Methylphenyl)propionaldehyde, 3-o-Tolyl-propionaldehyde | [5] |
| Appearance | Colorless oil | |
| Boiling Point | 228.81°C (estimated) | [5] |
| Density | 0.998 g/cm³ | [5] |
| Flash Point | 101.6°C | [5] |
| InChI Key | CIHMXRXLWPQFTH-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing Pathways
While specific scaled-up synthesis of this compound is not detailed in the literature, several established organic chemistry reactions can be adapted from the synthesis of its structural isomers and related molecules.[3][7] A plausible and efficient laboratory-scale synthesis can be achieved via the alkylation of an enolate.
Proposed Synthesis Route: Enolate Alkylation
This common method for forming carbon-carbon bonds is a reliable way to construct the propanal side chain attached to the aromatic ring.
Caption: Proposed two-step synthesis of this compound via enolate alkylation.
Experimental Protocol: Laboratory Scale Synthesis
Caution: This procedure should only be performed by trained chemists in a properly ventilated fume hood with appropriate personal protective equipment.
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) in THF.
-
Add propanal dropwise to the stirred LDA solution. Maintain the temperature at -78°C.
-
Allow the mixture to stir for 1 hour to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
In a separate flask, dissolve 2-methylbenzyl bromide in anhydrous THF.
-
Add the 2-methylbenzyl bromide solution dropwise to the enolate solution at -78°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Potential Application I: Fragrance and Perfumery
The primary and most immediate research application for this compound is in the field of fragrance chemistry. The structural similarity to Nympheal®, a successful and safe alternative to Lilial®, provides a strong rationale for its investigation as a novel scent ingredient.[3][4] The ortho-methyl group is strategically placed to potentially inhibit metabolic pathways that lead to toxicity, a key feature of modern fragrance design.[4]
Hypothesized Olfactory Profile
Based on the structure-odor relationships of phenylpropanals, this compound is predicted to have a floral, green, and aldehydic scent profile. The ortho-methyl group may introduce a subtle cresol-like or spicy nuance compared to its para- and meta-isomers. It is likely to possess notes reminiscent of lily-of-the-valley (muguet), a highly sought-after fragrance character.[7][8]
Workflow for Fragrance Ingredient Evaluation
A systematic approach is required to validate a new molecule as a viable fragrance ingredient. This involves sensory analysis, stability testing, and safety assessments.
Caption: A phased workflow for the comprehensive evaluation of a new fragrance ingredient.
Potential Application II: Biological Activity Screening
The complete lack of public data on the biological effects of this compound presents a compelling opportunity for drug discovery and development professionals.[9] The aldehyde functional group is known to be reactive and can participate in various biological interactions, making it a candidate for screening against a range of therapeutic targets. A tiered screening approach is recommended to efficiently assess its potential while managing resources.
Proposed Research Program: A Tiered Screening Cascade
This workflow prioritizes broad, cost-effective assays to identify any "hits" before proceeding to more complex and targeted investigations.
Caption: A tiered workflow for screening this compound for novel biological activity.
Protocol: MTT Cytotoxicity Assay
This protocol serves as a baseline to determine the compound's toxicity to human cells, a critical first step.
-
Cell Seeding:
-
Culture human cell lines (e.g., HepG2 liver cells, HaCaT skin cells) under standard conditions.
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well microplate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO only) and untreated control wells.
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Outlook
This compound stands at an exciting intersection of known industrial application and unknown biological potential. For fragrance researchers, it offers a promising scaffold for a novel, potentially safer, floral-green scent ingredient. For pharmacologists and drug discovery scientists, it represents a completely uncharted territory, a blank slate for screening and discovery. The methodologies and workflows presented in this guide provide a clear and actionable framework for unlocking the scientific and commercial value of this molecule. It is our hope that this document will serve as the catalyst for new research initiatives that will finally bring the potential of this "forgotten isomer" to light.
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- Givaudan. (2020, November 24). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. ACS Publications.
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- ACS Publications. (2020, November 24). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient.
- Zviely, M. (2012, March). The Phenylpropanals—Floral Aromatic Aldehydes. Perfumer & Flavorist, 37.
- Mazahar, M. A. H., & Jumal, J. (2023). Synthesis, Characterization, and Perfumery Application of Acetal Derivatives of 2-Methyl-3-(4-R-Phenyl) Propanal: A Short Review. Malaysian Journal of Science, Health & Technology, 9(1).
- BenchChem. (2025). No Biological Activity Data Currently Available for 3-(3-Methylphenyl)propionaldehyde Derivatives.
- Google Patents. (n.d.). Floral perfuming compositions as substitutes for lilial.
- National Center for Biotechnology Information. (n.d.). Lilial. PubChem.
- Australian Industrial Chemicals Introduction Scheme. (2022, June 30). Phenyl propanaldehydes - Evaluation statement.
- Alchem.Pharmtech. (n.d.). CAS 19564-40-0 | this compound.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025). The Elusive Natural Presence of 3-(3-Methylphenyl)propionaldehyde: A Technical Guide.
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Stability and degradation pathways of 3-(o-tolyl)propanal
An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(o-tolyl)propanal
Abstract
3-(o-tolyl)propanal is an aromatic aldehyde whose stability is a critical parameter for its application in research and development, particularly within the pharmaceutical and fine chemical industries. An understanding of its degradation pathways is essential for developing stable formulations, defining appropriate storage conditions, and ensuring product purity and safety. This guide provides a comprehensive analysis of the intrinsic stability of 3-(o-tolyl)propanal, delineates its primary degradation pathways—oxidation, photolysis, and thermal decomposition—and offers detailed protocols for conducting forced degradation studies. By synthesizing mechanistic chemistry with practical, field-proven methodologies, this document serves as an essential resource for scientists and researchers engaged in the handling and development of this compound.
Introduction and Molecular Profile
3-(o-tolyl)propanal (CAS No. 19564-40-0), also known as 2-Methyl-benzenepropanal, is a chemical intermediate characterized by an aldehyde functional group attached to a propyl chain, which is substituted with an o-tolyl group.[1][2] The reactivity of the aldehyde moiety, combined with the presence of an aromatic ring and benzylic hydrogens, dictates its chemical behavior and susceptibility to degradation. Understanding these structural liabilities is the first step in predicting and controlling its stability.
For professionals in drug development, where active pharmaceutical ingredients (APIs) or key intermediates may possess similar structural motifs, knowledge of potential degradation products is not merely academic. It is a regulatory expectation and a cornerstone of ensuring the safety and efficacy of the final drug product.[3][4] Forced degradation studies, which intentionally stress a molecule, are fundamental to identifying likely degradants and establishing degradation pathways.[5]
Physicochemical Properties
A summary of the key physicochemical properties of 3-(o-tolyl)propanal is provided below. This data is foundational for designing stability studies and analytical methods.
| Property | Value | Source(s) |
| CAS Number | 19564-40-0 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [2] |
| Synonyms | 3-(2-Methylphenyl)propanal, 2-Methyl-benzenepropanal | [6] |
| Appearance | Varies; typically a liquid | - |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Principal Degradation Pathways
The chemical structure of 3-(o-tolyl)propanal suggests several potential degradation pathways under common storage and handling conditions. The aldehyde group is the most reactive site, highly susceptible to oxidation. The molecule's aromatic nature and aliphatic chain also create vulnerabilities to photolytic and thermal stress.
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// Edges main -- oxid [label="Oxidation\n(O₂, Peroxides)"]; main -- photo [label="Photodegradation\n(UV/Vis Light)"]; main -- thermal [label="Thermal Stress\n(Heat)"]; }
Caption: Primary degradation pathways for 3-(o-tolyl)propanal.Oxidative Degradation
The aldehyde functional group is readily oxidized to a carboxylic acid. This is the most anticipated degradation pathway for 3-(o-tolyl)propanal, especially in the presence of atmospheric oxygen (auto-oxidation) or other oxidizing agents.
Mechanism: The primary product of oxidation is 3-(o-tolyl)propanoic acid. This transformation occurs via the oxidation of the aldehyde's C-H bond. In auto-oxidation, the process is often initiated by radical species, leading to a hydroperoxide intermediate that subsequently converts to the carboxylic acid. The presence of trace metals can catalyze this process. Primary alcohols are oxidized to aldehydes and can be further oxidized to carboxylic acids if a sufficient amount of the oxidizing agent is present.[7][8]
Key Degradant:
-
3-(o-tolyl)propanoic acid: The primary and most predictable oxidative degradant.
Photodegradation
Aromatic aldehydes can absorb ultraviolet (UV) light, leading to electronically excited states that can undergo various photochemical reactions.[9][10] For 3-(o-tolyl)propanal, several photolytic pathways are plausible.
Mechanism:
-
Norrish Type I Cleavage: Absorption of light could induce homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon, yielding a 2-(o-tolyl)ethyl radical and a formyl radical. These radicals can then participate in a cascade of secondary reactions.
-
Norrish Type II Cleavage: The molecule possesses gamma-hydrogens on the propyl chain. Intramolecular hydrogen abstraction by the excited carbonyl oxygen can lead to cleavage of the alpha-beta carbon bond, potentially yielding o-methylstyrene and acetaldehyde enol.
-
Aromatic Ring Reactions: The aromatic ring itself can participate in photochemical reactions, although this is generally less common than carbonyl-centered photochemistry.[9]
The specific pathway depends on factors like the wavelength of light and the solvent system.[11]
Thermal Degradation
At elevated temperatures, aldehydes can undergo thermal decomposition.[12][13] These reactions are often complex and proceed through radical chain mechanisms.[14]
Mechanism: The C-C bonds in the propyl chain and the C-C bond adjacent to the carbonyl group are potential sites of cleavage. The weakest bond will likely cleave first, initiating a series of radical reactions that can lead to a complex mixture of smaller molecules, including o-xylene, propanal, and various recombination products.[15][16] The exact product profile is highly dependent on the temperature and whether the degradation occurs in the gas phase, in solution, or as a neat substance.
Recommended Protocols for Forced Degradation Studies
Forced degradation or stress testing is a crucial component of drug development and chemical stability assessment.[4][17] It helps to establish the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][5] The following protocols are designed to investigate the stability of 3-(o-tolyl)propanal under various stress conditions. A target degradation of 5-20% is generally recommended to ensure that primary degradation products are formed without excessive secondary degradation.[18]
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quench [label="Neutralize/Quench\nReaction at Time Points", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze by Stability-Indicating\nHPLC-UV/MS Method", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; identify [label="Characterize Degradants\n(LC-MS, NMR)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep -> stress; stress -> {acid, base, oxid, thermal, photo} [style=dotted]; {acid, base, oxid, thermal, photo} -> quench; quench -> analyze; analyze -> identify; }
Caption: Experimental workflow for forced degradation studies.Analytical Method Development
Prior to initiating stress studies, a stability-indicating analytical method must be developed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is standard.
-
Objective: To achieve baseline separation of the parent 3-(o-tolyl)propanal peak from all potential degradation products and solvent peaks.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using a mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.
-
Detection: UV detector set to an appropriate wavelength for 3-(o-tolyl)propanal (e.g., 254 nm or a wavelength maximum determined by UV scan). A photodiode array (PDA) detector is highly recommended for assessing peak purity.
-
Coupling: The HPLC system should ideally be coupled to a mass spectrometer (LC-MS) to obtain mass information on the eluting peaks, which is invaluable for identifying unknown degradants.[19]
Protocol: Hydrolytic Degradation
-
Objective: To assess stability in acidic and basic conditions.
-
Procedure:
-
Prepare a solution of 3-(o-tolyl)propanal at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: In a separate vial, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Control: Prepare a sample with water instead of acid or base.
-
Incubate all samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to stop the reaction.
-
Dilute with mobile phase and analyze by HPLC.
-
Protocol: Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of 3-(o-tolyl)propanal in a suitable solvent (e.g., acetonitrile).
-
Add a volume of hydrogen peroxide solution (e.g., 30% H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the sample at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 6, 24 hours).
-
Analyze directly by HPLC. No quenching step is typically required, as the sample is significantly diluted upon injection.
-
Protocol: Thermal Degradation
-
Objective: To assess stability at elevated temperatures.
-
Procedure:
-
Solid State: Place a small amount of solid 3-(o-tolyl)propanal in an open vial in a calibrated oven at an elevated temperature (e.g., 80°C or 105°C).[20]
-
Solution State: Prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile/water) and place it in the oven.
-
At specified time points (e.g., 1, 3, 5 days), remove a sample.
-
For the solid sample, dissolve a known weight in solvent.
-
Dilute all samples appropriately and analyze by HPLC.
-
Protocol: Photodegradation
-
Objective: To evaluate stability under light exposure, following ICH Q1B guidelines.[18]
-
Procedure:
-
Prepare two solutions of 3-(o-tolyl)propanal (approx. 1 mg/mL).
-
Place one sample in a photostability chamber and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Wrap a second "dark control" sample in aluminum foil and place it in the same chamber to serve as a thermal control.
-
After the exposure period, analyze both the exposed sample and the dark control by HPLC.
-
Summary of Stress Conditions and Expected Outcomes
The table below summarizes the proposed stress conditions and the primary degradation pathways that are being probed.
| Stress Condition | Reagent/Parameters | Primary Pathway Investigated | Potential Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Acid-catalyzed reactions | Generally stable; potential for aldol condensation byproducts |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Base-catalyzed reactions | Potential for aldol condensation or Cannizzaro reaction |
| Oxidation | 3% H₂O₂, RT | Oxidative degradation | 3-(o-tolyl)propanoic acid |
| Thermal (Solid/Solution) | 80°C | Thermal decomposition | Complex mixture of smaller cleavage products |
| Photolytic | ICH Q1B light exposure | Photodegradation | Norrish Type I/II cleavage products |
Conclusion
3-(o-tolyl)propanal is a molecule with inherent stability risks, primarily centered on the reactivity of its aldehyde functional group. The most probable degradation pathway under ambient conditions is oxidation to 3-(o-tolyl)propanoic acid. The compound also exhibits susceptibility to thermal and photolytic degradation, which can lead to more complex degradant profiles through radical and photochemical mechanisms.
A systematic approach using forced degradation studies is paramount for comprehensively understanding the stability of this molecule. The protocols outlined in this guide provide a robust framework for identifying degradation products, elucidating degradation pathways, and developing the necessary analytical tools to ensure the quality and stability of 3-(o-tolyl)propanal in its intended applications. This knowledge is not only critical for process optimization and formulation development but also fundamental to meeting the stringent requirements of regulatory bodies in the pharmaceutical industry.
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Grela, M. A., & Colussi, A. J. (n.d.). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry. Available at: [Link]
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Zamora, R., & Hidalgo, F. J. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry. Available at: [Link]
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Laidler, K. J., & Wojciechowski, B. W. (1961). The thermal decomposition of aliphatic aldehydes. Proceedings of the Royal Society A. Available at: [Link]
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Smith, J. R. E., & Hinshelwood, C. N. (1940). The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society A. Available at: [Link]
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Vasiliou, A., Piech, K. M., Zhang, X., Reed, B., Nimlos, M. R., Ahmed, M., Daily, J. W., Stanton, J. F., & Ellison, G. B. (2013). Thermal decomposition products of butyraldehyde. The Journal of Chemical Physics. Available at: [Link]
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(n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. Available at: [Link]
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Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
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Gefvert, U. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
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Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
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(n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Kern, S., Nahid, A., Mailänder, J., Zech, C., Schmidt, T. J., & Kroner, C. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Available at: [Link]
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Annapurna, M., Goutam, S., & Kumar, D. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. Available at: [Link]
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3-(2-Methylphenyl)propanal as an intermediate in organic synthesis
An In-Depth Technical Guide to 3-(2-Methylphenyl)propanal as a Key Intermediate in Organic Synthesis
Authored by a Senior Application Scientist
This compound, also known as 3-(o-tolyl)propanal, is a versatile aldehyde that serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. Its unique structural features—a reactive aldehyde group tethered to a sterically influenced aromatic ring—make it a valuable building block in fields ranging from fragrance chemistry to pharmaceutical development. This guide provides an in-depth exploration of its synthesis, physicochemical properties, key reactions, and applications, offering field-proven insights for researchers and development professionals. We will delve into the causality behind various synthetic strategies, providing detailed protocols and emphasizing the self-validating systems required for robust and scalable chemical processes.
Core Characteristics and Physicochemical Properties
This compound is a colorless oil possessing a distinct aromatic character. The strategic placement of the methyl group at the ortho position of the phenyl ring introduces specific steric and electronic effects that influence its reactivity and the properties of its derivatives. This substitution pattern is critical, for instance, in the development of fragrance ingredients where it can modulate olfactory profiles and enhance biological safety compared to other isomers.[1]
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 19564-40-0 | [2] |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [2] |
| Appearance | Colorless oil | |
| Boiling Point | 228.81°C (estimated) | [2] |
| Density | 0.998 g/cm³ | [2] |
| Flash Point | 101.6°C | [2] |
| Refractive Index | 1.5220 (estimated) | [2] |
| InChI Key | CIHMXRXLWPQFTH-UHFFFAOYSA-N | [2] |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, cost-effectiveness, and regiochemical control.
Hydroformylation of 2-Methylstyrene
Hydroformylation, or the oxo process, represents a powerful, atom-economical industrial method for converting alkenes into aldehydes.[3] The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using a transition metal catalyst in the presence of syngas (a mixture of CO and H₂).[4]
Causality and Control: The primary challenge in the hydroformylation of aryl alkenes like 2-methylstyrene is controlling regioselectivity. The reaction can yield two isomeric aldehydes: the desired linear product, this compound, and the branched product, 2-(2-methylphenyl)propanal. The choice of catalyst and reaction conditions is paramount. While traditional cobalt catalysts are effective, modern rhodium-based catalysts, often modified with phosphine or phosphoramidite ligands, offer superior activity and selectivity under milder conditions.[5][6] By tuning the ligand's steric and electronic properties, the catalyst can be steered to favor the formation of the linear aldehyde, which is generally formed via anti-Markovnikov addition.[5]
Sources
Introduction: The Rationale for Screening 3-(2-Methylphenyl)propanal Derivatives
An In-depth Technical Guide to the Biological Activity Screening of 3-(2-Methylphenyl)propanal Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of this compound and its derivatives. Given the novelty of this specific chemical space, this document is structured not as a review of established activities, but as a strategic workflow for the initial discovery and characterization of potential therapeutic properties. We will delve into the causality behind experimental choices, provide validated protocols, and emphasize the principles of scientific integrity to ensure the generation of robust and reliable data.
This compound, with CAS Number 19564-40-0, belongs to the family of aromatic aldehydes.[1][2][3][4] This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by structurally related molecules. Aromatic aldehydes are known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[5][6][7] The core structure—an aldehyde group attached to a propanal chain with a substituted phenyl ring—offers a versatile scaffold for chemical modification, allowing for the generation of a library of derivatives with potentially unique biological profiles.
The rationale for screening these derivatives is rooted in the established bioactivity of similar structural motifs. For instance, cinnamaldehyde and its derivatives are well-documented for their potent antibacterial and antifungal activities, which are often attributed to their ability to disrupt bacterial membranes and inhibit key cellular enzymes.[6] Furthermore, the substitution pattern on the phenyl ring can significantly influence the compound's electronic and steric properties, thereby modulating its interaction with biological targets. This guide outlines a logical, multi-tiered screening cascade to systematically explore the therapeutic potential of novel this compound derivatives.
The Screening Cascade: A Multi-Faceted Approach
A successful screening campaign for novel compounds requires a tiered approach, starting with broad, high-throughput assays to identify general bioactivity, followed by more specific, mechanism-of-action studies for promising "hits." This ensures a cost-effective and efficient allocation of resources.
Figure 1: A tiered screening cascade for novel compounds.
Foundational Screening: Cytotoxicity Assessment
Before evaluating for specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the compounds.[8][9] This initial screen helps to differentiate between compounds that exhibit selective biological activity and those that are broadly toxic to all cells.[10] A common and reliable method for this is the MTT assay.[11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293 for normal cells, MCF-7 for cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
From this data, an IC₅₀ (half-maximal inhibitory concentration) value can be determined, representing the concentration of the compound that causes a 50% reduction in cell viability.
Screening for Antimicrobial Activity
Given that many aromatic aldehydes exhibit antimicrobial properties, this is a logical starting point for screening this compound derivatives.[5][7] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method
This is a standardized method for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each derivative in the appropriate broth directly in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Data Presentation
The results of the antimicrobial screening should be presented in a clear, tabular format.
| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| Compound 1 | >128 | 64 | 128 | >128 |
| Compound 2 | 32 | 32 | 64 | 128 |
| Compound 3 | 16 | 64 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A | N/A |
| Fluconazole | N/A | N/A | 2 | 8 |
Table 1: Example of MIC data for a series of hypothetical derivatives.
Evaluation of Antioxidant Potential
Many natural and synthetic compounds with aromatic rings exhibit antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.[16][17]
Principle of the DPPH Assay
DPPH is a stable free radical with a deep purple color.[17] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[18] The degree of color change is proportional to the antioxidant capacity of the compound and can be measured spectrophotometrically.[16]
Detailed Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test compounds dissolved in methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.
-
Sample Addition: Add a small volume (e.g., 20 µL) of various concentrations of the test compounds or positive control to the wells. For the blank, add 20 µL of the solvent.
-
Incubation: Mix well and incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[18]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[16]
The results can be used to determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Probing Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and identifying compounds that can modulate this process is a major goal in drug discovery.[19][] A common in vitro approach is to assess the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of a specific enzyme target.[21][22][23] For anti-inflammatory screening, commercially available kits for COX-1 and COX-2 inhibition are widely used. These assays typically measure the production of prostaglandins from arachidonic acid.
Figure 2: General workflow for a COX enzyme inhibition assay.
Interpreting the Results
The goal is often to find compounds that selectively inhibit COX-2 over COX-1. COX-1 is constitutively expressed and plays a role in normal physiological functions, while COX-2 is inducible and is upregulated during inflammation. Selective COX-2 inhibitors are expected to have a better safety profile with fewer gastrointestinal side effects.
Conclusion and Future Directions
This guide provides a foundational, multi-tiered strategy for the initial biological activity screening of novel this compound derivatives. The proposed workflow, starting with broad cytotoxicity and antimicrobial screens, followed by more specific antioxidant and anti-inflammatory assays, allows for the efficient identification of promising lead compounds. It is imperative that each assay is rigorously validated with appropriate positive and negative controls to ensure data integrity.
Derivatives that exhibit potent and selective activity in these in vitro assays ("hits") should be advanced to secondary screening. This next phase would involve dose-response studies to confirm potency, evaluation against a broader panel of microbial strains or cell lines to determine the spectrum of activity, and preliminary mechanism-of-action studies to elucidate how the compounds exert their biological effects. Ultimately, this systematic approach will pave the way for a deeper understanding of the therapeutic potential of this novel chemical class and guide future lead optimization efforts.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
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MTT Assay Protocol for Cell Viability and Proliferation. Roche.
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Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. ResearchGate.
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What is an Inhibition Assay? Biobide.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
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A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. National Institutes of Health.
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Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. MDPI.
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Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. LinkedIn.
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Anti-Inflammatory Activity Determination - Natural Products. BOC Sciences.
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
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DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions.
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Antimicrobial activity of some halogenohydroxy aldehydes. ResearchGate.
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
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Cytotoxicity Assays | Life Science Applications. Enzo Life Sciences.
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functional in vitro assays for drug discovery. YouTube.
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Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI.
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Buy this compound from JHECHEM CO LTD. Echemi.
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3-(2-Methylphenyl)propionaldehyde | 19564-40-0. Sigma-Aldrich.
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Royal Society of Chemistry.
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3-(2-Methylphenyl)propionaldehyde. CymitQuimica.
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
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Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. ResearchGate.
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Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. Longdom Publishing.
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Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Scholars' Mine.
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Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I. PubMed.
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In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. Oxford Academic.
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DPPH Radical Scavenging Assay. MDPI.
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DPPH Antioxidant Assay. G-Biosciences.
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI.
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Synthesis, Characterization and Bioactivity of Propranolol and it's Derivatives. Asian Journal of Organic & Medicinal Chemistry.
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3-(p-Methylphenyl)propanal | C10H12O | CID 64812. PubChem.
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Antifungal Activity of Compounds Tested. ResearchGate.
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. MDPI.
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No Biological Activity Data Currently Available for 3-(3-Methylphenyl)propionaldehyde Derivatives. Benchchem.
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Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. MDPI.
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Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Publications.
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health.
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Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. PubMed Central.
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Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. PubMed Central.
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.
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Methodological & Application
A Validated, Two-Step Protocol for the Synthesis of 3-(2-Methylphenyl)propanal from 2-Methylbenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-methylphenyl)propanal, a valuable aldehyde intermediate in the development of pharmaceuticals and specialty chemicals. The synthesis is executed via a robust, two-step sequence commencing with 2-methylbenzaldehyde. The initial step involves a base-catalyzed Claisen-Schmidt condensation with acetaldehyde to yield the α,β-unsaturated intermediate, (E)-3-(2-methylphenyl)propenal. The subsequent step achieves the selective hydrogenation of the carbon-carbon double bond, preserving the aldehyde functionality, to afford the target product. This guide emphasizes the mechanistic rationale behind procedural choices, incorporates self-validating quality control checkpoints, and offers practical insights for achieving high yield and purity.
Scientific Rationale and Strategy
The conversion of 2-methylbenzaldehyde to this compound requires the addition of a two-carbon unit to the aldehyde, effectively elongating the chain to a propanal derivative. A direct, single-step conversion is not feasible. The selected strategy is a classic and highly reliable sequence involving olefination followed by selective reduction.
Step 1: Claisen-Schmidt Condensation. This reaction is a variant of the aldol condensation, occurring between an aldehyde or ketone with an enolizable carbonyl compound and another that cannot enolize (in this case, 2-methylbenzaldehyde). Acetaldehyde, in the presence of a base like sodium hydroxide, forms a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to form the thermodynamically stable conjugated system, (E)-3-(2-methylphenyl)propenal, also known as 2-methylcinnamaldehyde. This step is efficient and utilizes inexpensive, readily available reagents.
Step 2: Selective Catalytic Hydrogenation. The primary challenge in this step is the chemoselective reduction of the alkene C=C bond without affecting the aldehyde's C=O bond. Over-reduction would lead to the corresponding alcohol, 3-(2-methylphenyl)propan-1-ol, an undesired byproduct. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation under controlled conditions. The selectivity is achieved by carefully managing hydrogen pressure, temperature, and reaction time, which allows for the preferential hydrogenation of the more reactive alkene moiety over the carbonyl group.
The complete reaction pathway is illustrated below:
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acetaldehyde is volatile and flammable. Sodium hydroxide is corrosive. Hydrogen gas is highly flammable and requires specialized equipment and procedures.
Part A: Synthesis of (E)-3-(2-Methylphenyl)propenal
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 12.0 g (11.7 mL) | 100 |
| Acetaldehyde | C₂H₄O | 44.05 | 6.6 g (8.4 mL) | 150 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 10.0 g | 250 |
| Ethanol (95%) | C₂H₅OH | - | 100 mL | - |
| Deionized Water | H₂O | - | 120 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | ~200 mL | - |
| Saturated NaCl (brine) | NaCl(aq) | - | ~50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | - | ~10 g | - |
Step-by-Step Procedure
-
Catalyst Preparation: In a 500 mL Erlenmeyer flask, dissolve 10.0 g of sodium hydroxide in 100 mL of deionized water. Cool the solution to room temperature, then add 100 mL of 95% ethanol with stirring. Cool this solution in an ice bath to approximately 15 °C.
-
Reactant Solution: In a separate 100 mL beaker, mix 12.0 g (11.7 mL) of 2-methylbenzaldehyde with 6.6 g (8.4 mL) of acetaldehyde.
-
Reaction Execution: While vigorously stirring the cooled NaOH solution, add the aldehyde mixture dropwise over 30 minutes using a dropping funnel. The reaction is exothermic; maintain the internal temperature between 20-25 °C by adjusting the addition rate and using the ice bath.
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours. The formation of a yellow, oily precipitate should be observed. Monitor the reaction by TLC (thin-layer chromatography) using a 9:1 hexanes:ethyl acetate eluent system until the starting benzaldehyde spot has disappeared.
-
Work-up and Isolation: a. Transfer the reaction mixture to a 1 L separatory funnel. Add 100 mL of deionized water. b. Extract the product with diethyl ether (3 x 70 mL). c. Combine the organic layers and wash with deionized water (2 x 50 mL), followed by saturated brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a yellow oil. Purify via vacuum distillation to obtain (E)-3-(2-methylphenyl)propenal as a clear, pale-yellow oil. Expected yield: 11.7-13.1 g (80-90%).
Self-Validation/Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of aldehyde and alkene peaks and the disappearance of the acetaldehyde signals are key indicators.
Part B: Selective Hydrogenation to this compound
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| (E)-3-(2-Methylphenyl)propenal | C₁₀H₁₀O | 146.19 | 10.0 g | 68.4 |
| Palladium on Carbon (5% Pd/C) | Pd/C | - | 200 mg | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | 150 mL | - |
| Hydrogen Gas (H₂) | H₂ | - | 1 atm (balloon) | - |
| Celite® | - | - | ~5 g | - |
Step-by-Step Procedure
-
Reactor Setup: To a 250 mL heavy-walled flask suitable for hydrogenation, add 10.0 g of (E)-3-(2-methylphenyl)propenal and 150 mL of ethyl acetate.
-
Catalyst Addition: Carefully add 200 mg of 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Seal the flask, then evacuate and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. Inflate a balloon with hydrogen gas and attach it to the flask via a needle through a septum.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (balloon deflation) or by TLC/GC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethyl acetate (~20 mL) to recover any residual product.
-
Isolation and Purification: Combine the filtrate and washings. Remove the solvent using a rotary evaporator. The resulting crude product is typically of high purity (>95%). If necessary, further purification can be achieved by vacuum distillation. Expected yield: 9.1-9.6 g (90-95%).
Self-Validation/Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The key validation is the disappearance of the alkene proton signals in the ¹H NMR spectrum while the aldehyde proton signal remains.
Process Workflow and Logic
The following diagram outlines the complete workflow, including decision points for quality control.
Caption: Step-by-step synthesis and quality control workflow.
References
-
Organic Chemistry Portal. Wittig Reaction . [Link]
-
Wikipedia. Wittig reaction . [Link]
-
Wikipedia. Cinnamaldehyde . [Link]
- Serra, S., Fuganti, C., & Brenna, E. (2005). Biocatalytic preparation of natural flavours and fragrances. Trends in Biotechnology, 23(4), 193-198.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2008).
- Tungler, A., Sipos, E., & Hada, V. (2006). Asymmetric hydrogenation of α,β-unsaturated aldehydes. Current Organic Chemistry, 10(13), 1569-1583.
Laboratory Preparation of 3-(o-tolyl)propanal: An Application Note and Protocol
This comprehensive guide provides detailed protocols and scientific insights for the laboratory-scale synthesis of 3-(o-tolyl)propanal, a valuable building block in the development of novel pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies.
Introduction: The Significance of 3-(o-tolyl)propanal
3-(o-tolyl)propanal, also known as 2-methyl-benzenepropanal, is an aromatic aldehyde of significant interest in organic synthesis. Its structure, featuring a propanal moiety attached to an ortho-substituted toluene ring, provides a versatile scaffold for the construction of more complex molecules. The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a crucial intermediate in the synthesis of various target compounds.
This guide will detail two primary synthetic routes for the preparation of 3-(o-tolyl)propanal, with a primary focus on a robust and reliable two-step sequence involving a Grignard reaction followed by a selective oxidation. An alternative hydroformylation approach will also be discussed.
Strategic Approach to Synthesis
The selection of a synthetic route is paramount and is dictated by factors such as starting material availability, scalability, and the desired purity of the final product. We will explore two logical pathways to 3-(o-tolyl)propanal.
Route A: Grignard Reaction followed by Oxidation (Recommended)
This is our primary recommended route due to its high reliability and the use of well-established, high-yielding reactions. The synthesis is divided into two key stages:
-
Synthesis of 3-(o-tolyl)propan-1-ol: This intermediate is prepared via the nucleophilic addition of o-tolylmagnesium bromide to ethylene oxide. The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[1]
-
Oxidation of 3-(o-tolyl)propan-1-ol: The synthesized alcohol is then selectively oxidized to the corresponding aldehyde. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are employed. We will provide protocols for both the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, allowing for flexibility based on available resources and experimental preferences.
Route B: Hydroformylation of 2-Vinyltoluene
This approach involves the direct addition of a formyl group and a hydrogen atom across the double bond of 2-vinyltoluene. Hydroformylation is an atom-economical industrial process, but its application in a laboratory setting can be more challenging due to the need for high-pressure equipment and specialized catalysts.[2]
Part 1: Detailed Protocol for Route A - Grignard Reaction and Oxidation
This section provides a step-by-step guide for the synthesis of 3-(o-tolyl)propanal, beginning with the preparation of the precursor alcohol.
Stage 1: Synthesis of 3-(o-tolyl)propan-1-ol via Grignard Reaction
The reaction of o-tolylmagnesium bromide with ethylene oxide provides a straightforward method for the two-carbon extension of the aromatic ring, leading directly to the desired propanol intermediate.
Reaction Scheme:
Figure 1: Synthesis of 3-(o-tolyl)propan-1-ol.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 2-Bromotoluene | 17.1 g (10.0 mmol) |
| Magnesium turnings | 2.67 g (11.0 mmol) |
| Iodine | 1 crystal |
| Anhydrous diethyl ether | 150 mL |
| Ethylene oxide | ~5.3 g (12.0 mmol, condensed at -78 °C) |
| Saturated aq. NH₄Cl solution | 50 mL |
| Anhydrous MgSO₄ | For drying |
| Three-neck round-bottom flask | 250 mL, oven-dried |
| Reflux condenser | Oven-dried |
| Addition funnel | 100 mL, oven-dried |
| Magnetic stirrer and stir bar | - |
| Schlenk line or nitrogen inlet | - |
| Dry ice/acetone bath | - |
Protocol:
-
Grignard Reagent Preparation:
-
Place the magnesium turnings and a crystal of iodine in the oven-dried 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel.
-
Assemble the apparatus quickly while still warm and flush with dry nitrogen or argon.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Dissolve the 2-bromotoluene in 80 mL of anhydrous diethyl ether and add it to the addition funnel.
-
Add a small portion (approx. 10 mL) of the 2-bromotoluene solution to the magnesium turnings. The reaction should initiate, as evidenced by gentle bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
In a separate, dry, and pre-weighed flask, condense approximately 5.3 g of ethylene oxide at -78 °C (dry ice/acetone bath).
-
Dissolve the condensed ethylene oxide in 50 mL of cold, anhydrous diethyl ether.
-
Slowly add the ethylene oxide solution to the stirred Grignard reagent via the addition funnel, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 3-(o-tolyl)propan-1-ol can be purified by vacuum distillation to yield a colorless oil.
-
Stage 2: Oxidation of 3-(o-tolyl)propan-1-ol to 3-(o-tolyl)propanal
We present two highly effective methods for this selective oxidation.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, offering high yields and broad functional group tolerance.[3][4][5]
Reaction Scheme:
Figure 2: Swern oxidation of 3-(o-tolyl)propan-1-ol.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 3-(o-tolyl)propan-1-ol | 1.50 g (10.0 mmol) |
| Oxalyl chloride | 1.0 mL (11.5 mmol) |
| Dimethyl sulfoxide (DMSO) | 1.7 mL (24.0 mmol) |
| Triethylamine (Et₃N) | 7.0 mL (50.0 mmol) |
| Anhydrous dichloromethane (DCM) | 50 mL |
| Three-neck round-bottom flask | 100 mL, oven-dried |
| Addition funnels (2) | 25 mL, oven-dried |
| Magnetic stirrer and stir bar | - |
| Low-temperature thermometer | - |
| Dry ice/acetone bath | - |
Protocol:
-
Preparation of the Oxidizing Agent:
-
In the 100 mL three-neck flask equipped with a magnetic stir bar and a nitrogen inlet, add 20 mL of anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add the oxalyl chloride to the flask.
-
Slowly add the DMSO dropwise to the stirred solution, ensuring the internal temperature remains below -60 °C. Stir the mixture for 15 minutes at -78 °C.
-
-
Oxidation of the Alcohol:
-
Dissolve the 3-(o-tolyl)propan-1-ol in 10 mL of anhydrous DCM.
-
Add the alcohol solution dropwise to the activated DMSO mixture, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
-
Work-up and Purification:
-
Add the triethylamine dropwise to the reaction mixture, keeping the temperature below -60 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over approximately 30 minutes.
-
Add 30 mL of water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 3-(o-tolyl)propanal can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product as a colorless oil.
-
The Dess-Martin oxidation is an experimentally simpler alternative to the Swern oxidation, as it can be performed at room temperature and does not produce a strong odor.[6][7][8]
Reaction Scheme:
Figure 3: Dess-Martin oxidation of 3-(o-tolyl)propan-1-ol.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 3-(o-tolyl)propan-1-ol | 1.50 g (10.0 mmol) |
| Dess-Martin Periodinane (DMP) | 5.09 g (12.0 mmol) |
| Anhydrous dichloromethane (DCM) | 50 mL |
| Sodium bicarbonate (NaHCO₃) | 1.0 g |
| Round-bottom flask | 100 mL |
| Magnetic stirrer and stir bar | - |
Protocol:
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add the 3-(o-tolyl)propan-1-ol and sodium bicarbonate.
-
Add 50 mL of anhydrous DCM to dissolve the starting material.
-
In one portion, add the Dess-Martin periodinane to the stirred solution at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of Na₂S₂O₃ (sodium thiosulfate) and a saturated aqueous solution of NaHCO₃.
-
Stir the mixture vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel as described for the Swern oxidation.
-
Part 2: Overview of Route B - Hydroformylation of 2-Vinyltoluene
This route offers a more direct synthesis from an alkene, but requires careful control of reaction conditions to achieve good regioselectivity and yield.
Stage 1: Synthesis of 2-Vinyltoluene
2-Vinyltoluene can be prepared via several methods, including the dehydrogenation of 2-ethyltoluene or a Wittig reaction on o-tolualdehyde. The industrial preparation often involves the catalytic dehydrogenation of ethyltoluene.[9][10] For a laboratory setting, a Wittig reaction is often more practical.
Reaction Scheme (Wittig Approach):
Figure 4: Wittig synthesis of 2-vinyltoluene.
Stage 2: Hydroformylation of 2-Vinyltoluene
The hydroformylation of 2-vinyltoluene with syngas (a mixture of CO and H₂) in the presence of a transition metal catalyst (typically rhodium or cobalt) can yield a mixture of the linear (desired) and branched aldehydes. Controlling the regioselectivity to favor the linear product is a key challenge and often depends on the choice of catalyst, ligands, and reaction conditions (temperature and pressure).[2]
Reaction Scheme:
Figure 5: Hydroformylation of 2-vinyltoluene.
Characterization of 3-(o-tolyl)propanal
The final product should be characterized to confirm its identity and purity.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Boiling Point | 227.5 °C at 760 mmHg |
| Density | 0.972 g/cm³ |
| CAS Number | 19564-40-0 |
Spectroscopic Data:
-
¹H NMR (CDCl₃): Expected signals would include a triplet for the aldehydic proton (~9.8 ppm), multiplets for the two methylene groups in the propyl chain (~2.7-3.0 ppm), a singlet for the methyl group on the aromatic ring (~2.3 ppm), and multiplets for the aromatic protons (~7.1-7.2 ppm).
-
¹³C NMR (CDCl₃): Key signals would be the aldehyde carbonyl carbon (~202 ppm), carbons of the aromatic ring, and the aliphatic carbons of the propyl chain and the methyl group.
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch is expected around 1725 cm⁻¹. C-H stretching vibrations for the aldehyde proton are also anticipated around 2820 and 2720 cm⁻¹.[11]
Scientific Integrity and Logic
Causality Behind Experimental Choices:
-
Route A Preference: The Grignard-based route is recommended for its predictability and scalability in a standard laboratory setting. The reactions involved are well-understood and generally high-yielding.
-
Mild Oxidation Conditions: The choice of Swern or Dess-Martin oxidation is critical to prevent the over-oxidation of the primary alcohol to the less reactive carboxylic acid. These methods operate under mild conditions, preserving the desired aldehyde functionality.
-
Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent, which would significantly lower the yield.[1]
Self-Validating Protocol:
-
Reaction Monitoring: The progress of each reaction step should be monitored by TLC to ensure completion and to identify any potential side products.
-
Purification: Chromatographic purification of the final product is essential to remove any unreacted starting materials or byproducts from the oxidation step.
-
Spectroscopic Confirmation: The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, IR) and compared with literature data or expected values.
References
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BuyersGuideChem. 3-o-Tolyl-propionaldehyde | C10H12O. [Link]
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LookChem. 3-P-TOLYL-PROPAN-1-OL. [Link]
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Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
ChemistryViews. Hydroformylation of Vinyl Arenes. [Link]
-
Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Rea. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
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Organic Syntheses Procedure. An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... [Link]
- Google Patents.
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PrepChem.com. Synthesis of styrene vinyl toluene. [Link]
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Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
-
Homework.Study.com. Outline the synthesis of 3-phenyl-1-propanol from toluene. [Link]
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Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
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Doc Brown's Chemistry. infrared spectrum of propanal.... [Link]
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MySkinRecipes. 3-(P-tolyl)propan-1-ol. [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
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-
Patent 0062625. Process for the production of vinyltoluene. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Organic Syntheses Procedure. o-TOLUALDEHYDE. [Link]
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THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett. [Link]
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Doc Brown's Chemistry. propanal low high resolution 1H proton nmr spectrum.... [Link]
-
PubChem. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812. [Link]
-
ResearchGate. How to synthesize Toluene and 3-chloro-1-propene to create vinyl toluene?. [Link]
- Google Patents.
-
National Institute of Standards and Technology. Propanal - the NIST WebBook. [Link]
-
Chegg.com. Solved How would one use a Grignard-based synthesis to | Chegg.com. [Link]
-
ResearchGate. (a) IR spectra of propanal on Pd(111) from the sub-monolayer to.... [Link]
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Application Note: High-Confidence Characterization of 3-(2-Methylphenyl)propanal using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive characterization of 3-(2-Methylphenyl)propanal (CAS No. 19564-40-0), an aromatic aldehyde of interest in pharmaceutical development, fragrance chemistry, and metabolomics.[1][2] The protocol herein is designed for researchers, scientists, and quality control analysts, providing a self-validating system for unambiguous identification and characterization. This guide delves into the causality behind experimental choices, from sample preparation to data interpretation, and is grounded in authoritative analytical principles.
Introduction: The Analytical Imperative
This compound, also known as 3-(o-tolyl)propanal, is a benzenepropanal derivative whose precise identification is critical in various scientific domains. In drug development, it may arise as a process impurity or a metabolite, necessitating its unequivocal characterization. Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of such semi-volatile organic compounds, offering unparalleled separation efficiency and structural elucidation capabilities.[2] This document provides a foundational method that can be adapted to specific matrices and analytical instrumentation.
The core of this method relies on Electron Ionization (EI) to induce reproducible fragmentation of the analyte, generating a unique mass spectrum that serves as a molecular fingerprint. While an experimentally derived mass spectrum for this compound is not widely available in public databases, this guide leverages established fragmentation patterns of aromatic aldehydes and closely related structural analogs to predict and interpret its mass spectral data with high confidence.[3]
Materials and Methodologies
Reagents and Standards
-
This compound Standard: (CAS: 19564-40-0) of high purity (≥95%).
-
Solvent: High-purity, volatile organic solvent suitable for GC-MS analysis, such as dichloromethane or ethyl acetate. The solvent should be free from contaminants that could interfere with the analysis.
-
n-Alkane Standard Mix (C8-C20): For the determination of the Linear Retention Index (LRI).
Sample Preparation: A Foundation for Accuracy
Proper sample preparation is paramount for achieving accurate and reproducible results. The goal is to create a clean, dilute sample in a volatile solvent.
Step-by-Step Protocol for Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve a small quantity of the this compound standard in the chosen solvent (e.g., dichloromethane) to achieve a concentration of 1 mg/mL.
-
Working Standard (1-10 µg/mL): Perform serial dilutions of the stock solution to obtain a working standard with a concentration appropriate for GC-MS analysis, typically in the range of 1-10 µg/mL. This concentration range helps to avoid column overloading and detector saturation.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the working standard through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.
-
Transfer: Transfer the final diluted sample into a 2 mL glass autosampler vial with a PTFE-lined cap. Plastic vials should be avoided to prevent leaching of plasticizers.
For complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.
GC-MS Instrumentation and Operating Conditions
The following parameters provide a robust starting point and can be optimized for specific instruments.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | A single quadrupole mass spectrometer is sufficient for this analysis, providing the necessary sensitivity and mass range. |
| GC Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-polymethylsiloxane phase. | This non-polar column provides excellent separation for a wide range of volatile and semi-volatile compounds, including aromatic aldehydes.[4] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min. | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Inlet | Split/Splitless Injector | For trace analysis, splitless mode is preferred to maximize the amount of analyte transferred to the column. For more concentrated samples, a split injection can be used to prevent overloading. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume that is suitable for most applications. |
| Oven Temperature Program | Initial: 70 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 5 min at 280 °C | The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp facilitates the elution of the analyte, and the final hold ensures that any less volatile compounds are eluted from the column. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible and characteristic fragmentation patterns. |
| Electron Energy | 70 eV | The standard electron energy for EI, which allows for comparison with established mass spectral libraries. |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temperature | 150 °C | Maintains the cleanliness of the quadrupole mass filter. |
| Mass Range | m/z 40-450 | A broad mass range ensures the detection of the molecular ion and all significant fragment ions. |
| Data Acquisition | Full Scan Mode | Acquires the complete mass spectrum of all eluting compounds, which is essential for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity. |
Data Analysis and Interpretation
Chromatographic Analysis
The primary objective of the chromatographic separation is to resolve this compound from other components in the sample. The retention time (RT) under the specified conditions is a key identifier. For enhanced confidence, the calculation of a Linear Retention Index (LRI) is highly recommended. The LRI normalizes the retention time to those of a series of n-alkanes, making the data more transferable between different instruments and laboratories.[5] Based on data for the closely related 2-Methyl-3-phenyl-propanal on a similar non-polar column, the LRI for this compound is expected to be in a comparable range.[6]
Mass Spectral Interpretation
The mass spectrum provides a detailed structural fingerprint of the analyte. The following is a predicted fragmentation pattern for this compound based on established principles of mass spectrometry for aromatic aldehydes.[3][7]
Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| CAS Number | 19564-40-0 |
| IUPAC Name | This compound |
Predicted Mass Spectrum and Fragmentation:
| m/z (mass-to-charge) | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 148 | Moderate | [C₁₀H₁₂O]⁺• | Molecular Ion (M⁺•) : The intact molecule after the loss of one electron. Its presence confirms the molecular weight. |
| 105 | High (Base Peak) | [C₈H₉]⁺ | Tropylium Ion Formation: A characteristic fragmentation for alkylbenzenes. This likely involves a rearrangement to form a stable methyltropylium ion.[8] |
| 119 | Moderate | [C₉H₁₁]⁺ | Alpha-Cleavage: Loss of the formyl radical (•CHO) from the molecular ion. |
| 91 | Moderate to High | [C₇H₇]⁺ | Tropylium Ion: Loss of a methyl group from the m/z 105 fragment or rearrangement and cleavage from the molecular ion.[8] |
| 44 | Moderate | [C₂H₄O]⁺• | McLafferty Rearrangement: Transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage. This is a common rearrangement for aldehydes.[3] |
| 77 | Moderate | [C₆H₅]⁺ | Loss of the methyl group from the tropylium ion or other fragmentation pathways involving the aromatic ring. |
Visualizing the Process and Data
Experimental Workflow
The entire analytical process, from sample receipt to final data interpretation, can be visualized as a logical flow, ensuring a systematic and reproducible approach.
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.
Trustworthiness and Validation
To ensure the trustworthiness of this protocol, the following validation steps are recommended:
-
System Suitability: Before analysis, inject a known standard to verify the performance of the GC-MS system, including chromatographic resolution, peak shape, and detector sensitivity.
-
Internal Standard: For quantitative applications, the use of an internal standard is crucial to correct for variations in injection volume and instrument response.
-
Confirmation with LRI: The use of a Linear Retention Index provides a more robust confirmation of identity than retention time alone, as it is less susceptible to variations in instrument conditions. [9][10]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound by GC-MS. By detailing the rationale behind the chosen parameters and providing a predicted fragmentation pathway based on established chemical principles, this guide equips researchers with the necessary tools for confident identification. The methodologies described herein are designed to be a self-validating system, ensuring high-quality, reproducible data for critical applications in research, development, and quality control.
References
-
Pharmaffiliates. 3-(4-Isobutyl-2-methylphenyl)propanal. Available from: [Link]
-
The Good Scents Company. 3-(4-isobutyl-2-methylphenyl)propanal. Available from: [Link]
-
GCIS-ChemRadar. 3-(4-isobutyl-2-methylphenyl)propanal CAS#1637294-12-2. Available from: [Link]
-
NIST. Propanal, 2-methyl-3-phenyl-. NIST Chemistry WebBook. Available from: [Link]
-
NIST. Propanal, 2-methyl-3-phenyl- (Gas Chromatography). NIST Chemistry WebBook. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
NIST. Propanamide, N-(3-methylphenyl)-2-methyl-. NIST Chemistry WebBook. Available from: [Link]
-
Babushok, V. I., & Zenkevich, I. G. (2009). Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. Chromatographia, 69(3-4), 257-269. Available from: [Link]
-
NIST. 2-Propenal, 2-methyl-3-phenyl-. NIST Chemistry WebBook. Available from: [Link]
-
NIST. Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Available from: [Link]
-
The Pherobase. The Kovats Retention Index: 2-Methyl-3-phenylpropanal (C10H12O). Available from: [Link]
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PubChem. 3-(p-Methylphenyl)propanal. National Institutes of Health. Available from: [Link]
-
Doc Brown's Chemistry. Mass spectrum of propanal fragmentation pattern. Available from: [Link]
-
Goret, G., et al. (2022). Exact mass GC-MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Physiology, 189(3), 1215-1227. Available from: [Link]
-
NIST. Propanal. NIST Chemistry WebBook. Available from: [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. Available from: [Link]
-
Le, T. B., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8235. Available from: [Link]
-
Lebedev, A. T., et al. (2023). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules, 28(24), 8145. Available from: [Link]
-
Chemistry LibreTexts. 6.2: Fragmentation. Available from: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Synthesized 3-(o-tolyl)propanal
Abstract
This application note provides a comprehensive and detailed protocol for the purification of synthesized 3-(o-tolyl)propanal using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and validated method for isolating this aromatic aldehyde with high purity. The protocol is grounded in the principles of reversed-phase chromatography, detailing instrument setup, mobile phase optimization, and method validation to ensure reliable and reproducible results.
Introduction
3-(o-tolyl)propanal is an aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and other fine chemicals. As with any synthetic compound intended for further use, achieving high purity is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small molecules from complex reaction mixtures.[1][2] This protocol specifically outlines a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of moderately non-polar compounds like 3-(o-tolyl)propanal based on their hydrophobic interactions with a non-polar stationary phase.[3][4][5]
The rationale for selecting RP-HPLC lies in its versatility, high resolution, and the wide availability of C18 stationary phases, which are effective for retaining and separating a broad range of organic molecules.[6] This document will guide the user through column selection, mobile phase preparation, method development, and the essential steps for validating the purification protocol, ensuring its accuracy, precision, and robustness.[7][8][9][10]
Physicochemical Properties of 3-(o-tolyl)propanal
A foundational understanding of the analyte's properties is crucial for developing an effective HPLC method.
| Property | Value | Source |
| Chemical Name | 3-(2-methylphenyl)propanal | [11][12] |
| Synonyms | 2-Methyl-benzenepropanal, 3-o-Tolylpropionaldehyde | [11][12] |
| CAS Number | 19564-40-0 | [11][12] |
| Molecular Formula | C₁₀H₁₂O | [11][12] |
| Molecular Weight | 148.2 g/mol | [11] |
| Structure | ![]() | |
| Topological Polar Surface Area | 17.1 Ų | [11] |
| Boiling Point (est.) | 228.81°C | [12] |
The presence of the tolyl group imparts significant hydrophobicity, making it an excellent candidate for retention on a non-polar stationary phase like C18. The aldehyde functional group and the aromatic ring provide chromophores that allow for straightforward detection using a UV detector.
HPLC Purification Workflow
The overall workflow for the purification of 3-(o-tolyl)propanal is a systematic process designed to move from a crude synthetic mixture to a highly purified final product. This process includes initial method development on an analytical scale, followed by scaling up to a preparative scale for bulk purification.
Caption: HPLC Purification Workflow for 3-(o-tolyl)propanal.
Experimental Protocol: Step-by-Step Methodology
This protocol is divided into analytical method development and preparative scale-up.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Preparative HPLC system with gradient capability, autosampler, and fraction collector. |
| Detector | UV-Vis or Photodiode Array (PDA) Detector. |
| Analytical Column | C18 silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13] |
| Preparative Column | C18 silica-based column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size). |
| Mobile Phase A | HPLC-grade Water. |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN). |
| Sample Solvent | Acetonitrile or a mixture of Water/Acetonitrile. |
| Filters | 0.45 µm PTFE or Nylon syringe filters. |
Analytical Method Development
The goal of this phase is to determine the optimal separation conditions on a smaller, analytical scale.
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in the sample solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Initial Gradient Screening:
-
Column: Analytical C18 Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm. Aromatic aldehydes show good absorbance at this wavelength.[14][15]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
-
-
Method Optimization:
-
Analyze the chromatogram from the initial screening. Identify the peak corresponding to 3-(o-tolyl)propanal and note its retention time and the percentage of Mobile Phase B at which it elutes.
-
Based on the screening run, develop a focused gradient or an isocratic method for better resolution and a shorter run time. For instance, if the target compound elutes at 60% B, a shallower gradient from 50% to 70% B over 15 minutes could be employed.
-
An isocratic method using a constant percentage of acetonitrile (e.g., 65% ACN in water) may also be effective if the impurities are well-separated from the main product.[13]
-
Preparative Scale-Up and Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Scale-Up Calculation: The flow rate for the preparative column can be scaled from the analytical method using the following formula:
-
Flow Rate (Prep) = Flow Rate (Analyt) x (ID (Prep)² / ID (Analyt)²)
-
Example: 1.0 mL/min x (21.2² / 4.6²) ≈ 21.2 mL/min.
-
-
Sample Preparation for Preparative Run:
-
Dissolve the crude product in a minimal amount of sample solvent to create a concentrated solution (e.g., 50-100 mg/mL). The solubility should be tested to avoid precipitation on the column.
-
Filter the concentrated sample through a 0.45 µm filter.
-
-
Preparative HPLC Run:
-
Column: Preparative C18 Column (e.g., 21.2 x 250 mm, 5-10 µm).
-
Mobile Phase & Gradient: Use the optimized conditions determined in the analytical phase.
-
Flow Rate: Use the calculated scaled-up flow rate (e.g., 21.2 mL/min).
-
Detection: 254 nm.
-
Injection Volume: Load a suitable volume of the concentrated sample. Start with a smaller injection to confirm retention time and peak shape before loading the entire batch.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal of the eluting peak corresponding to 3-(o-tolyl)propanal.
-
-
Post-Purification Analysis:
-
Analyze small aliquots from the collected fractions using the developed analytical HPLC method to confirm the purity of each fraction.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the HPLC solvents (water and acetonitrile) from the pooled fractions using a rotary evaporator to obtain the purified 3-(o-tolyl)propanal.
-
Method Validation
For applications in regulated environments, the analytical method used for purity checking must be validated.[8][9] The core validation parameters are outlined below.
Caption: Key Parameters for HPLC Method Validation.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (mobile phase), a placebo (reaction mixture without starting material), and the spiked sample. | The peak for 3-(o-tolyl)propanal should be free from interference from other components.[10] |
| Linearity & Range | Prepare standard solutions of purified 3-(o-tolyl)propanal at 5-7 different concentrations and inject. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) > 0.999.[16] |
| Accuracy | Perform recovery studies by spiking a known amount of pure 3-(o-tolyl)propanal into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). | Recovery should be within 98.0% to 102.0%.[7][10] |
| Precision | Repeatability: Analyze six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2%.[9][10] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on the results. | The results should remain unaffected by small, deliberate variations in method parameters. RSD of results should be <2%.[16] |
Conclusion
This application note provides a robust and scientifically grounded protocol for the HPLC purification of synthesized 3-(o-tolyl)propanal. By employing a systematic approach that begins with analytical method development using a C18 column and a water/acetonitrile mobile phase, researchers can achieve optimal separation conditions. The subsequent scale-up to preparative chromatography allows for the isolation of the target compound with high purity. Adherence to the outlined validation principles will ensure that the associated analytical method is reliable, reproducible, and suitable for its intended purpose in research and development settings.
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Adams, R. N., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
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Chromatography Online. (2025). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. Chromatography Online. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
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American Pharmaceutical Review. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. [Link]
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GMP SOP. (n.d.). HPLC Method Development & Validation Procedure. GMP SOP. [Link]
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]
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Kumar, A., et al. (2007). Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection. Journal of AOAC International, 90(6), 1689-94. [Link]
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Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials. [Link]
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ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]
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ResearchGate. (2007). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. ResearchGate. [Link]
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Oxford Academic. (2007). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. Journal of AOAC INTERNATIONAL. [Link]
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Chromatography Support. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Support. [Link]
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Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
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Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Shodex. (n.d.). HPLC Column Selection Guide to Help You Achieve the Best Separation. Shodex. [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
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Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
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ChemBK. (n.d.). 3-(m-tolyl)propanal. ChemBK. [Link]
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Springer Nature Experiments. (2004). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]
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Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
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Journal of Food and Drug Analysis. (2001). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]
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Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of 3-(2-Methylphenyl)propanal
Introduction: The Imperative for Rigorous Structural Verification
In the fields of chemical synthesis, natural product discovery, and pharmaceutical development, the unequivocal confirmation of a molecule's structure is a foundational requirement. The biological activity and physical properties of a compound are intrinsically linked to its precise atomic arrangement. 3-(2-Methylphenyl)propanal, a substituted aromatic aldehyde, serves as an excellent model for demonstrating a robust analytical workflow. While its structure may appear straightforward, subtle isomeric possibilities necessitate a rigorous, multi-faceted approach to verification.
This guide moves beyond basic spectral interpretation, delving into the strategic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. We will explore not only the protocols for data acquisition but also the underlying scientific rationale for each step, empowering researchers to assemble a complete and irrefutable structural picture. This systematic methodology ensures the integrity of research findings and accelerates development timelines by preventing costly errors arising from misidentified structures.[1][2][3]
Part I: Strategic Foundations for NMR Analysis
The Rationale: Why a Multi-Technique Approach is Essential
While a simple ¹H NMR spectrum provides a preliminary fingerprint of a molecule, it often falls short of providing unambiguous proof of structure, especially in molecules with complex or overlapping spin systems. A multi-dimensional strategy is employed to answer specific, layered questions about the molecular framework:
-
¹H NMR: Reveals the number of distinct proton environments, their relative abundance (integration), electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).
-
¹³C NMR: Determines the number of unique carbon environments, providing a direct count of the carbon backbone's constituent atoms.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon atom it is attached to, establishing all one-bond C-H connections.[4][5]
-
2D COSY (COrrelation SpectroscopY): Maps out the proton-proton coupling networks (spin systems), revealing which protons are neighbors, typically separated by two or three bonds.[4][5]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Unveils long-range (typically 2-4 bond) correlations between protons and carbons. This is arguably the most powerful experiment for piecing together the complete carbon skeleton, as it connects disparate spin systems across non-protonated (quaternary) carbons.[4][6]
By systematically layering the information from these experiments, we construct a self-validating structural argument that is far more robust than any single technique could provide.
Analyte Profile: this compound
To design an effective NMR strategy, we must first dissect the target molecule into its constituent parts and anticipate its spectral characteristics.
-
Ortho-Substituted Aromatic Ring: The four protons on the benzene ring will exhibit complex splitting patterns due to their proximity and differing ortho and meta coupling constants.[7] Their chemical shifts will be influenced by the electron-donating alkyl substituents.[8][9]
-
Propanal Chain: This fragment contains an aldehyde proton (a key diagnostic signal), and two methylene (CH₂) groups.
-
Methyl Group: A singlet signal corresponding to the methyl protons attached to the aromatic ring.
Structure:

Strategic Solvent Selection
The choice of a deuterated solvent is a critical first step that impacts solubility, spectral clarity, and the stability of the spectrometer's field-frequency lock.[10][11]
-
Primary Recommendation: Chloroform-d (CDCl₃)
-
Rationale: this compound is a relatively nonpolar organic molecule, making it highly soluble in CDCl₃.[12] This is the most common and cost-effective solvent for routine organic analysis.[13]
-
Consideration: The residual proton signal of CDCl₃ appears at approximately 7.26 ppm.[10][13] This can potentially overlap with the aromatic signals of the analyte. The residual carbon signal appears at ~77 ppm.[10]
-
-
Alternative Solvents:
-
Acetone-d₆: A more polar option if solubility in CDCl₃ is poor. Its residual proton peak is around 2.05 ppm, avoiding aromatic region overlap.
-
Benzene-d₆: A nonpolar solvent whose anisotropic effects can induce significant changes in analyte chemical shifts, sometimes resolving overlapping signals. Its residual proton peak is at ~7.16 ppm.
-
For this guide, all protocols and predicted data will assume the use of CDCl₃ .
Part II: Standardized Protocols for High-Quality Data Acquisition
Protocol 1: NMR Sample Preparation
The quality of the final spectrum is directly dependent on the quality of the sample preparation.
-
Analyte Quantity:
-
Solvent Addition:
-
Dissolution & Transfer:
-
Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for sharp spectral lines.[16]
-
If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17] Solid impurities will degrade spectral quality.
-
-
Final Steps:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[17]
-
Protocol 2: Spectrometer Setup and 1D NMR Acquisition
This protocol provides a general workflow applicable to most modern NMR spectrometers.[18][19]
-
Instrument Preparation: Insert the sample into the magnet.
-
Locking: Establish a field-frequency lock using the deuterium signal from the solvent. This ensures the stability of the magnetic field during the experiment.[20]
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. Automated shimming routines are highly effective for this.[20][21] A well-shimmed sample results in sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 8 or 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS): 1024 scans or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Protocol 3: 2D NMR Acquisition
These experiments are proton-detected and thus benefit from the higher sensitivity of the ¹H nucleus.[5]
-
Tuning and Matching: Ensure the probe is properly tuned to the frequencies of both ¹H and ¹³C.[22]
-
COSY (¹H-¹H Correlation):
-
Use a standard DQF-COSY pulse sequence for cleaner spectra.[5]
-
Acquire with 2-4 scans per increment and 256-512 increments in the indirect dimension (F1).
-
-
HSQC (¹H-¹³C One-Bond Correlation):
-
Use a standard pulse sequence optimized for an average one-bond coupling constant (¹J_CH) of 145 Hz.
-
Acquire with 2-4 scans per increment and 128-256 increments in the F1 dimension.
-
-
HMBC (¹H-¹³C Multiple-Bond Correlation):
-
Use a standard pulse sequence optimized for a long-range coupling constant (nJ_CH) of 8 Hz . This value is effective for detecting typical 2- and 3-bond correlations.[5]
-
Acquire with 4-16 scans per increment and 256-512 increments in the F1 dimension.
-
Part III: A Systematic Workflow for Structural Elucidation
The power of the multi-dimensional approach lies in its systematic application. The following workflow demonstrates how to integrate the data to build the molecular structure from the ground up.
Predicted Spectral Data for this compound
The tables below summarize the expected NMR data, which will serve as a guide for interpreting the acquired spectra.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|---|
| H1 | -CH O | ~9.81 | t | J = 1.5 Hz | 1H |
| H2, H3 | Ar-H | ~7.15-7.25 | m | - | 4H |
| H4 | Ar-CH ₂- | ~2.98 | t | J = 7.5 Hz | 2H |
| H5 | -CH ₂-CHO | ~2.80 | dt | J = 7.5, 1.5 Hz | 2H |
| H6 | Ar-CH ₃ | ~2.33 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Label | Position | Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | -C HO | ~201.8 |
| C2 | Ar-C (quat.) | ~138.9 |
| C3 | Ar-C -CH₃ (quat.) | ~136.3 |
| C4,C5 | Ar-C H | ~130.5, 129.5 |
| C6,C7 | Ar-C H | ~126.8, 126.4 |
| C8 | -C H₂-CHO | ~45.5 |
| C9 | Ar-C H₂- | ~27.2 |
| C10 | Ar-C H₃ | ~19.2 |
Step-by-Step Interpretation
Step 1: Analyze the 1D Spectra
-
¹H NMR:
-
The downfield signal at ~9.81 ppm (H1) is characteristic of an aldehyde proton . Its triplet multiplicity indicates coupling to two neighboring protons (the H5 methylene group).[23]
-
The complex multiplet between ~7.15-7.25 ppm (H2, H3) integrates to 4H, confirming the four protons on the disubstituted aromatic ring .
-
The two signals at ~2.98 ppm (H4) and ~2.80 ppm (H5) each integrate to 2H and are in the aliphatic region. These correspond to the two methylene groups . H4 is a triplet, coupled to H5. H5 appears as a doublet of triplets (or multiplet), coupled to both H4 and the aldehyde proton H1.
-
The sharp singlet at ~2.33 ppm (H6) integrating to 3H is the aromatic methyl group .
-
-
¹³C NMR:
-
The spectrum shows 10 distinct carbon signals, consistent with the molecular formula.
-
The signal at ~201.8 ppm (C1) is definitively the aldehyde carbonyl carbon .
-
Six signals appear in the aromatic region (~126-139 ppm), corresponding to four protonated (CH) and two quaternary carbons, as expected for an ortho-disubstituted ring.[9]
-
Three signals are in the aliphatic region: two methylene carbons (C8, C9 ) and one methyl carbon (C10 ).
-
Step 2: Correlate with 2D Spectra to Build the Structure
-
HSQC Analysis (Connecting ¹H to ¹³C):
-
This experiment confirms the one-bond connections. For example, the proton signal at ~9.81 ppm will show a correlation cross-peak to the carbon signal at ~201.8 ppm, confirming this C-H pair is the aldehyde group. All other protonated carbons (aromatic CH, aliphatic CH₂, and methyl CH₃) are similarly assigned.
-
-
COSY Analysis (Mapping the Proton Network):
-
A clear correlation will be observed between the aldehyde proton H1 (~9.81 ppm) and the methylene protons H5 (~2.80 ppm) .
-
A strong correlation will exist between the adjacent methylene protons H5 (~2.80 ppm) and H4 (~2.98 ppm) . This establishes the complete -CH₂-CH₂-CHO spin system.
-
Within the aromatic region, multiple cross-peaks will confirm the connectivity between the four aromatic protons.
-
-
HMBC Analysis (Assembling the Final Skeleton): This experiment provides the final, definitive links.
Conclusion
By systematically acquiring and interpreting a suite of 1D and 2D NMR spectra, we have demonstrated an unambiguous workflow for the structural elucidation of this compound. The initial hypotheses from ¹H and ¹³C NMR are tested and confirmed by COSY, which maps out the spin systems, and HSQC, which links protons to their carbons. The final and most compelling evidence is provided by HMBC, which bridges the molecular fragments across non-protonated centers, leaving no doubt as to the final connectivity. This comprehensive approach exemplifies the standard of rigor required in modern chemical and pharmaceutical research, ensuring data integrity and confidence in downstream applications.
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The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
All chemistry matters. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice [Video]. YouTube. Retrieved from [Link]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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- 23. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Derivatization of 3-(o-tolyl)propanal for Enhanced Performance in Biological Assays
Abstract
This application note provides a comprehensive guide for the derivatization of 3-(o-tolyl)propanal, a reactive aldehyde, to enhance its suitability for a range of biological assays. We address the inherent challenges of working with aldehydes, such as instability and non-specific reactivity, which can often lead to confounding results in cellular and biochemical screens. The protocols detailed herein focus on converting the aldehyde moiety into more stable, functional groups, thereby improving compound handling, enabling specific labeling, and facilitating a more accurate assessment of its biological activity. We present two primary derivatization strategies: reductive amination to form stable amine derivatives and conversion to a hydrazone for subsequent bioconjugation or fluorescence labeling. These methodologies are designed to be robust and adaptable for researchers in pharmacology, toxicology, and drug development.
Introduction: The Challenge of Aldehydes in Biological Systems
3-(o-tolyl)propanal is an aromatic aldehyde with potential applications in various fields, including fragrance and as a synthetic intermediate. When considering its use in biological research, the aldehyde functional group presents a significant challenge. Aldehydes are electrophilic and can readily react with nucleophilic biomolecules such as proteins (e.g., lysine and cysteine residues) and nucleic acids, forming Schiff bases and other covalent adducts.[1][2] This high reactivity can lead to non-specific cytotoxicity and artifacts in biological assays, masking any specific, target-mediated effects.
Furthermore, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid or reduction to an alcohol, leading to sample instability and inconsistent results over time. Derivatization is therefore a critical pre-analytical step to "tame" the reactive aldehyde, ensuring that the observed biological effects are attributable to the core molecular scaffold rather than non-specific chemical reactivity.
This guide provides experienced researchers with the rationale and detailed protocols for converting 3-(o-tolyl)propanal into more stable and assay-compatible derivatives.
Strategic Goals of Derivatization
The primary objectives for derivatizing 3-(o-tolyl)propanal are:
-
Enhance Stability: Convert the aldehyde to a less reactive functional group to prevent oxidation, reduction, or non-specific covalent modification of biomolecules.
-
Improve Assay Compatibility: Reduce background noise and false positives in high-throughput screening (HTS) and other sensitive assays.
-
Enable Further Functionalization: Introduce a handle for attaching reporter tags (e.g., fluorophores, biotin) for mechanism-of-action or target identification studies.
Derivatization Strategies & Protocols
We present two field-proven derivatization strategies. The choice between them depends on the specific downstream application.
Strategy 1: Reductive Amination for Stable, Bio-inert Derivatives
This is the preferred method for generating a stable analog of 3-(o-tolyl)propanal to probe its core scaffold's biological activity, independent of the aldehyde's reactivity. The aldehyde is converted to a secondary or tertiary amine, a significantly more stable functional group in biological media.[3][4][5][6] This process involves the formation of an intermediate imine (Schiff base) with a primary or secondary amine, which is then immediately reduced in situ to the stable amine.
Caption: One-pot reductive amination workflow.
This protocol uses morpholine as the amine source, yielding a stable, water-soluble tertiary amine derivative.
Materials:
-
3-(o-tolyl)propanal (MW: 148.20 g/mol )
-
Morpholine (MW: 87.12 g/mol )
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-(o-tolyl)propanal (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).
-
Amine Addition: Add morpholine (1.2 eq) to the solution and stir for 20 minutes at room temperature. The formation of the intermediate imine is typically not monitored.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product, N-(3-(o-tolyl)propyl)morpholine, using ¹H NMR, ¹³C NMR, and HRMS.
Strategy 2: Hydrazone Formation for Bioconjugation and Labeling
This strategy is ideal when the goal is to attach a reporter molecule or to conjugate the compound to a carrier protein. Aldehydes react with hydrazide- or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively.[7][8][9][10][11] This reaction is highly efficient and specific, forming the basis of many bioconjugation techniques.[12]
Caption: Fluorescent labeling via hydrazone formation.
This protocol describes the labeling of 3-(o-tolyl)propanal with a commercially available fluorescent hydrazide.
Materials:
-
3-(o-tolyl)propanal
-
Fluorescein-5-thiosemicarbazide or similar fluorescent hydrazide
-
Aniline (as catalyst)
-
Methanol or Dimethylformamide (DMF)
-
Phosphate or acetate buffer (pH 5.0)
Procedure:
-
Stock Solutions: Prepare a 10 mM stock solution of 3-(o-tolyl)propanal in DMF. Prepare a 10 mM stock solution of the fluorescent hydrazide in DMF. Prepare a 100 mM stock solution of aniline in ethanol.
-
Reaction Mixture: In a microcentrifuge tube, combine 10 µL of the aldehyde stock (1.0 eq), 12 µL of the fluorescent hydrazide stock (1.2 eq), and 5 µL of the aniline catalyst stock.
-
Reaction Conditions: Add 73 µL of buffer (pH 5.0) to bring the final volume to 100 µL. Vortex briefly and incubate at 37°C for 2-4 hours, protected from light.
-
Analysis: The formation of the fluorescent hydrazone can be directly analyzed and purified using reverse-phase HPLC with a fluorescence detector. The shift in retention time and the presence of fluorescence will confirm the product.
-
Application: The purified, labeled compound can be used in cell imaging or other fluorescence-based assays.
Application in Biological Assays: A Comparative Approach
To accurately assess the biological activity of the 3-(o-tolyl)propanal scaffold, a multi-pronged approach using the parent compound and its derivatives is essential.
Caption: Experimental design for comparative activity assessment.
Data Interpretation
By comparing the activity of the parent aldehyde with its stable amine derivative, we can deconvolve specific from non-specific effects.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ Values)
| Compound | Cytotoxicity IC₅₀ (µM) | Target Inhibition IC₅₀ (µM) | Interpretation |
| 3-(o-tolyl)propanal | 15 | 10 | Potent activity, but potential for non-specific effects due to aldehyde reactivity. |
| Amine Derivative | > 100 | 12 | Retains target-specific activity while eliminating non-specific cytotoxicity. Confirms the core scaffold is the active pharmacophore. |
| Vehicle Control | No Activity | No Activity | Establishes baseline for assay. |
Expert Analysis: In the hypothetical data above, the parent aldehyde shows both target inhibition and general cytotoxicity. The stable amine derivative, however, loses its cytotoxic effect while retaining potent target inhibition. This strongly suggests that the cytotoxicity of the parent compound is due to the non-specific reactivity of the aldehyde group, while the desired biological activity resides in the 3-(o-tolyl)propyl scaffold. This is a critical insight for any drug development program, guiding medicinal chemistry efforts toward more stable and specific lead compounds.
Conclusion
The derivatization of reactive aldehydes like 3-(o-tolyl)propanal is not merely a technical step but a fundamental strategy for ensuring the scientific validity of biological data. By converting the aldehyde to a stable amine via reductive amination, researchers can confidently assess the intrinsic activity of the molecular scaffold. Alternatively, conversion to a hydrazone provides a powerful tool for fluorescent labeling and mechanism-of-action studies. The protocols and strategies outlined in this note provide a robust framework for researchers to generate reliable and interpretable data, accelerating progress in chemical biology and drug discovery.
References
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- American Diabetes Association. (1982). Reactions of Biologic Aldehydes with Proteins. Diabetes, 31(Supplement 3), 1-3.
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Tuma, D. J., & Casey, C. A. (1985). The chemistry of acetaldehyde-protein adducts. Alcoholism: Clinical and Experimental Research, 9(4), 306-310. [Link]
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Tan, K. T., et al. (2012). Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging. Nature Protocols, 7(11), 2080-2091. [Link]
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Tan, K. T., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Biophysical Journal, 102(3), 64a. [Link]
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Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 111(8), 4961-4982. [Link]
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A novel, green, solvent-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using thiamin hydrochloride as a catalyst. (2023). Taylor & Francis Online. [Link]
-
Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. (2019). ACS Omega. [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. [Link]
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Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved January 13, 2026, from [Link]
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Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(8), 657-666. [Link]
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Spears, R. J., & Fascione, M. A. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(25), 5936-5951. [Link]
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Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. (2019). ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 13, 2026, from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 13, 2026, from [Link]
-
Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(1), 123-131. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Metabolites. [Link]
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Wikipedia. (n.d.). Hydrazone. Retrieved January 13, 2026, from [Link]
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Application Notes & Protocols: Strategic Use of 3-(2-Methylphenyl)propanal in Aldol Condensation Reactions
Introduction: Unlocking the Synthetic Potential of a Sterically Influenced Aldehyde
The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2] This reaction, which forms a β-hydroxy aldehyde or ketone, can be followed by dehydration to yield a highly valuable α,β-unsaturated carbonyl moiety.[1][3] Our focus here is on a unique and strategic substrate: 3-(2-methylphenyl)propanal (CAS No. 19564-40-0).
This aldehyde is distinguished by two key structural features: the presence of α-hydrogens, allowing it to form an enolate and act as a nucleophile, and an ortho-methyl group on the phenyl ring. This substitution introduces steric and electronic considerations that are atypical for simpler aromatic aldehydes like benzaldehyde. The steric bulk of the ortho-methyl group can influence the approach of nucleophiles to the carbonyl carbon and may affect the conformational preferences of reaction intermediates, thereby offering opportunities for controlling diastereoselectivity. These application notes will provide a comprehensive guide to leveraging the unique reactivity of this compound in aldol condensation reactions, supported by detailed mechanistic insights and robust experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the substrate's properties is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [4] |
| Molecular Weight | 148.20 g/mol | [4] |
| Appearance | Colorless oil | |
| Boiling Point | ~228.8 °C (estimate) | [4] |
| Density | ~0.998 g/cm³ | [4] |
| Flash Point | 101.6 °C | [4] |
Part 1: Mechanistic Considerations & Strategic Control
The success of an aldol condensation hinges on understanding and controlling the underlying reaction mechanism. The reaction can be catalyzed by either acid or base, though base-catalyzed pathways are more common for syntheses of the type discussed here.[1][5]
The Base-Catalyzed Aldol Condensation Pathway
The reaction proceeds through several key steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound, forming a resonance-stabilized enolate ion.[6] This enolate is the key carbon nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second aldehyde or ketone molecule, forming a tetrahedral alkoxide intermediate.[6]
-
Protonation: The alkoxide is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy carbonyl compound, the "aldol addition" product.
-
Dehydration (Condensation): Under heating or stronger basic conditions, a second α-hydrogen is abstracted, and the resulting enolate eliminates the β-hydroxyl group (as hydroxide) to form a stable, conjugated α,β-unsaturated carbonyl compound.[3][5] This elimination typically proceeds via an E1cB mechanism.[7]
Caption: Base-catalyzed aldol condensation mechanism.
Controlling Reactivity in Crossed-Aldol Reactions
When two different carbonyl compounds are used, a mixture of up to four products can result from self- and cross-condensation reactions.[1] To achieve a synthetically useful outcome, the reaction must be controlled. With this compound, two primary strategies are effective:
-
Reaction with a Non-Enolizable Partner: The most common strategy is to react an enolizable carbonyl with one that lacks α-hydrogens, such as benzaldehyde or formaldehyde.[2] In this case, this compound possesses α-hydrogens and can act as the enolate donor.
-
Claisen-Schmidt Condensation: This variation involves the reaction of an aldehyde or ketone (usually a ketone) with an aromatic aldehyde that cannot self-condense.[5] Aldehydes are generally more reactive electrophiles than ketones.[5] Therefore, when reacting this compound with a ketone like acetophenone, the ketone will preferentially form the enolate (nucleophile) and attack the aldehyde (electrophile). To favor this pathway, the aldehyde should be added slowly to a pre-mixed solution of the ketone and the base.[1]
Part 2: Experimental Protocols & Applications
The following protocols are designed to be self-validating, with clear steps, rationales, and troubleshooting guidance.
Protocol 1: Claisen-Schmidt Condensation of this compound with Acetophenone
Objective: To synthesize (E)-1-phenyl-4-(2-methylphenyl)but-2-en-1-one, a chalcone-like α,β-unsaturated ketone.
Principle: This protocol utilizes the higher electrophilicity of the aldehyde and the ability of the ketone to form a stable enolate. By slowly adding the aldehyde to the ketone/base mixture, we minimize the self-condensation of this compound.
Materials:
-
This compound (95%+, 1.0 eq)
-
Acetophenone (1.05 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Ethanol (95%)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dilute Acetic Acid (optional, for neutralization)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.05 eq) in 95% ethanol (approx. 4 mL per 10 mmol of ketone).
-
Base Preparation: In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in deionized water (approx. 2 mL per 10 mmol of NaOH). Cool this solution to room temperature.
-
Initiation: While stirring the ethanolic ketone solution vigorously, add the NaOH solution. Stir for 5-10 minutes at room temperature.
-
Slow Aldehyde Addition: Add this compound (1.0 eq) dropwise to the reaction mixture over a period of 20-30 minutes. The slow addition is crucial to prevent the aldehyde from self-condensing. A color change (typically to yellow or orange) and/or the formation of a precipitate may be observed.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting aldehyde. The reaction can be gently heated (40-50 °C) if proceeding slowly, which also promotes dehydration to the final enone product.
-
Work-up: Cool the reaction mixture in an ice bath. If a solid has precipitated, it can be collected by vacuum filtration. Rinse the solid with cold water, followed by a small amount of cold ethanol to remove impurities.[7]
-
Extraction (if no solid precipitates): Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer 2-3 times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. This removes residual base and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Caption: General experimental workflow for aldol condensation.
Protocol 2: Crossed-Aldol Condensation of this compound with Propanal
Objective: To synthesize 2-methyl-4-(2-methylphenyl)but-2-enal. This type of product is relevant in the fragrance industry.[8]
Principle: This is a challenging transformation as both aldehydes can act as the nucleophile and the electrophile. Success relies on carefully controlled conditions, such as using one reactant in excess or employing a specific catalytic system to favor the crossed product. The protocol below is a representative method using a base catalyst.
Materials:
-
This compound (1.0 eq)
-
Propanal (1.5-2.0 eq, used in excess to favor it acting as the nucleophile)
-
Potassium Hydroxide (KOH) (0.2 eq, catalytic amount)
-
Methanol or Ethanol
-
Toluene (for azeotropic water removal, optional)
-
Diethyl Ether
-
Saturated Ammonium Chloride (NH₄Cl) solution
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a stirrer and addition funnel, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Add a solution of KOH (0.2 eq) in methanol to the flask.
-
Slow Propanal Addition: Cool the mixture to 0-5 °C in an ice bath. Add propanal (1.5-2.0 eq) dropwise from the addition funnel over 1 hour, maintaining the low temperature. This minimizes the self-condensation of propanal.
-
Reaction: After the addition is complete, allow the reaction to stir at low temperature for an additional 2-3 hours, then let it warm to room temperature and stir overnight. Monitor the reaction by GC or TLC.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the mixture is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the solvent under reduced pressure. The resulting crude oil will likely be a mixture of products. Purification via fractional distillation under vacuum or careful column chromatography is required to isolate the desired crossed-aldol product from self-condensation byproducts.
Part 3: Data Interpretation & Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive base; reaction temperature too low; insufficient reaction time. | Use fresh, high-purity NaOH/KOH. Ensure complete dissolution. Consider gentle heating (40-50 °C) after initial stirring. Extend reaction time and monitor by TLC. |
| Predominance of Starting Material | Insufficient base or catalyst deactivation. | Increase the stoichiometry of the base. Ensure the solvent is appropriate and not overly acidic. |
| Formation of Multiple Products | Self-condensation is competing with the desired crossed reaction. | For Claisen-Schmidt, ensure the aldehyde is added very slowly to the ketone/base mixture. For reactions with two enolizable partners, precise temperature control and stoichiometry are critical. Consider using a stronger, non-nucleophilic base like LDA to pre-form one enolate before adding the second aldehyde. |
| Aldol Addition Product Isolated, Not the Enone | Dehydration step is incomplete. | After the initial reaction period, add heat (reflux) to the reaction mixture to drive the elimination of water. Alternatively, acidify the workup which can also catalyze dehydration. |
References
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Reaction Mechanism of Aldol condensation. (n.d.). Physics Wallah. Retrieved from [Link]
-
Aldol Condensation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Aldol condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
García-Junceda, E., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis. Retrieved from [Link]
-
Aldol Condensation: Mechanism, Types and Applications. (n.d.). Allen Career Institute. Retrieved from [Link]
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
The Aldol Condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
Diastereoselection in Aldol Reactions. (n.d.). Pharmacy 180. Retrieved from [Link]
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Guthrie, J. P., & Guo, J. (2017). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Aldol Condensation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
(±)-2-Methyl-3-(2-methylphenyl)propanal. (n.d.). Human Metabolome Database. Retrieved from [Link]
-
3-(p-Methylphenyl)propanal. (n.d.). PubChem. Retrieved from [Link]
-
Experiment 19 — Aldol Condensation. (n.d.). Chem 22, Swarthmore College. Retrieved from [Link]
-
The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Diastereoselectivity in Aldol condensation. (2020). YouTube. Retrieved from [Link]
-
Interactive 3D Chemistry Animations. (n.d.). ChemTube3D. Retrieved from [Link]
-
Vrbková, E., et al. (2017). Aldol condensation of 4-alkylbenzaldehyde with propanal followed by hydrogenation. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Oxidation of 3-(2-methylphenyl)propan-1-ol
This technical guide provides detailed experimental protocols and theoretical insights for the selective oxidation of the primary alcohol, 3-(2-methylphenyl)propan-1-ol. The protocols are designed for researchers, scientists, and professionals in drug development and organic synthesis, offering robust methodologies for obtaining either the corresponding aldehyde, 3-(2-methylphenyl)propanal, or the carboxylic acid, 3-(2-methylphenyl)propanoic acid.
Strategic Considerations for the Oxidation of Primary Alcohols
The oxidation of primary alcohols is a cornerstone transformation in organic chemistry. The critical challenge lies in controlling the extent of the oxidation. Primary alcohols can be oxidized to aldehydes, which can then be further oxidized to carboxylic acids.[1] The choice of oxidizing agent and reaction conditions is therefore paramount to achieving the desired product with high selectivity and yield.
Controlling the Oxidation State: Aldehyde vs. Carboxylic Acid
-
To obtain the aldehyde , the reaction must be stopped at the first oxidation stage. This is typically achieved by using a mild oxidizing agent and/or by removing the aldehyde from the reaction mixture as it forms (e.g., by distillation), preventing its further oxidation.[1][2] Common mild oxidants are often chromium-based reagents used in anhydrous conditions, like pyridinium chlorochromate (PCC), or non-chromium-based methods like the Swern and Dess-Martin oxidations.[3]
-
To obtain the carboxylic acid , a strong oxidizing agent is required in the presence of water.[4] The water facilitates the formation of a hydrate intermediate from the initially formed aldehyde, which is then readily oxidized to the carboxylic acid.[4][5] Classic strong oxidants include potassium permanganate and chromic acid (Jones reagent).[6]
The selection of a specific protocol depends on factors such as the desired product, the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding reagent toxicity and waste disposal.
Protocol 1: Synthesis of 3-(2-methylphenyl)propanoic Acid via Jones Oxidation
Principle and Rationale
The Jones oxidation is a reliable and efficient method for the conversion of primary alcohols to carboxylic acids.[5][7] It utilizes Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[8] The reaction is typically fast and high-yielding. The strong oxidizing nature of chromic acid (H₂CrO₄), formed in situ, ensures the complete oxidation of the intermediate aldehyde to the carboxylic acid.[6][9] The reaction's progress is often visually indicated by a color change from orange (Cr⁶⁺) to green (Cr³⁺).[9]
Step-by-Step Protocol
-
Reagent Preparation (Jones Reagent) : In a flask submerged in an ice bath, cautiously add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid (H₂SO₄). Slowly add 75 mL of deionized water with stirring until the CrO₃ is fully dissolved.
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g of 3-(2-methylphenyl)propan-1-ol in 100 mL of acetone. Cool the flask in an ice-water bath.
-
Oxidation : Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution of the alcohol. Maintain the reaction temperature below 20°C. The addition should be controlled such that the color of the reaction mixture remains orange-brown, indicating an excess of the oxidant.
-
Reaction Monitoring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete (as indicated by TLC and a persistent green color), add isopropanol dropwise to quench any excess oxidant until the green color of Cr³⁺ persists.
-
Isolation : Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).
-
Purification : Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(2-methylphenyl)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Reaction Mechanism
The mechanism begins with the formation of a chromate ester from the alcohol and chromic acid. This is followed by an E2-like elimination to form the aldehyde.[6] In the aqueous acidic environment, the aldehyde forms a hydrate, which then undergoes a similar oxidation process to yield the final carboxylic acid.[5][10]
Experimental Workflow: Jones Oxidation
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Application Note: Protocols for Quenching Reactions Involving 3-(o-tolyl)propanal
Abstract
This document provides a comprehensive guide for the effective and safe quenching of reactions involving 3-(o-tolyl)propanal. Targeted at researchers, scientists, and professionals in drug development, this application note moves beyond simple procedural lists to explain the underlying chemical principles governing the choice of quenching strategy. We detail two primary, field-proven protocols: reductive quenching using sodium borohydride for irreversible deactivation, and reversible adduct formation with sodium bisulfite for purification. The causality behind experimental steps, safety protocols, and waste disposal are thoroughly discussed to ensure procedural integrity and laboratory safety.
Introduction: The Chemistry of 3-(o-tolyl)propanal
3-(o-tolyl)propanal is an aromatic aldehyde characterized by a propanal chain attached to an ortho-substituted toluene ring. The reactivity of this molecule is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. However, its reactivity profile is distinct from simple aliphatic aldehydes due to two key factors inherent to its structure:
-
Electronic Effects: The aromatic ring, through resonance, can delocalize electron density, which slightly reduces the partial positive charge on the carbonyl carbon. This resonance stabilization makes aromatic aldehydes generally less reactive towards nucleophiles compared to their aliphatic counterparts.[1][2][3][4]
-
Steric Hindrance: The ortho-methyl group on the tolyl substituent provides significant steric bulk near the reaction center. This bulk can impede the approach of nucleophiles to the carbonyl carbon, further modulating its reactivity.[4]
Understanding these characteristics is critical for selecting an appropriate quenching strategy, as the goal is to rapidly and completely neutralize the aldehyde's reactivity to halt a reaction, destroy excess reagent, or prepare a mixture for workup and purification.
Guiding Principles: Selecting a Quenching Strategy
Quenching is not a one-size-fits-all procedure. The optimal strategy depends on the ultimate experimental goal. The flowchart below provides a decision-making framework for selecting the appropriate protocol.
Caption: Decision workflow for selecting a quenching protocol.
Comparative Analysis of Quenching Agents
The two protocols detailed in this guide utilize sodium borohydride (NaBH₄) and sodium bisulfite (NaHSO₃). Their mechanisms and applications are fundamentally different, as summarized below.
| Feature | Sodium Borohydride (NaBH₄) | Sodium Bisulfite (NaHSO₃) |
| Mechanism | Irreversible nucleophilic addition of a hydride ion (H⁻), reducing the aldehyde to a primary alcohol.[5][6] | Reversible nucleophilic addition to form a water-soluble α-hydroxysulfonate salt (bisulfite adduct).[7][8] |
| Primary Use Case | Destruction of excess aldehyde. | Purification/removal of aldehyde from a mixture.[9][10] |
| Final Product | 3-(o-tolyl)propan-1-ol. | Water-soluble bisulfite adduct. Aldehyde can be regenerated.[9] |
| Reaction Conditions | Typically performed in alcoholic solvents (e.g., methanol, ethanol) at 0°C to room temperature.[11][12] | Performed with a saturated aqueous solution, often with a co-solvent like THF or methanol.[9][10] |
| Workup | Requires an aqueous workup, often with mild acid (e.g., NH₄Cl solution) to destroy excess NaBH₄ and hydrolyze borate esters.[11] | Liquid-liquid extraction to separate the aqueous layer (containing the adduct) from the organic layer.[9] |
| Selectivity | Highly selective for aldehydes and ketones; does not typically reduce esters, amides, or carboxylic acids under these conditions.[5] | Primarily reacts with unhindered aldehydes and some reactive ketones. The reaction is sterically sensitive.[10] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[13][14][15]
Protocol 1: Reductive Quenching with Sodium Borohydride (NaBH₄)
This protocol is ideal for the complete and irreversible conversion of residual 3-(o-tolyl)propanal into its corresponding, less reactive primary alcohol, 3-(o-tolyl)propan-1-ol.
Caption: Experimental workflow for reductive quenching.
Materials:
-
Reaction mixture containing 3-(o-tolyl)propanal
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Preparation: Dilute the reaction mixture containing 3-(o-tolyl)propanal with methanol (approx. 5-10 mL per gram of expected aldehyde). Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0°C.
-
Reagent Addition: Slowly add sodium borohydride (1.2 to 1.5 molar equivalents relative to the aldehyde) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway temperature increases.[16]
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the disappearance of the aldehyde using Thin Layer Chromatography (TLC). The alcohol product should have a lower Rf value than the starting aldehyde.
-
Quenching Excess NaBH₄: Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully add saturated aqueous NH₄Cl solution to quench any unreacted NaBH₄. Gas (hydrogen) evolution will be observed. Continue adding until the effervescence ceases.
-
Workup and Extraction:
-
Remove most of the methanol under reduced pressure.
-
Add water and an organic extraction solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-(o-tolyl)propan-1-ol.
-
Protocol 2: Quenching and Purification via Sodium Bisulfite Adduct Formation
This protocol is designed to remove 3-(o-tolyl)propanal from a mixture of other organic compounds that do not react with bisulfite, making it an excellent purification technique.
Materials:
-
Reaction mixture containing 3-(o-tolyl)propanal
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Tetrahydrofuran (THF) or other suitable co-solvent
-
Organic solvent (e.g., diethyl ether or hexanes)
-
5% Aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution
-
Separatory funnel, magnetic stirrer
Procedure:
-
Adduct Formation: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like THF. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.[9] Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Monitoring and Separation: The formation of the bisulfite adduct, a white precipitate, may be observed. This adduct is typically soluble in the aqueous layer.[9] Transfer the entire mixture to a separatory funnel.
-
Extraction: Add an immiscible organic solvent (e.g., diethyl ether) and water to the separatory funnel. Shake well and allow the layers to separate. The bisulfite adduct of the aldehyde will partition into the aqueous layer, while other organic components remain in the organic layer.
-
Isolation of Other Components: Separate the layers. The desired non-aldehyde components can now be isolated from the organic layer by washing, drying, and concentrating.
-
(Optional) Regeneration of Aldehyde: To recover the 3-(o-tolyl)propanal, take the aqueous layer containing the adduct and add a fresh layer of organic solvent (e.g., diethyl ether). While stirring vigorously, slowly add a base (e.g., 5% NaOH) until the solution is strongly basic (pH > 10). This reverses the equilibrium, regenerating the aldehyde.[7][9] The regenerated aldehyde will be extracted into the fresh organic layer. This layer can then be separated, dried, and concentrated.
Safety and Waste Disposal
Handling:
-
3-(o-tolyl)propanal: Handle in a fume hood. Avoid contact with skin and eyes.[17]
-
Sodium Borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas. Store in a cool, dry place away from acids and water.[13]
-
Sodium Bisulfite: May release toxic sulfur dioxide gas upon contact with acids. Handle with care.
Waste Disposal:
-
Quenched NaBH₄ Solutions: After the reaction is fully quenched with aqueous acid or ammonium chloride and neutralized, the resulting aqueous solution containing borates can typically be disposed of down the sanitary sewer with copious amounts of water, provided local regulations permit.[18]
-
Bisulfite Adduct Solutions: The aqueous waste from bisulfite extractions should be neutralized. Depending on local regulations, it may be permissible for drain disposal after ensuring no residual aldehyde remains.[19][20]
-
Organic Solvents: All organic waste solvents must be collected in a properly labeled hazardous waste container for disposal by the institution's environmental health and safety office.[21]
References
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Allen. (n.d.). Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. Retrieved from [Link]
-
askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from [Link]
-
Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
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Duralab. (n.d.). Aldehyde Disposal. Retrieved from [Link]
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Infinity Learn. (n.d.). (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. Retrieved from [Link]
-
Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836. Retrieved from [Link]
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
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PureWay. (n.d.). Glutaraldehyde & OPA Sterilant Disposal. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
Quora. (2020, September 13). Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde? Retrieved from [Link]
-
PubMed. (2023, October 4). Ecofriendly Approach for the Determination of Selected Aldehydes by Fluorescence Quenching of L-Tryptophan. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Development of a Sensitive and Selective Method for the Determination of some Selected Aldehydes Based on Fluorescence Quenching. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Simple Addition Reactions. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Application Notes and Protocols: 3-(2-Methylphenyl)propanal in Fragrance Chemistry
Abstract
These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the use of 3-(2-Methylphenyl)propanal (CAS No. 19564-40-0) in fragrance applications. This document outlines the compound's physicochemical properties, olfactory profile, proposed synthesis, analytical protocols, and critical safety and regulatory considerations. Due to the limited publicly available data on this specific isomer, this guide synthesizes information from closely related phenylpropanals to provide a robust framework for its evaluation and application.
Introduction: The Phenylpropanal Family in Fragrance
The phenylpropanal family of molecules is a cornerstone of modern perfumery, valued for lending bright, floral, and green characteristics to fragrance compositions.[1] Well-known members of this family, such as Lilial (3-(4-tert-butylphenyl)-2-methylpropanal) and Cyclamen Aldehyde (2-methyl-3-(p-isopropylphenyl)propionaldehyde), have been extensively used in a wide array of products, from fine fragrances to household goods.[2][3] These molecules are prized for their ability to impart a fresh, diffusive, and often powerful floralcy reminiscent of lily-of-the-valley (muguet).[4]
This compound, the ortho-methyl substituted isomer of hydrocinnamaldehyde, is a less commercially prominent member of this class. The strategic placement of the methyl group on the benzene ring is anticipated to subtly influence its olfactory character, stability, and metabolic profile compared to its para- and meta-isomers. Understanding these nuances is critical for its effective and safe application.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These properties are essential for predicting its behavior in formulations and for analytical method development.
| Property | Value | Source |
| CAS Number | 19564-40-0 | [5][6] |
| Molecular Formula | C₁₀H₁₂O | [5][6] |
| Molecular Weight | 148.20 g/mol | [5][6] |
| Appearance | Colorless oil (Expected) | |
| Boiling Point | ~228.8 °C (Estimated) | [5][6] |
| Density | ~0.998 g/cm³ | [5][6] |
| Flash Point | ~101.6 °C | [5][6] |
| LogP (Octanol/Water) | ~2.13 (Estimated) | [5] |
| Vapor Pressure | ~0.077 mmHg @ 25°C | [6] |
Olfactory Profile and Applications
While specific sensory data for this compound is not widely published, its olfactory character can be inferred from the broader phenylpropanal family.
Anticipated Olfactory Characteristics:
-
Primary Notes: Floral, Green, Aldehydic
-
Subtle Nuances: A slight spicy or phenolic character may be present due to the ortho-methyl group, potentially adding a unique warmth and complexity not found in the para- or meta-isomers. It is likely to possess a fresh, slightly watery quality, akin to other members of this family.[1][7]
Potential Applications in Fragrance Compositions:
-
Fine Fragrance: Could be used as a modifier in floral accords (e.g., muguet, hyacinth, lilac) to add a unique green and slightly spicy dimension. Its aldehydic nature would contribute to the "lift" and diffusiveness of the top and heart notes.
-
Personal Care Products (e.g., Soaps, Lotions, Shampoos): Its anticipated fresh and clean character makes it suitable for scenting a variety of personal care items. However, its stability in different product bases would need to be thoroughly evaluated.
-
Household Products (e.g., Cleaners, Air Fresheners): The powerful and diffusive nature of aldehydes makes them effective in household applications for masking malodors and providing a signal of cleanliness.
Synthesis and Analytical Protocols
Proposed Synthesis Protocol
A reliable laboratory-scale synthesis of this compound can be adapted from established methods for related aromatic aldehydes, such as the oxidation of the corresponding primary alcohol.[8]
Reaction Scheme:
Caption: Oxidation of 3-(2-Methylphenyl)propan-1-ol to this compound.
Step-by-Step Protocol:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Preparation: In the flask, create a slurry of pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Dissolve 3-(2-methylphenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred PCC slurry at room temperature over 20-30 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure aldehyde.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the identification and quantification of this compound in complex mixtures. The following protocol is a starting point and may require optimization based on the specific sample matrix.
Workflow Diagram:
Caption: Workflow for the GC-MS analysis of this compound.
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm | A non-polar column suitable for the separation of aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic resolution. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A standard temperature program for analyzing semi-volatile compounds. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Mass Range | m/z 40-350 | Captures the molecular ion and key fragment ions. |
Expected Mass Spectrum Fragmentation:
-
m/z 148: Molecular ion [M]⁺
-
m/z 105: [C₈H₉]⁺ - Likely the base peak, corresponding to the stable methyltropylium ion formed after cleavage of the propanal side chain.
-
m/z 91: [C₇H₇]⁺ - Tropylium ion from further fragmentation.
Stability, Performance, and Sensory Evaluation
Chemical Stability
Aldehydes as a class are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, resulting in off-odors and potential skin irritation. The stability of this compound in a cosmetic formulation will be influenced by factors such as pH, presence of antioxidants, exposure to light, and packaging.[9] It is crucial to conduct stability testing in the final product base to ensure fragrance integrity over the product's shelf life.[10]
Substantivity
Substantivity, or the longevity of a fragrance on a substrate, is a key performance indicator. The substantivity of this compound on skin and fabric will be influenced by its volatility and molecular weight. While specific data is unavailable, its properties suggest moderate substantivity. Evaluation should be conducted by trained sensory panels.
Sensory Evaluation Protocols
To fully characterize the olfactory profile and performance of this compound, a structured sensory evaluation is required.
Workflow for Sensory Evaluation:
Caption: Sensory evaluation workflow for this compound.
Gas Chromatography-Olfactometry (GC-O):
For a more in-depth analysis, GC-O can be employed to identify the specific aroma character of the compound as it elutes from the GC column.[11][12] This technique is invaluable for understanding the contribution of trace impurities to the overall scent profile and for comparing the odor character of different isomers.[13]
Safety and Regulatory Considerations
This section provides guidance based on the known hazards of the phenylpropanal class. A specific safety assessment for this compound has not been identified.
Expertise & Causality: The aldehyde functional group can be reactive and is a known structural alert for skin sensitization. Furthermore, several members of the phenylpropanal family have come under regulatory scrutiny.
-
Butylphenyl Methylpropional (Lilial): Banned in the EU for use in cosmetics due to its classification as a reproductive toxicant (CMR 1B).[14]
-
3-(4-Methylphenyl)propanal (p-isomer): Prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA) due to concerns about dermal sensitization.[15]
Trustworthiness & Self-Validation: Given the known issues with its isomers, it is imperative to assume that this compound may also present a risk of skin sensitization.
Authoritative Grounding: While no specific RIFM safety assessment or IFRA standard for this compound was found, the precautionary principle should be applied. Before any commercial use, a thorough safety assessment, including in vitro and in vivo testing for skin sensitization, genotoxicity, and phototoxicity, is strongly recommended. All use must comply with local and international regulations.
Conclusion
This compound is a potentially valuable fragrance ingredient that offers a unique twist on the classic phenylpropanal olfactory theme. Its ortho-methyl substitution likely imparts a distinctive spicy and warm nuance to its fresh, floral, and green character. While its application in a wide range of consumer products is conceivable, its use must be approached with caution. Robust stability testing and a thorough safety evaluation are paramount, especially given the known regulatory and safety concerns associated with other members of the phenylpropanal family. The protocols and data presented in this guide provide a foundational framework for the scientific evaluation and responsible application of this intriguing fragrance molecule.
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Chemsrc.com. CAS No. 19564-40-0 (3-(2-Methylphenyl)propionaldehyde). Available at: [Link]
-
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PubChem. 3-(p-Methylphenyl)propanal. Available at: [Link]
-
Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 37, 337-342. Available at: [Link]
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Cosmetics Info. Butylphenyl Methylpropional. Available at: [Link]
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PubMed. RIFM fragrance ingredient safety assessment, 3-(m-tert-butylphenyl)-2-methylpropionaldehyde, CAS Registry Number 62518-65-4. Available at: [Link]
-
The Good Scents Company. 3-(4-isobutyl-2-methylphenyl)propanal. Available at: [Link]
-
IFRA Standards. alpha-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme. Phenyl propanaldehydes - Evaluation statement. Available at: [Link]
-
ResearchGate. (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Available at: [Link]
-
PubMed. RIFM fragrance ingredient safety assessment, 3-(p-tert-butylphenyl)-2-methylpropanol (Lysmerol), CAS Registry Number 56107-04-1. Available at: [Link]
-
MDPI. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Available at: [Link]
-
PubMed. RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. Available at: [Link]
-
National Center for Biotechnology Information. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Available at: [Link]
-
PubMed. RIFM fragrance ingredient safety assessment, N-ethyl-N-(3-methylphenyl) propionamide, CAS Registry Number 179911-08-1. Available at: [Link]
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-
IFRA Fragrance. IFRA Standard: p-tert-Butyl-α-methylhydrocinnamic aldehyde (p-BMHCA). Available at: [Link]
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IFRA Fragrance. IFRA Standards. Available at: [Link]
-
Perfumer & Flavorist. The Phenylpropanals—Floral Aromatic Aldehydes. Available at: [Link]
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-
Human Metabolome Database. Showing metabocard for 2-Phenylpropanal (HMDB0031626). Available at: [Link]
-
Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Available at: [Link]
-
Oregon Health & Science University. Update to RIFM fragrance ingredient safety assessment, 3-phenyl-1-propanol, CAS Registry Number 122-97-4. Available at: [Link]
-
PubMed. RIFM fragrance ingredient safety assessment, 2-methyl-5-phenylpentanol, CAS Registry Number 25634-93-9. Available at: [Link]
-
IFRA Fragrance. Amendment 51 STAND 4-Methoxy-alpha-methylbenzenepropanal. Available at: [Link]
-
FooDB. Showing Compound 3-Phenylpropanal (FDB011835). Available at: [Link]
-
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-
ResearchGate. (PDF) Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. Available at: [Link]
-
Semantic Scholar. Stability of Cosmetic Formulations Containing UV Filters and Preservatives, Based on Physical and Chemical Parameters. Available at: [Link]
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- 5. 19564-40-0(3-(2-Methylphenyl)propionaldehyde) | Kuujia.com [kuujia.com]
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- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
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- 15. CAS No. 19564-40-0 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in 3-(2-Methylphenyl)propanal Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(2-Methylphenyl)propanal. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize for both yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by researchers working on this synthesis.
Q1: What are the primary synthetic routes for preparing this compound?
There are two predominant strategies for synthesizing this aldehyde. The choice often depends on the available starting materials, scale, and required purity.
-
Route A: Oxidation of 3-(2-Methylphenyl)propan-1-ol: This is a reliable, two-step approach that involves first synthesizing the corresponding primary alcohol and then performing a selective oxidation to the aldehyde. The alcohol itself can be prepared via methods like Grignard reactions.
-
Route B: Hydroformylation of 2-Vinyltoluene: This is a more direct, atom-economical route, often favored in industrial settings. It involves the direct addition of a formyl group and a hydrogen atom across the double bond of 2-vinyltoluene using a transition metal catalyst.[1]
Q2: My overall yield is consistently low. What are the first things I should investigate?
Low yield is a common issue that can stem from multiple factors. A systematic approach is crucial.
-
Purity of Starting Materials: Ensure the purity of your precursors. For instance, in a Grignard-based synthesis of the alcohol intermediate, the presence of moisture or protic impurities will quench the Grignard reagent.[2]
-
Reaction Conditions: Re-evaluate your reaction parameters—temperature, reaction time, and catalyst loading. Sub-optimal conditions can lead to incomplete reactions or the formation of side products. Automated optimization platforms can be used to efficiently screen reaction parameters.[3][4]
-
Atmospheric Control: Many reagents, particularly organometallics like Grignard reagents or sensitive catalysts, are air- and moisture-sensitive. Ensure your reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Work-up and Purification: Product can be lost during aqueous work-ups (e.g., forming emulsions) or inefficient purification. Ensure your extraction and chromatography/distillation procedures are optimized.
Q3: I'm observing a significant, persistent impurity in my final product. What is it likely to be?
The identity of the impurity is highly dependent on the synthetic route:
-
From Oxidation: The most common impurity is the over-oxidation product, 3-(2-Methylphenyl)propanoic acid .[5] You may also have unreacted 3-(2-Methylphenyl)propan-1-ol .
-
From Hydroformylation: The primary impurity is often the branched regioisomer, 2-methyl-2-(2-methylphenyl)ethanal .[6] Depending on conditions, hydrogenation of the starting material or the product aldehyde can also occur.
Q4: What is the most effective method for purifying the final aldehyde?
This compound is sensitive to oxidation and can be challenging to purify.
-
Vacuum Distillation: This is the preferred method for larger scales, as it effectively removes non-volatile impurities and separates compounds with different boiling points at a lower temperature, preventing thermal degradation.[7]
-
Column Chromatography: For achieving very high purity on a smaller scale, silica gel chromatography is effective. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.[7]
-
Bisulfite Adduct Formation: This is a classic chemical method that offers high selectivity for aldehydes. The crude product is reacted with sodium bisulfite to form a water-soluble adduct, which is separated from organic impurities. The pure aldehyde is then regenerated by treatment with acid or base.[7]
Part 2: Troubleshooting Guide by Synthetic Route
This section provides detailed troubleshooting for specific issues encountered in the two primary synthetic routes.
Route A: Oxidation of 3-(2-Methylphenyl)propan-1-ol
This route is popular for its reliability. However, the oxidation step is critical and requires careful control to maximize aldehyde yield and prevent side reactions.
Workflow: Alcohol to Aldehyde Oxidation
Caption: Workflow for the oxidation of 3-(2-Methylphenyl)propan-1-ol.
Q: My oxidation is incomplete, with significant starting alcohol remaining. What's wrong?
A: This points to issues with the oxidizing agent or reaction stoichiometry.
-
Causality: The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms.[5] If the oxidizing agent is weak, partially decomposed, or used in insufficient amounts, the reaction will not proceed to completion.
-
Solutions:
-
Verify Oxidant Quality: Use a freshly opened or properly stored oxidizing agent. Some reagents, like Dess-Martin periodinane (DMP), can degrade upon exposure to moisture.
-
Increase Stoichiometry: Increase the molar equivalents of the oxidant. A common starting point is 1.2-1.5 equivalents.
-
Switch Oxidants: If using a milder reagent like manganese dioxide (MnO₂), consider switching to a more robust system like pyridinium chlorochromate (PCC) or a Swern/Parikh-Doering oxidation.[8]
-
Q: My primary impurity is 3-(2-Methylphenyl)propanoic acid. How can I avoid this?
A: This is a classic case of over-oxidation, where the initially formed aldehyde is further oxidized to a carboxylic acid.[9]
-
Causality: This is common when using strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (prepared from K₂Cr₂O₇ and H₂SO₄) under harsh conditions (e.g., heating under reflux).[10]
-
Solutions:
-
Use a Selective Oxidant: Employ an oxidant known to stop at the aldehyde stage. PCC, DMP, and Swern-type oxidations are highly effective for this transformation.[8]
-
Control Reaction Conditions: If using a reagent like acidified dichromate, the strategy must be to remove the aldehyde from the reaction mixture as it forms. This is achieved by setting up a distillation apparatus and heating the reaction so that the lower-boiling aldehyde distills off immediately, preventing it from being further oxidized.[11]
-
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temp | Reliable, stops at aldehyde | Chromium waste, can be acidic |
| DMP (Dess-Martin Periodinane) | CH₂Cl₂, Room Temp | Mild, neutral, high-yielding | Expensive, potentially explosive under shock |
| Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | CH₂Cl₂, -78°C to Room Temp | High yield, mild conditions | Requires cryogenic temperatures, unpleasant odor |
| Na₂Cr₂O₇ / H₂SO₄ | Aqueous, Heat with distillation setup | Inexpensive | Prone to over-oxidation, requires careful process control[11] |
Route B: Hydroformylation of 2-Vinyltoluene
This route is elegant but presents challenges in controlling selectivity.
Q: I am getting a mixture of the desired linear aldehyde and the branched isomer. How can I improve the regioselectivity?
A: The ratio of linear (n) to branched (iso) product is a fundamental challenge in hydroformylation.[6]
-
Causality: The regioselectivity is determined by how the catalyst coordinates to the alkene and the subsequent migratory insertion steps. Steric and electronic factors of the catalyst's ligand sphere are the primary control elements.[1]
-
Solutions:
-
Ligand Modification: This is the most powerful tool. Using bulky phosphine ligands on the rhodium or cobalt catalyst center sterically hinders the formation of the branched isomer, thus favoring the linear product. Triphenylphosphine (PPh₃) is a common starting point, but more complex, bulky ligands often give higher selectivity.[12]
-
Lower CO Partial Pressure: High carbon monoxide pressure can sometimes decrease the linear-to-branched ratio. Optimizing the H₂:CO ratio (syngas composition) is critical. A 1:1 ratio is a common starting point, but slight adjustments can influence selectivity.[13]
-
Lower Temperature: High temperatures can reduce selectivity. Operating at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-120°C) is often beneficial.
-
Troubleshooting Logic for Hydroformylation Selectivity
Caption: Decision tree for improving regioselectivity in hydroformylation.
References
- Vertex AI Search. (2025). Synthesis of 3-phenyl-2-methyl-1-propanol starting from propanal. Filo.
- Google Patents. (1984). Process for the production of phenyl substituted propanal.
-
ACS Publications. (2020). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Retrieved from [Link]
-
ACS Publications. (2020). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Retrieved from [Link]
- Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives.
-
Odinity. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
- GCSE Chemistry revision notes. (n.d.). Oxidation of Propanol.
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Oxidation of alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Reaction mechanism for oxidation of primary alcohol to carboxylic acid. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Perfumer & Flavorist. (2012). The Phenylpropanals—Floral Aromatic Aldehydes fragrance.
-
Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]
-
ACS Publications. (2020). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry.
-
PubChem. (n.d.). 3-(p-Methylphenyl)propanal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydroformylation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
- ResearchGate. (2021). Hydroformylation.
-
PubMed. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
- ACS Publications. (2025). Hydroformylation of Alkenes: An Industrial View of the Status and Importance.
- Google Patents. (n.d.). Hydroformylation process.
-
PMC - NIH. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
- SlideShare. (n.d.). Hydroformylation Reaction.
-
PubMed. (2018). Statistical Optimization of 1,3-Propanediol (1,3-PD) Production from Crude Glycerol.... Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
Common side reactions and byproducts in 3-(o-tolyl)propanal synthesis
Welcome to the technical support center for the synthesis of 3-(o-tolyl)propanal (CAS 19564-40-0). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during its synthesis. The content is structured in a practical question-and-answer format to directly address issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and lab-scale synthesis routes for 3-(o-tolyl)propanal?
A1: The choice of synthesis route often depends on the available starting materials, scale, and required purity. The two most prevalent strategies are:
-
Hydroformylation of 2-Allyltoluene: This is a highly atom-economical method favored in industrial settings. It involves the direct addition of synthesis gas (a mixture of CO and H₂) across the double bond of 2-allyltoluene using a transition metal catalyst, typically rhodium-based.[1][2] The reaction yields a mixture of the desired linear aldehyde (3-(o-tolyl)propanal) and its branched isomer (2-methyl-2-(o-tolyl)ethanal).
-
Oxidation of 3-(o-tolyl)propan-1-ol: A common and reliable lab-scale method involves the oxidation of the corresponding primary alcohol. This two-step approach first requires the synthesis of 3-(o-tolyl)propan-1-ol, often via a Grignard reaction, followed by oxidation using a variety of reagents like PCC, PDC, or Swern oxidation.
The diagram below illustrates these primary pathways.
Caption: Troubleshooting workflow for the Grignard synthesis step.
Troubleshooting Checklist:
-
Moisture Contamination: This is the most common issue.
-
Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade ether or THF, preferably distilled from a drying agent like sodium/benzophenone. [3]* Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer.
-
Solution: Activate the magnesium. Add a small crystal of iodine (the brown color will disappear upon reaction initiation) or a few drops of 1,2-dibromoethane. Gentle heating or sonication can also help initiate the reaction. [3]* Wurtz Coupling Side Reaction: The Grignard reagent can react with the starting o-bromotoluene.
-
Solution: Add the o-bromotoluene solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the self-coupling reaction. [3]* Ethylene Oxide Issues: Ethylene oxide is a gas (B.P. 10.7°C) and must be handled carefully.
-
Solution: Condense the ethylene oxide and add it as a cold solution in anhydrous ether/THF to the Grignard reagent at 0°C or below. Do not add the Grignard reagent to the epoxide, as this can lead to polymerization.
-
Q5: The oxidation of 3-(o-tolyl)propan-1-ol is incomplete or results in the carboxylic acid byproduct. How do I optimize this step?
A5: Achieving clean oxidation to the aldehyde without over-oxidation to the carboxylic acid requires careful selection of the oxidant and control of reaction conditions.
Core Causality: Strong, aqueous oxidants (like chromic acid or KMnO₄) will readily oxidize the intermediate aldehyde to the more stable carboxylic acid. Milder, anhydrous reagents are required to stop the reaction at the aldehyde stage.
Recommended Solutions:
| Issue | Probable Cause | Recommended Protocol |
| Over-oxidation | Use of a strong oxidant in the presence of water. | Use Pyridinium Chlorochromate (PCC): PCC is a mild, anhydrous oxidant ideal for converting primary alcohols to aldehydes. Dissolve the 3-(o-tolyl)propan-1-ol in anhydrous dichloromethane (DCM) and add PCC (approx. 1.5 equivalents). Stir at room temperature until TLC or GC analysis shows complete consumption of the starting alcohol. |
| Incomplete Reaction | Insufficient oxidant or deactivation of the reagent. | Monitor the Reaction: Follow the reaction progress closely. If it stalls, a small additional charge of the oxidant may be necessary. Ensure the alcohol starting material is pure and dry. |
| Difficult Workup | Removal of chromium byproducts from PCC or PDC oxidations can be challenging. | Consider Swern or Dess-Martin Oxidation: These are modern, metal-free oxidation methods that often provide cleaner reactions and simpler workups, though the reagents are more expensive and require careful handling. |
General Purification FAQ
Q6: How can I effectively purify the final 3-(o-tolyl)propanal product?
A6: Purification strategy depends on the nature and quantity of the impurities from your chosen synthesis route.
Common Impurities & Purification Strategies:
| Impurity | Boiling Point (est.) | Origin | Recommended Purification Method |
| Branched Aldehyde Isomer | Similar to product | Hydroformylation | Fractional Vacuum Distillation: This is challenging due to close boiling points. A column with high theoretical plates is required. Preparative chromatography (e.g., on silica gel) may be more effective for small scales. |
| 3-(o-tolyl)propan-1-ol | Higher than product | Incomplete Oxidation / Hydrogenation | Vacuum Distillation: The boiling point difference is usually sufficient for good separation. Alternatively, a simple silica gel column chromatography will easily separate the more polar alcohol from the aldehyde. |
| 3-(o-tolyl)propanoic acid | Much higher than product | Over-oxidation | Aqueous Base Wash: During workup, wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic byproduct will be deprotonated and extracted into the aqueous layer. |
| 2-Propyltoluene | Lower than product | Hydrogenation | Fractional Vacuum Distillation: The alkane will distill as a lower-boiling fraction before the desired product. |
General Protocol for Purification:
-
Aqueous Workup: After the reaction, quench appropriately. Wash the organic layer sequentially with water, dilute aq. NaHCO₃ (to remove any acidic byproducts), and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude oil by vacuum distillation. If isomers are present and inseparable by distillation, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is the preferred method.
References
-
Organic Chemistry Portal. Grignard Reaction.[Link]
-
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.[Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples.[Link]
-
Wikipedia. Wittig reaction.[Link]
- Google Patents.US20100256421A1 - Propanal Production Methods.
-
Organic Chemistry Portal. Wittig Reaction.[Link]
-
LookChem. 3-P-TOLYL-PROPAN-1-OL.[Link]
-
Chemistry LibreTexts. The Wittig Reaction.[Link]
- Google Patents.
-
Master Organic Chemistry. Reactions of Grignard Reagents.[Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.[Link]
- Google Patents.Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
ACS Publications. Applied Hydroformylation.[Link]
-
ResearchGate. Hydroformylation of olefins by metals other than rhodium.[Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.[Link]
-
Pharmaffiliates. 3-(p-Tolyl)propanal.[Link]
-
RSC Publishing. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability.[Link]
-
PubChem. 3-(p-Methylphenyl)propanal.[Link]
- Google Patents.WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
Organic Syntheses. 3.[Link]
-
PubChem. Propanal.[Link]
-
NIH. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin.[Link]
- Google Patents.
Sources
Technical Support Center: Purifying 3-(2-Methylphenyl)propanal by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 3-(2-Methylphenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this moderately polar aromatic aldehyde. Drawing from established principles and field experience, this resource provides in-depth, practical solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that arise during the initial stages of method development for purifying this compound.
Q1: What is the best starting point for selecting a solvent system for the column chromatography of this compound?
A1: The most effective and resource-efficient starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[1] this compound is a moderately polar compound due to its aromatic ring and aldehyde functional group. A common and cost-effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes (or the less toxic heptane) and a more polar solvent like ethyl acetate.[2]
Begin by running TLC plates with your crude sample in a range of hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal solvent system for column chromatography is one that provides a Retention Factor (Rf) value for your target compound between 0.25 and 0.35 on the TLC plate.[1][3] This Rf range ensures that the compound will not elute too quickly (minimizing co-elution with non-polar impurities) nor bind too strongly to the silica (reducing the risk of band broadening and decomposition).[1]
Q2: My this compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze unwanted reactions like isomerization, aldol condensation, or oxidation to the corresponding carboxylic acid.[4][5] Prolonged exposure to the silica surface exacerbates this issue.
Here are strategies to mitigate degradation:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by preparing a slurry of the silica gel in your chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v).[6][7]
-
Increase the Flow Rate: Employing flash chromatography, where pressure is used to accelerate the solvent flow, minimizes the contact time between the aldehyde and the stationary phase, thereby reducing the opportunity for degradation.[6]
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral or basic alumina.[6] However, be aware that the elution order and solvent system will likely need to be re-optimized.
Q3: I'm observing significant peak tailing in my collected fractions. What are the common causes for an aldehyde like this?
A3: Peak tailing, where the back of the chromatographic peak is drawn out, is a common issue that reduces separation efficiency. For aldehydes, this is often caused by chemical interactions with the stationary phase.[8][9] The polar aldehyde group can engage in strong, non-ideal interactions (like hydrogen bonding) with the acidic silanol (Si-OH) groups on the silica surface.[9][10] A portion of the analyte molecules are retained longer, causing them to elute slowly and create a "tail".
To resolve this:
-
Acid/Base Modification: As mentioned for degradation, adding a small amount of a modifier like triethylamine to the mobile phase can mask the active silanol sites and lead to more symmetrical, Gaussian-shaped peaks.[11]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[9][12] If you suspect this, try running the column with half the sample load to see if the peak shape improves.
Section 2: Deep-Dive Troubleshooting Guide
This section is organized by common experimental problems, providing a systematic approach to identifying the root cause and implementing a robust solution.
Problem: Poor Separation or Co-elution of Impurities
Q: I can't separate my product from a closely-eluting impurity. My TLC showed good separation. What's wrong?
A: A discrepancy between TLC and column performance often points to issues with column packing, loading, or the scale-up itself.
-
Cause 1: Poor Column Packing. Voids or channels in the silica bed create alternative, faster paths for the solvent and sample to travel, leading to band broadening and a loss of resolution.[10]
-
Solution: Ensure you are using a proper slurry packing method. Prepare a homogeneous slurry of silica gel in your starting eluent and pour it into the column in one continuous motion. Gently tap the column as the silica settles to ensure a uniform, tightly packed bed.
-
-
Cause 2: Improper Sample Loading. Loading the sample in a large volume of solvent or in a solvent stronger than the mobile phase will cause the initial sample band to be very wide, making separation of closely-eluting compounds impossible.[13]
-
Solution: Dissolve your crude product in the minimum amount of the mobile phase or a slightly less polar solvent.[13] Carefully apply this concentrated solution to the top of the silica bed. For samples with poor solubility, "dry loading" is a superior technique. This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[13]
-
-
Cause 3: Over-optimistic Solvent Choice. A solvent system that gives an Rf of >0.4 on TLC may look good, but it will often result in poor separation on the column as compounds elute too quickly.
-
Solution: Re-screen your solvent system with TLC to find a mixture that gives the target aldehyde an Rf of ~0.3.[14] This provides more interaction time with the silica, allowing for better differential migration between your product and impurities.
-
Problem: Product Elutes Unexpectedly or Not at All
Q: My product eluted in the very first fractions (with the solvent front). Why did this happen?
A: This indicates that the mobile phase is far too polar (too strong). Your product has a very low affinity for the silica gel under these conditions and is simply being washed through the column without any effective separation.
-
Solution: You must select a less polar mobile phase. Return to TLC analysis and test solvent systems with a much higher proportion of the non-polar component (e.g., increase the hexane percentage in a hexane:ethyl acetate system). Aim for that target Rf of 0.25-0.35.[1][3]
Q: I've collected many fractions, and my product hasn't eluted. I'm worried it's stuck on the column.
A: This is the opposite problem: your mobile phase is not polar enough (too weak). The aldehyde is too strongly adsorbed to the silica gel and cannot be displaced by the eluent.
-
Solution 1: Implement a Gradient. If you started with a non-polar solvent, you can gradually increase the polarity of the mobile phase over time. This is called a gradient elution.[15] For example, you could start with 95:5 hexane:ethyl acetate and incrementally increase the ethyl acetate concentration to 90:10, then 85:15, and so on. This will elute the more strongly retained compounds.
-
Solution 2: Test for Stability. Before running a gradient, it's wise to confirm your compound is not decomposing on the column.[4] Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, it indicates instability, which should be addressed first (see FAQ Q2).
Section 3: Protocols and Data
This section provides actionable protocols and reference data to support your purification workflow.
Physicochemical Data for Method Design
| Property | Value / Description | Significance for Chromatography |
| Compound Name | This compound | - |
| Molecular Formula | C₁₀H₁₂O | - |
| Molecular Weight | 148.20 g/mol | Helps in calculating sample load and molarity. |
| Structure | Aromatic ring with aldehyde group | The aldehyde is a polar functional group that interacts with silica. The aromatic ring and alkyl chain contribute non-polar character. |
| Predicted Polarity | Moderately Polar | Suggests a starting eluent system like Hexane/Ethyl Acetate or Dichloromethane/Hexane. |
| Potential Impurities | 3-(2-Methylphenyl)propan-1-ol (more polar), 3-(2-Methylphenyl)propanoic acid (much more polar), unreacted starting materials (variable polarity).[16][17] | The polarity differences between the product and key impurities are what allow for chromatographic separation. |
Step-by-Step Protocol: TLC Method Development
-
Preparation: Cut a TLC plate (e.g., silica gel 60 F₂₅₄) to a suitable size. Using a pencil, gently draw a starting line about 1 cm from the bottom.
-
Sample Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated circle of the solution onto the starting line.[1]
-
Elution: Prepare a small amount of your test solvent system (e.g., 10 mL of 8:2 hexane:ethyl acetate) in a developing chamber or beaker. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.[1]
-
Analysis: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
-
Visualization: Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculation: Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Optimization: Repeat steps 3-6 with different solvent ratios until your target compound has an Rf value between 0.25 and 0.35, and it is well-separated from major impurities.[3]
Visualization of the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common column chromatography issues.
Caption: A decision tree for troubleshooting column chromatography.
References
- Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
- Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs.
- University of York, Department of Chemistry. (n.d.). Determining a solvent system.
- BenchChem. (2025, December). Troubleshooting peak tailing in HPLC analysis of furan aldehydes.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Unknown. (n.d.). Chemistry 4631.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chromatography Forum. (2006, March 16). Tailing - chlorinated aromatics with phenol and aldehyde.
- Stenutz, R. (n.d.). Eluotropic series.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-(3-Methylphenyl)propionaldehyde.
- Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
- ResearchGate. (n.d.). The Eluotropic Series of Solvents and Solvent | Download Table.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Branched Aldehydes.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543.
- BenchChem. (2025). Minimizing the decomposition of sensitive aldehydes during regeneration.
- BenchChem. (2025). Application Notes and Protocols: Laboratory Preparation of 3-(3-Methylphenyl)propionaldehyde.
- Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Google Patents. (n.d.). RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry.
- Chemistry LibreTexts. (2021, May 2). 1.5: Flash Chromatography.
- Unknown. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Australian Government Department of Health. (2022, June 30). Phenyl propanaldehydes - Evaluation statement.
- National Center for Biotechnology Information. (n.d.). 3-(p-Methylphenyl)propanal. PubChem.
- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673.
- BenchChem. (2025). An In-depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde.
Sources
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Chromatography [chem.rochester.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 11. bvchroma.com [bvchroma.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Preventing oxidation of 3-(o-tolyl)propanal during storage and handling
Welcome to the technical support center for 3-(o-tolyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the storage and handling of this air-sensitive aldehyde. Our goal is to ensure the integrity of your experiments by preserving the chemical purity of 3-(o-tolyl)propanal.
Frequently Asked Questions (FAQs)
Q1: My latest batch of 3-(o-tolyl)propanal seems to have degraded. What are the likely causes?
A1: The most common cause of degradation for 3-(o-tolyl)propanal is oxidation. Like many aldehydes, it is susceptible to autoxidation, a process where atmospheric oxygen reacts with the aldehyde to form a carboxylic acid, in this case, 3-(o-tolyl)propanoic acid.[1][2][3] This reaction can be accelerated by exposure to light, heat, and trace metal impurities.
Q2: How can I visually identify if my 3-(o-tolyl)propanal has oxidized?
A2: While a definitive answer requires analytical testing, visual cues can be indicative. Pure 3-(o-tolyl)propanal should be a clear, colorless to pale yellow liquid. The presence of a white crystalline precipitate (the corresponding carboxylic acid) or a significant darkening of the liquid can suggest oxidation has occurred. An increase in viscosity may also be observed.
Q3: What are the immediate steps I should take to prevent further oxidation of my current stock?
A3: Immediately purge the headspace of your storage container with an inert gas like argon or nitrogen and store it in a cool, dark place, preferably in a refrigerator (2-8°C).[4] If you suspect significant oxidation, it is best to purify the aldehyde before use.
Q4: Are there any recommended antioxidants I can add to my 3-(o-tolyl)propanal?
A4: While the addition of antioxidants can be effective, it is crucial to choose one that will not interfere with your downstream applications. Butylated hydroxytoluene (BHT) is a common radical scavenger used to inhibit aldehyde oxidation. However, its compatibility with your specific reaction must be verified. For many applications, stringent air-free handling is preferable to the introduction of additives.
Q5: Can I use nitrogen instead of argon to create an inert atmosphere?
A5: Yes, for most applications involving the prevention of oxidation, high-purity nitrogen is a cost-effective and suitable alternative to argon.[5] Both gases are effective at displacing oxygen and moisture.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Variability in reaction yields.
-
Unexpected side products.
-
Changes in reaction kinetics.
Possible Cause: Partial oxidation of the 3-(o-tolyl)propanal starting material. The presence of the corresponding carboxylic acid can alter the pH of the reaction mixture or compete in side reactions.
Troubleshooting Steps:
-
Quantify Aldehyde Purity:
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of your sample. The aldehyde proton of 3-(o-tolyl)propanal has a characteristic chemical shift. The appearance of new peaks, particularly in the carboxylic acid region, can indicate oxidation.
-
Gas Chromatography (GC): A GC analysis can separate the aldehyde from its carboxylic acid impurity, allowing for quantification of the purity.
-
Titration: A simple acid-base titration can quantify the amount of carboxylic acid present.
-
-
Purification of Oxidized Aldehyde:
-
If oxidation is confirmed, the aldehyde can be purified by distillation under reduced pressure.
-
Alternatively, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can remove the acidic impurity, followed by drying and distillation.
-
Issue 2: Visible Precipitate in the Aldehyde
Symptoms:
-
A white or off-white solid has formed in the liquid 3-(o-tolyl)propanal.
Possible Cause: The precipitate is likely 3-(o-tolyl)propanoic acid, the product of oxidation.
Troubleshooting Steps:
-
Isolate and Confirm:
-
Carefully decant the liquid aldehyde from the solid.
-
Wash the solid with a small amount of a non-polar solvent in which the aldehyde is soluble but the carboxylic acid is not (e.g., cold hexanes).
-
Analyze the solid by melting point or spectroscopy (e.g., IR, NMR) to confirm its identity as the carboxylic acid.
-
-
Assess Liquid Purity:
-
Even after removing the precipitate, the remaining liquid is likely saturated with the carboxylic acid and may contain dissolved oxygen.
-
It is highly recommended to purify the decanted liquid by distillation before use.
-
In-Depth Technical Protocols
Protocol 1: Quantitative Analysis of Aldehyde Oxidation by GC-FID
This protocol provides a method for quantifying the percentage of 3-(o-tolyl)propanal that has oxidized to 3-(o-tolyl)propanoic acid.
Instrumentation and Reagents:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a mid-polar capillary column)
-
High-purity helium or hydrogen as carrier gas
-
3-(o-tolyl)propanal sample
-
Pure 3-(o-tolyl)propanoic acid standard (if available for retention time confirmation)
-
Anhydrous solvent for dilution (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(o-tolyl)propanal sample into a GC vial.
-
Add 1 mL of the anhydrous solvent and mix thoroughly.
-
-
GC-FID Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Run a temperature program that effectively separates the aldehyde and the potential carboxylic acid impurity. A typical program might start at 80°C and ramp up to 250°C.
-
The retention times should be determined by injecting standards if available. Generally, the more volatile aldehyde will elute before the carboxylic acid.
-
-
Data Analysis:
-
Integrate the peak areas for both 3-(o-tolyl)propanal and 3-(o-tolyl)propanoic acid.
-
Calculate the percentage of oxidation using the following formula (assuming similar response factors for the aldehyde and acid with an FID): % Oxidation = (Area of Carboxylic Acid Peak / (Area of Aldehyde Peak + Area of Carboxylic Acid Peak)) * 100
-
| Compound | Typical Retention Time (Relative) |
| 3-(o-tolyl)propanal | Shorter |
| 3-(o-tolyl)propanoic acid | Longer |
Protocol 2: Best Practices for Storage and Handling of 3-(o-tolyl)propanal
To minimize oxidation, it is imperative to handle 3-(o-tolyl)propanal under an inert atmosphere.[5][6][7]
Materials:
-
Schlenk line or glovebox[7]
-
Source of high-purity nitrogen or argon gas
-
Schlenk flasks or septum-sealed vials
-
Gas-tight syringes and needles
-
Cannula for liquid transfers
Procedure for Aliquoting and Storing:
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Connect the flask containing the bulk 3-(o-tolyl)propanal and the receiving flasks/vials to the Schlenk line.
-
-
Inerting the System:
-
Liquid Transfer:
-
Using a cannula or a gas-tight syringe, transfer the desired amount of 3-(o-tolyl)propanal from the bulk container to the pre-weighed, inerted receiving flasks.
-
Maintain a positive pressure of inert gas in both the source and receiving flasks during the transfer to prevent air from entering.
-
-
Sealing and Storage:
-
Securely seal the receiving flasks with septa and Parafilm or store them in a glovebox.
-
Label the containers clearly with the compound name, date, and a note indicating it is stored under an inert atmosphere.
-
Store the sealed containers in a dark, refrigerated environment (2-8°C).
-
Visualizing the Problem and Solution
Diagram 1: Autoxidation of 3-(o-tolyl)propanal
Caption: Radical chain mechanism of aldehyde autoxidation.
Diagram 2: Inert Atmosphere Handling Workflow
Caption: Workflow for aliquoting air-sensitive aldehydes.
References
-
ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation. Retrieved from [Link]
-
Wikipedia. (2023). Air-free technique. Retrieved from [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Oxford Academic. (2023). General techniques for handling air-sensitive compounds. Retrieved from [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Retrieved from [Link]
-
PubMed Central. (2014). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Retrieved from [Link]
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]
-
National Institutes of Health. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Retrieved from [Link]
-
MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]
-
ResearchGate. (2023). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. Retrieved from [Link]
-
Preprints.org. (2023). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. Retrieved from [Link]
-
YouTube. (2021). 163 CHM2211 Oxidation of Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Quora. (2020). Why does PCC oxidation stop at the aldehyde? Retrieved from [Link]
-
JoVE. (n.d.). Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet n-Propyl alcohol MSDS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(p-Tolyl)propanal. Retrieved from [Link]
-
Synthetic Pages. (2001). Jones oxidation of 1-o-tolyl-propan-2-ol. Retrieved from [Link]
-
GCSEScience.com. (n.d.). Oxidation of Propanol. Retrieved from [Link]
-
LookChem. (n.d.). 3-P-TOLYL-PROPAN-1-OL. Retrieved from [Link]
-
PubChem. (n.d.). 3-(p-Methylphenyl)propanal. Retrieved from [Link]
-
PubMed. (2002). Production and stability of 3-hydroxypropionaldehyde in Lactobacillus reuteri. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: GC-MS Analysis of 3-(2-Methylphenyl)propanal
An authoritative guide for researchers, scientists, and drug development professionals on the successful identification of impurities in crude 3-(2-Methylphenyl)propanal using Gas Chromatography-Mass Spectrometry (GC-MS).
As a Senior Application Scientist, my goal is to bridge the gap between theory and practice. The analysis of a reactive aromatic aldehyde like this compound presents unique challenges that require more than just a standard operating procedure. This guide is structured to provide not only solutions but also the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Troubleshooting Guide for Common Analytical Issues
This section addresses the most frequent challenges encountered during the GC-MS analysis of crude this compound.
Question: My primary analyte peak for this compound is exhibiting significant tailing. What are the causes and how can I fix it?
Answer: Peak tailing, where the back half of the peak is broader than the front, is a classic sign of undesirable interactions between your analyte and the GC system.[1][2] For an active compound like an aldehyde, this is a common but solvable issue.
-
Causality & Explanation: The primary cause is often the interaction of the polar aldehyde group with "active sites" within your GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the injector liner, the column's stationary phase, or accumulated non-volatile residues.[3] This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Systematic Solutions:
-
Inlet Maintenance (Most Common Culprit): The injector is the hottest and most frequent point of contact. Residues from crude samples can accumulate here.
-
Action: Replace the injector liner with a new, deactivated one. Using a liner with glass wool can trap non-volatile material but can also be a source of activity if not properly deactivated. Consider a sky-style empty liner for cleaner samples.[1][4]
-
Action: Replace the septum, as pieces can fall into the liner and create active sites.
-
-
Column Health: The column itself can be a source of activity.
-
Action: Trim the column. Remove 15-20 cm from the front end of the column to eliminate contamination that has migrated from the injector.[3][5] A clean, square cut is essential; a poor cut can cause tailing itself.[1]
-
Action: Condition the column. If the column has been sitting idle, a bake-out according to the manufacturer's instructions can help remove contaminants.[5]
-
-
Chemical Modification (Derivatization): If the issue persists, the most robust solution is to chemically modify the aldehyde to make it less polar and more volatile. This is discussed further in the FAQ section.
-
Question: My chromatogram shows a single broad peak, or a peak with a noticeable shoulder, where I expect my main compound. How can I confirm and resolve co-eluting impurities?
Answer: Co-elution, where two or more compounds elute at the same time, is a significant problem that compromises both identification and quantification.[6] Your peak shape is the first clue that you may have a co-elution issue.[6][7]
-
Causality & Explanation: Co-elution occurs when the chromatographic method lacks the selectivity to separate compounds with very similar chemical properties.[8][9] For this compound, likely co-eluting species include positional isomers (e.g., 3-(3-methylphenyl)propanal or 3-(4-methylphenyl)propanal) which may be present as byproducts from the synthesis.[10]
-
Systematic Solutions:
-
Mass Spectral Deconvolution: The mass spectrometer is your most powerful tool for diagnosing co-elution.
-
Action: Examine the mass spectra across the peak. Acquire spectra from the beginning, apex, and end of the peak. If the spectra are not identical, more than one compound is present.[7]
-
Action: Use Extracted Ion Chromatograms (EICs). If you suspect an isomeric impurity, it will have the same molecular ion (m/z 148). However, the relative abundance of fragment ions might differ slightly. Plotting the EICs for key fragment ions can often reveal multiple, slightly offset peaks that are hidden in the Total Ion Chromatogram (TIC).[7][11]
-
-
Chromatographic Optimization: To physically separate the compounds, you must alter the chromatography.
-
Action: Modify the oven temperature program. A slower temperature ramp will increase the time analytes spend interacting with the stationary phase, which can significantly improve resolution.
-
Action: Change the stationary phase. If you are using a standard non-polar column (like a DB-5ms), switching to a column with a different selectivity, such as a mid-polarity phase (e.g., DB-17ms), can alter the elution order and resolve the co-eluting species.
-
-
| Troubleshooting Summary Table | ||
| Problem | Probable Cause(s) | Recommended Actions |
| Peak Tailing | 1. Active sites in injector liner. 2. Column contamination. 3. Improper column installation. | 1. Replace liner and septum. 2. Trim 15-20 cm from column inlet. 3. Reinstall column, ensuring a clean cut. |
| Co-elution | 1. Insufficient chromatographic resolution. 2. Presence of isomers with similar properties. | 1. Slow down the oven temperature ramp. 2. Use EICs to confirm multiple components. 3. Change to a column with different selectivity. |
| Low Sensitivity | 1. Analyte degradation in the injector. 2. Poor ionization efficiency. 3. Contaminated MS source. | 1. Lower injector temperature. 2. Use a deactivated liner. 3. Perform chemical derivatization. 4. Clean the ion source. |
| Retention Time Drift | 1. Leak in the system. 2. Inconsistent carrier gas flow. 3. Oven temperature not stable. | 1. Perform a leak check. 2. Verify carrier gas supply and flow settings. 3. Check oven temperature calibration. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in a crude sample of this compound?
The impurity profile is dictated by the synthetic route. A common synthesis involves the alkylation of an enolate of isobutyraldehyde with a benzyl halide.[12][13] Based on this and similar syntheses, you should look for:
-
Starting Materials: Unreacted 2-methylbenzyl halide or isobutyraldehyde.
-
Positional Isomers: If the starting aromatic material was not pure, you might find 3-(3-methylphenyl)propanal and 3-(4-methylphenyl)propanal.[10]
-
Side-Reaction Products: Aldol condensation products of isobutyraldehyde.
-
Oxidation/Reduction Products: The aldehyde is easily oxidized to 3-(2-Methylphenyl)propanoic acid or reduced to 3-(2-Methylphenyl)propanol . The alcohol is a particularly common impurity if a reduction step was part of the synthesis.[14]
Q2: What is the expected mass spectrum and fragmentation pattern for this compound?
While a library spectrum is the gold standard for confirmation[15][16][17][18], we can predict the fragmentation based on its structure and comparison to similar molecules like 2-methyl-3-phenyl-propanal.[19]
-
Molecular Ion (M•+): The molecular weight is 148.2 g/mol , so expect the molecular ion peak at m/z 148 .
-
Key Fragments:
-
m/z 105 (Methyltropylium ion): This is a very characteristic fragment for compounds containing a methylbenzyl moiety. It results from cleavage of the bond beta to the aromatic ring followed by rearrangement to the stable tropylium structure. This is analogous to the m/z 91 peak for standard benzyl groups.
-
m/z 119: Loss of the ethyl group (-CH2CHO).
-
m/z 91 (Tropylium ion): Loss of the methyl group from the m/z 105 fragment.
-
m/z 43: This can correspond to the isopropyl fragment [CH(CH3)2]+ from a rearrangement or the [C2H3O]+ fragment.[20]
-
Q3: My aldehyde appears to be degrading or reacting in the GC inlet. How can I prevent this and get reliable quantification?
This is a critical issue for reactive analytes. The high temperature of the GC injector can cause aldehydes to degrade or polymerize. The most robust solution is chemical derivatization.
-
Mechanism of Improvement: Derivatization converts the reactive aldehyde group into a more stable, less polar functional group.[21] This improves peak shape, prevents on-column reactions, and can enhance sensitivity.[22][23]
-
Recommended Reagent: PFBHA
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with aldehydes to form stable oxime derivatives.[24] These derivatives are thermally stable and highly electronegative, making them excellent for Electron Capture Detection (ECD) if available, but they also behave very well in standard GC-MS analysis.[22]
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard GC-MS Method for Impurity Profiling
This method provides a robust starting point for analyzing a crude sample.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Further dilute this stock solution 1:100 for a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 5977B MSD (or equivalent).
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless injector at 250 °C.
-
Injection Mode: Split, 50:1 ratio.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-450.
-
-
Protocol 2: Derivatization with PFBHA for Trace Analysis and Improved Peak Shape
Use this method to confirm aldehyde identities and improve analysis of polar, active impurities.
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA hydrochloride in pyridine.
-
Derivatization Reaction:
-
To 100 µL of your sample solution (~10 µg/mL) in a 2 mL autosampler vial, add 100 µL of the PFBHA reagent solution.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 500 µL of water. Vortex to mix.
-
Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the derivatized analytes, to a new vial for injection.
-
-
GC-MS Analysis: Use the same GC-MS conditions as in Protocol 1. Note that the retention times of the derivatized products will be significantly longer than those of the underivatized aldehydes.
Section 4: Visualization & Diagrams
Caption: A general workflow for the identification of impurities in crude this compound by GC-MS.
Caption: Predicted major EI fragmentation pathway for this compound.
References
-
NIST. (n.d.). NIST 23 Mass Spectral Library & Search Software. Retrieved from [Link]
-
Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]
-
SpectralWorks. (n.d.). NIST 2023 MS and MS/MS Libraries. Retrieved from [Link]
-
Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]
-
Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Lushchak, O. V., et al. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Al-Asmari, A. K., et al. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
ResearchGate. (2016, September 11). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
-
Chromatography Forum. (2015, November 12). Co-elution problem for GC-MS. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry.
-
Human Metabolome Database. (n.d.). Showing metabocard for (±)-2-Methyl-3-(2-methylphenyl)propanal (HMDB0040245). Retrieved from [Link]
-
Goryński, K., et al. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC - NIH. Retrieved from [Link]
-
Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3-phenylpropanol biosynthetic pathways. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-(p-Methylphenyl)propanal. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Retrieved from [Link]
-
NIST. (n.d.). Propanal, 2-methyl-3-phenyl-. NIST WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanal. Retrieved from [Link]
-
Impurity Analysis of MDA Synthesized from Unrestricted Compounds. (2019, July 16). Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 3-Phenylpropanal (HMDB0033716). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanal. Retrieved from [Link]
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How to remove unreacted starting material from 3-(2-Methylphenyl)propanal
Welcome to the Technical Support Center for the purification of 3-(2-Methylphenyl)propanal. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this aldehyde.
Troubleshooting Common Issues
This section addresses specific problems that may arise during your experiments, offering insights into potential causes and actionable solutions.
Question: My final product of this compound is contaminated with unreacted 2-methylbenzaldehyde. How can I effectively remove this starting material?
Answer:
The presence of unreacted 2-methylbenzaldehyde is a common issue, particularly in syntheses involving reactions like aldol condensation or Heck reactions.[1][2] The structural similarity and close boiling points of these two aldehydes can make separation by standard distillation challenging.
Causality: The primary challenge lies in the similar physical properties of the desired product and the starting material. Both are aromatic aldehydes, leading to comparable polarities and boiling points, which complicates purification by simple distillation or standard column chromatography.
Recommended Solutions:
-
Fractional Distillation Under Reduced Pressure: This is a viable option if the boiling points of this compound and 2-methylbenzaldehyde are sufficiently different (ideally >25°C).[3][4] By using a fractionating column, you increase the number of theoretical plates, enhancing the separation efficiency.[5][6] Operating under a vacuum lowers the boiling points, preventing potential thermal degradation of the aldehyde.[7]
-
Chemical Purification via Bisulfite Adduct Formation: This is a highly selective and effective method for separating aldehydes from non-aldehyde impurities.[8][9] The aldehyde functional group reacts with sodium bisulfite to form a water-soluble adduct, which can be easily separated from the organic layer containing other impurities.[10][11] The pure aldehyde can then be regenerated by basification.[8][12]
-
Expert Insight: This method is particularly advantageous when dealing with thermally sensitive compounds or when distillation fails to provide adequate separation.[11]
-
Question: I'm observing a significant amount of unreacted acrylate-based starting material in my crude product. What's the best approach for its removal?
Answer:
Residual acrylate starting materials are common when this compound is synthesized via reactions such as a Michael addition. The removal of these impurities is crucial as they can interfere with subsequent reactions.
Causality: Acrylates can have varying polarities and boiling points depending on the specific ester group, but they often do not react with the common reagents used for aldehyde purification.
Recommended Solutions:
-
Column Chromatography: Flash column chromatography is a powerful technique for separating compounds with different polarities.[13][14] By carefully selecting the solvent system (eluent), it is possible to achieve a good separation between the more polar aldehyde and the potentially less polar acrylate.[15]
-
Pro-Tip: Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to effectively separate the components.[13]
-
-
Liquid-Liquid Extraction: If the acrylate has low water solubility, a liquid-liquid extraction can be employed, especially after converting the desired aldehyde into a water-soluble bisulfite adduct.[16] This would sequester the aldehyde in the aqueous phase, leaving the acrylate in the organic phase.
Question: After attempting purification, my NMR analysis still shows the presence of an acidic impurity, likely the corresponding carboxylic acid. How did this happen and how can I remove it?
Answer:
Aldehydes are prone to oxidation, which converts them to carboxylic acids.[17] This can occur during the reaction, workup, or even during storage if exposed to air.
Causality: The aldehyde proton is susceptible to abstraction, and in the presence of an oxidant (like atmospheric oxygen), the aldehyde can be converted to a carboxylic acid.
Recommended Solutions:
-
Aqueous Base Wash: A simple and effective method to remove acidic impurities is to wash the crude product (dissolved in an appropriate organic solvent) with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃).[17][18] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Column Chromatography on Deactivated Silica Gel: If the carboxylic acid is not readily removed by a base wash, column chromatography can be used. It is advisable to use silica gel that has been deactivated with a small amount of a non-nucleophilic base like triethylamine to prevent streaking of the acidic compound.[15]
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable method for purifying this compound in an industrial setting?
A1: For large-scale purification, fractional distillation under vacuum is often the most cost-effective and efficient method, provided there is a sufficient boiling point difference between the product and impurities.[7][19] If high purity is critical and distillation is insufficient, forming the bisulfite adduct can be a scalable chemical purification method.[9][20]
Q2: Can I use recrystallization to purify this compound?
A2: Recrystallization is generally used for solid compounds. Since this compound is a liquid at room temperature, this technique is not directly applicable unless a solid derivative is formed.
Q3: How can I prevent the oxidation of my purified this compound during storage?
A3: To minimize oxidation, store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at a low temperature. Adding a radical inhibitor, such as butylated hydroxytoluene (BHT), can also be beneficial.
Q4: I'm having trouble with emulsions during the aqueous workup. What can I do?
A4: Emulsions can form when there are surfactants or finely divided solids present. To break an emulsion, you can try adding a saturated brine solution (NaCl), which increases the ionic strength of the aqueous phase. Alternatively, adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Experimental Protocols
Protocol 1: Purification via Fractional Distillation
This protocol is suitable for separating this compound from impurities with significantly different boiling points.
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Connect the apparatus to a vacuum source with a pressure gauge.
Procedure:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the flask gently.
-
Collect and discard the initial low-boiling fraction.
-
Carefully collect the fraction that distills at the boiling point of this compound at the given pressure.
-
Monitor the purity of the collected fractions using an appropriate analytical technique (e.g., GC-MS or NMR).
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is highly selective for aldehydes and is excellent for removing non-aldehyde impurities.[12]
Materials:
-
Crude this compound
-
Methanol or Tetrahydrofuran (THF)[8]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)[10]
-
Diethyl ether or Ethyl acetate
-
5 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Adduct Formation:
-
Dissolve the crude product in a minimal amount of methanol or THF in a flask.[8]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Stir the mixture vigorously for 1-2 hours at room temperature. A white precipitate of the bisulfite adduct may form.
-
-
Separation of Impurities:
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether and water.
-
Shake the funnel and allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while the organic layer will contain the non-aldehyde impurities.[8]
-
Separate the layers and wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining impurities.
-
-
Regeneration of the Aldehyde:
-
Place the aqueous layer containing the bisulfite adduct in a clean separatory funnel.
-
Slowly add 5 M NaOH solution while stirring until the solution is basic (pH > 10).[8] This will reverse the reaction and regenerate the aldehyde.
-
Extract the regenerated aldehyde with two portions of diethyl ether.
-
-
Workup:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Fractional Distillation | Boiling Point Difference, Vacuum Pressure, Column Efficiency | >95% (if ΔBP > 25°C) | Scalable, cost-effective for large quantities. | Not effective for close-boiling impurities, potential for thermal degradation. |
| Bisulfite Adduct Formation | Reagent Stoichiometry, Reaction Time, pH for Regeneration | >98% | Highly selective for aldehydes, mild conditions. | Generates aqueous waste, requires additional reagents. |
| Column Chromatography | Stationary Phase, Eluent System, Column Loading | >99% | Excellent for separating compounds with different polarities, high purity achievable. | Less scalable, requires significant solvent volumes, potential for sample loss on the column. |
Visualizations
Caption: Comparative workflow of purification methods.
Caption: Logic for selecting a purification strategy.
References
-
University of Rochester, Department of Chemistry. Aldehydes - Workup. [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56959. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e56959. [Link]
-
Quora. How can we separate aldehyde and ketone compound from a mixture?. [Link]
-
Reddit. Purifying aldehydes?. [Link]
-
Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]
- Google Patents. RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry.
-
LookChem. General procedures for the purification of Aldehydes. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
Filo. Propose a synthesis of 3 -phenyl-2-methyl-1-propanol starting from propan... [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
The Chemistry Blog. What is Fractional Distillation?. [Link]
- Google Patents. US4486607A - Process for the production of phenyl substituted propanal.
- Google Patents. US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.
-
Le, T. H. D., et al. (2020). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Organic Process Research & Development, 24(12), 2906–2914. [Link]
-
Le, T. H. D., et al. (2020). Process Research and Scale-Up Synthesis of 3‑(4-Isobutyl-2- methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Organic Process Research & Development, 24(12), 2906–2914. [Link]
-
Perfumer & Flavorist. The Phenylpropanals—Floral Aromatic Aldehydes fragrance. [Link]
-
Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]
-
BYJU'S. Methods of Preparation of Aldehydes. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
CHEM 1114 – Introduction to Chemistry. 1.4 Laboratory Techniques for Separation of Mixtures. [Link]
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
-
ResearchGate. How can I remove unreacted acrylic acid from reaction mixture ?. [Link]
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Addressing poor resolution in HPLC analysis of 3-(o-tolyl)propanal
Technical Support Center: HPLC Analysis of 3-(o-tolyl)propanal
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed to address challenges related to poor resolution in the analysis of 3-(o-tolyl)propanal, a small aromatic aldehyde. As this compound may not have a standardized pharmacopeial method, this document provides a framework for systematic troubleshooting and method development based on fundamental chromatographic principles. The objective is to empower you, the researcher, to diagnose and resolve separation issues effectively, ensuring your analytical procedures are suitable for their intended purpose, in alignment with principles outlined in ICH Q2(R1).[1][2][3][4][5]
Troubleshooting Quick Reference
When encountering poor resolution, systematically evaluate potential causes. The following table summarizes common issues, their likely causes, and initial corrective actions. For in-depth explanations, please refer to the detailed FAQ section that follows.
| Symptom | Potential Cause(s) | Initial Corrective Action(s) |
| Co-eluting or Partially Merged Peaks | 1. Inappropriate mobile phase strength (%B).2. Incorrect mobile phase solvent choice.3. Unsuitable stationary phase chemistry.4. Suboptimal column temperature. | 1. Decrease the percentage of organic solvent (%B) to increase retention and improve separation.[6]2. Switch organic modifier (e.g., from acetonitrile to methanol, or vice-versa).[6]3. Select a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18).[7]4. Adjust temperature; lower temperatures often increase retention and may improve resolution.[8][9] |
| Broad Peaks | 1. Column overload (mass or volume).2. Extra-column volume (dead volume).3. Column contamination or degradation.4. Mismatch between sample solvent and mobile phase. | 1. Reduce injection volume or dilute the sample.[8]2. Check and tighten all fittings; use tubing with appropriate inner diameter.[10]3. Flush the column with a strong solvent or replace it if necessary.[11]4. Dissolve the sample in the mobile phase or a weaker solvent.[12] |
| Peak Tailing | 1. Secondary interactions with residual silanols.2. Presence of an unresolved impurity.3. Column bed deformation or contamination. | 1. Lower the mobile phase pH (e.g., to pH 2.5-3.5) to suppress silanol ionization.[13][14][15]2. Use a high-purity, end-capped column.3. Employ a systematic mobile phase optimization to separate the impurity.[13] |
| Peak Fronting | 1. Column overload.2. Poor sample solubility in the mobile phase.3. Column collapse or void formation. | 1. Dilute the sample or decrease injection volume.[8][16]2. Ensure the sample is fully dissolved in a solvent weaker than or equal in strength to the mobile phase.[15]3. Replace the column.[11] |
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
This section provides detailed, science-backed answers to common questions regarding poor resolution in the HPLC analysis of 3-(o-tolyl)propanal.
Q1: My main peak for 3-(o-tolyl)propanal is co-eluting with an impurity. How do I improve the separation?
A1: Achieving baseline resolution is fundamental for accurate quantification.[8] The resolution between two peaks is governed by three factors: efficiency (N), retention (k), and selectivity (α), as described by the resolution equation.[6] The most effective way to improve resolution for co-eluting peaks is typically by altering the selectivity of your system.
-
Mechanism: Selectivity (α) is the ratio of the retention factors of the two adjacent peaks. A value of 1 means the peaks co-elute. Increasing this value is paramount. This is most powerfully influenced by the chemistry of the mobile and stationary phases.[6][17] 3-(o-tolyl)propanal is a non-polar aromatic aldehyde. If the impurity has a different polarity or functional group, you can exploit this.
-
Actionable Steps:
-
Modify Mobile Phase Composition: This is the easiest and most common first step.[6][18]
-
Adjust Solvent Strength (%B): In reversed-phase HPLC, decrease the concentration of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention time of both compounds, providing more opportunity for the column to separate them.[6] A systematic approach is to decrease the organic content in 5% increments.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity.[6] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. These different interactions with your analyte and the stationary phase can shift peak elution order and improve separation.[19]
-
-
Change Stationary Phase Chemistry: If mobile phase adjustments are insufficient, the stationary phase is the next most powerful variable.
-
For an aromatic compound like 3-(o-tolyl)propanal, a standard C18 column provides separation based on hydrophobicity.[20] An impurity may have similar hydrophobicity, leading to co-elution.
-
Consider a Phenyl-Hexyl or Biphenyl phase. These stationary phases can induce π-π interactions with the aromatic ring of your analyte, offering a different separation mechanism and potentially resolving it from non-aromatic or differently substituted aromatic impurities.[7]
-
-
Q2: The peak for 3-(o-tolyl)propanal is very broad, which is affecting my integration and sensitivity. What is causing this and how can I fix it?
A2: Peak broadening reduces peak height, compromising sensitivity and integration accuracy. It is often a sign of poor column efficiency or issues outside the column itself.
-
Mechanism: Peak broadening can be caused by several factors, including extra-column effects (dead volume), on-column issues (contamination, degradation), or kinetic problems (slow mass transfer).
-
Actionable Steps:
-
Check for Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (e.g., tubing, injector, detector cell). Excessive volume allows the sample band to spread before and after separation.
-
Action: Ensure all fittings are properly connected (not over-tightened or under-tightened). Use tubing with the smallest possible internal diameter and length suitable for your system pressure.
-
-
Evaluate Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase will cause the sample band to spread on the column head, resulting in broad peaks.[12]
-
Action: Ideally, dissolve your 3-(o-tolyl)propanal standard and samples in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
-
Assess Column Health: A contaminated or worn-out column is a common cause of peak broadening.[21] Contaminants can block active sites on the stationary phase, leading to poor peak shape.
-
Action: First, try flushing the column with a strong solvent (e.g., isopropanol, or a sequence of solvents from weak to strong and back). If this doesn't help and the column has been used extensively, it may need to be replaced.[11] A sudden increase in backpressure along with broad peaks often points to a clogged column frit.[11]
-
-
Q3: I am observing significant peak tailing for my analyte. What does this indicate and what is the solution?
A3: Peak tailing, where the latter half of the peak is broader than the front half, is a common problem, especially with basic compounds, but can occur with others due to secondary interactions.[13][15]
-
Mechanism: In reversed-phase chromatography on silica-based columns, the primary retention mechanism is hydrophobic interaction. However, the silica backbone contains residual silanol groups (Si-OH). At mid-range pH values, these silanols can be ionized (Si-O⁻) and interact strongly with polar or basic functional groups on analytes via a secondary ion-exchange mechanism.[13][14] This secondary interaction leads to peak tailing. While 3-(o-tolyl)propanal is neutral, impurities or formulation excipients could be basic and exhibit this behavior.
-
Actionable Steps:
-
Adjust Mobile Phase pH: The most effective way to combat silanol interactions is to suppress their ionization by lowering the mobile phase pH.
-
Action: Add a buffer or acidifier to your mobile phase to maintain a pH between 2.5 and 3.5. At this pH, most silanol groups are protonated (Si-OH) and neutral, minimizing secondary interactions.[13] Common choices include 0.1% formic acid or phosphoric acid.
-
-
Use a High-Quality, End-Capped Column: Modern HPLC columns are often "end-capped," a process where residual silanols are chemically deactivated.
-
Action: Ensure you are using a high-purity, base-deactivated, or end-capped column, which will inherently produce better peak shapes for a wider range of compounds.
-
-
Q4: How does column temperature affect the resolution of 3-(o-tolyl)propanal?
A4: Column temperature is a critical parameter that influences viscosity, retention, and selectivity.[9]
-
Mechanism:
-
Viscosity and Efficiency: Increasing temperature decreases the viscosity of the mobile phase. This leads to faster diffusion of the analyte, which can improve column efficiency and lead to sharper peaks. However, it also reduces retention time.[9]
-
Retention: Higher temperatures generally decrease retention times as the analyte has more kinetic energy to move through the column.[8][9] Conversely, lowering the temperature increases retention, which can sometimes improve the resolution of closely eluting peaks by allowing more time for separation to occur.[8]
-
Selectivity: Temperature can also change the selectivity (α) of a separation, especially if the analytes have different thermodynamic properties. Sometimes a small change in temperature can reverse the elution order of two peaks.[6]
-
-
Actionable Steps:
-
Systematic Evaluation: If resolution is poor, evaluate temperatures both above and below your current setting. A good starting range is 25°C to 50°C.
-
Maintain Consistency: Regardless of the chosen temperature, it is crucial to use a column oven to maintain a stable and consistent temperature.[9] Fluctuations in ambient lab temperature can cause retention time drift and inconsistent results.[9][10]
-
Systematic Troubleshooting Workflow
When poor resolution is observed, a logical, step-by-step approach is more effective than random changes. The following workflow provides a structured path to diagnosing and solving the issue.
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Experimental Protocol: Systematic Mobile Phase Optimization
This protocol describes a structured approach to optimize the mobile phase for separating 3-(o-tolyl)propanal from a closely eluting impurity using a standard C18 column.
Objective: To achieve a resolution (Rs) of ≥ 1.5 between 3-(o-tolyl)propanal and the nearest impurity.
Materials:
-
HPLC system with UV detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or other suitable acidifier)
-
Sample of 3-(o-tolyl)propanal containing the impurity
Procedure:
-
Initial Conditions Setup:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~254 nm (or predetermined λmax for the analyte)
-
Injection Volume: 5 µL
-
-
Isocratic Scouting Run:
-
Begin with a relatively strong mobile phase to ensure elution. For example, start with an isocratic run at 70% B.
-
Inject the sample and record the chromatogram. Note the retention time (RT) of the analyte peak(s).
-
-
Systematic Reduction of Solvent Strength:
-
If resolution is poor (Rs < 1.5) and retention is low (e.g., RT < 3 min), decrease the percentage of Mobile Phase B.
-
Perform a series of isocratic runs, decreasing %B in 5% or 10% steps (e.g., 60% B, 50% B, 40% B).
-
For each run, calculate the resolution between the analyte and the impurity. According to USP <621>, resolution should ideally be greater than 1.5 for robust quantification.[22][23][24][25]
-
-
Data Evaluation and Selection:
-
Compile the results in a table, noting the %B, retention time, and resolution for each run.
-
Identify the isocratic condition that provides the best balance of resolution and acceptable run time. An ideal retention factor (k) is between 2 and 10.
-
-
Fine-Tuning (If Necessary):
-
If a specific condition (e.g., 50% B) provides good but not baseline resolution, you can fine-tune by making smaller adjustments (e.g., 48% B, 52% B).
-
If isocratic methods fail to resolve the peaks within a reasonable time, developing a shallow gradient method around the optimal isocratic condition is the next logical step.
-
References
-
Nawrocki, J., et al. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]
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HPLC Troubleshooting Guide. (n.d.). Scientific Instrument Services. [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Ligor, M., & Buszewski, B. (2001). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Journal of Chromatographic Science, 39(3), 111-116. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
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U.S. Pharmacopeia. (n.d.). <621> Chromatography. [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Waters Corporation. (2024). HPLC Troubleshooting: A System Monitoring Approach. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
-
Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution?[Link]
-
U.S. Pharmacopeia. (2012, May 1). <621> Chromatography. [Link]
-
Sutanto, H., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 27(13), 4236. [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?[Link]
-
Agilent Technologies. (2009, April 6). HPLC User Maintenance & Troubleshooting. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?[Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Li, Y., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 18(9), 10892-10902. [Link]
-
ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area, peak shape or retention time?[Link]
-
24yogeshk. (2013, August 11). Agilent LC Troubleshooting Series Part 1 Introduction [Video]. YouTube. [Link]
-
Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(23), 5585. [Link]
-
Chromatography Solutions. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
LCGC. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Waters Corporation. (2022). Peak Shape Changes Over Time. [Link]
-
Dolan, J. W. (2018). Peak Fronting . . . Some of the Time. LCGC North America, 36(4), 244-249. [Link]
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U.S. Pharmacopeia. (2021, January 5). USP-NF <621> Chromatography. [Link]
-
Teledyne ISCO. (2021, June 23). HPLC Troubleshooting and Maintenance Techniques [Video]. YouTube. [Link]
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Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 3-(2-Methylphenyl)propanal using NMR Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. For drug development professionals and researchers, the integrity of a synthesized active pharmaceutical ingredient (API) or intermediate, such as 3-(2-Methylphenyl)propanal, dictates the validity of subsequent biological assays and the ultimate safety and efficacy of a potential therapeutic. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the purity validation of this compound, a key intermediate in various synthetic pathways.
The Critical Role of Purity in Synthesis
This compound is often synthesized via the hydroformylation of 2-vinyltoluene. This process, while effective, can introduce a variety of impurities, including the branched-chain isomer, 2-(2-methylphenyl)propanal, unreacted starting materials, or byproducts from isomerization. The presence of these impurities, even in trace amounts, can have significant consequences in a drug development context, potentially altering pharmacological activity or introducing toxicity. Therefore, a robust analytical method is required not only to confirm the structure of the target molecule but also to quantify its purity with a high degree of accuracy.
NMR Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool in the analytical chemist's arsenal. Unlike chromatographic techniques that separate components of a mixture, NMR provides a detailed picture of the entire sample composition in a single, non-destructive measurement. Its key advantage lies in its ability to provide unambiguous structural information, making it ideal for identifying the desired product and any impurities present.
Quantitative NMR (qNMR) further extends this capability by allowing for the precise determination of purity without the need for a specific reference standard of the compound being analyzed. Instead, a certified internal standard of known purity is used, making qNMR a primary ratio method of measurement.
Experimental Workflow for NMR Purity Validation
The following diagram illustrates the typical workflow for assessing the purity of synthesized this compound using NMR.
Caption: Workflow for NMR-based purity determination.
Step-by-Step Protocol for ¹H NMR Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate quantification. A D1 of 30 seconds is often a good starting point.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal corresponding to the analyte and a signal from the internal standard. For this compound, the aldehyde proton (CHO) around 9.8 ppm is an excellent choice. For maleic acid, the two olefinic protons appear as a singlet around 6.3 ppm.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Comparison with Alternative Techniques: GC-MS and HPLC
While NMR is a powerful tool, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also commonly used for purity assessment.
| Feature | NMR Spectroscopy | GC-MS | HPLC |
| Principle | Measures nuclear spin transitions in a magnetic field. | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. | Separates compounds based on their interaction with a stationary phase, followed by UV or other detection methods. |
| Structural Info | Excellent, provides detailed molecular structure. | Good, provides molecular weight and fragmentation patterns. | Poor, provides retention time only. |
| Quantification | Excellent (qNMR), primary method. | Good, requires a specific reference standard for the analyte. | Good, requires a specific reference standard for the analyte. |
| Sample Prep | Simple, dissolution in a deuterated solvent. | Can require derivatization for non-volatile compounds. | Requires finding suitable mobile and stationary phases. |
| Throughput | Moderate. | High. | High. |
| Impurity ID | Can often identify unknown impurities directly from the spectrum. | Good for identifying known impurities with available mass spectra. | Difficult to identify unknown impurities without further analysis. |
The Logic of Method Selection
The choice of analytical technique is driven by the specific question being asked.
Caption: Decision logic for selecting an analytical method.
Interpreting the Data: A Hypothetical Case Study
Let's consider a hypothetical ¹H NMR spectrum of a synthesized batch of this compound.
Expected Chemical Shifts for this compound:
| Protons | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
| Aldehyde (CHO) | ~9.8 | Triplet | 1H |
| Aromatic (Ar-H) | ~7.1-7.2 | Multiplet | 4H |
| Benzylic (Ar-CH₂) | ~2.9 | Triplet | 2H |
| Methylene (CH₂-CHO) | ~2.7 | Triplet | 2H |
| Methyl (Ar-CH₃) | ~2.3 | Singlet | 3H |
Hypothetical Impurity Profile:
-
2-(2-methylphenyl)propanal (Branched Isomer): A distinct doublet for the aldehyde proton around 9.7 ppm and a quartet for the methine proton.
-
2-vinyltoluene (Starting Material): Characteristic vinyl proton signals between 5-7 ppm.
By integrating the unique aldehyde proton signal of this compound against the signals of the impurities and the internal standard, a precise purity value can be determined. For instance, if the integral of the branched isomer's aldehyde proton is 5% of the desired product's aldehyde proton, a semi-quantitative estimation of this impurity is readily available.
Conclusion
For the validation of synthesized this compound, NMR spectroscopy, particularly quantitative ¹H NMR, offers an unparalleled combination of structural confirmation and accurate purity determination in a single experiment. While orthogonal techniques like GC-MS and HPLC are valuable for high-throughput screening and as complementary methods, NMR provides the most comprehensive and trustworthy data for ensuring the quality and integrity of the final product. This level of analytical rigor is indispensable for researchers, scientists, and drug development professionals who rely on high-purity compounds to drive their research forward.
References
-
NIST. (n.d.). Benzenepropanal, 2-methyl-. NIST Mass Spectrometry Data Center. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroformylation of 2-Vinyltoluene. Retrieved from [Link]
-
Bahrmann, H., & Lappe, P. (1995). Hydroformylation of vinyltoluenes using rhodium catalysts with bulky phosphine ligands. Journal of Molecular Structure, 350, 159-167. Retrieved from [Link]
-
ChemistryViews. (2015). A Beginner's Guide to NMR. Retrieved from [Link]
-
Carl Roth. (n.d.). Quantitative NMR (qNMR) Spectroscopy for Purity Determination. Retrieved from [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative NMR Spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2011). The use of quantitative NMR (Q-NMR) for the purity evaluation of organic compounds. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 853-868. Retrieved from [Link]
-
Wishart, D. S. (2007). Gas Chromatography-Mass Spectrometry (GC-MS). Current Protocols in Bioinformatics, Chapter 14, Unit 14.2. Retrieved from [Link]
-
Malviya, R., Bansal, V., Pal, O. P., & Sharma, P. K. (2010). High Performance Liquid Chromatography: A Short Review. Journal of Global Pharma Technology, 2(5), 22-26. Retrieved from [Link]
-
ResearchGate. (n.d.). The hydroformylation of 2-vinyltoluene has been carried out using... [PDF]. Retrieved from [Link]
A Comparative Analysis of Carbonyl Reactivity: 3-(2-Methylphenyl)propanal vs. 3-Phenylpropanal
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, aldehydes are indispensable building blocks, prized for their versatile reactivity. Within the class of aromatic aldehydes, subtle structural modifications can induce significant shifts in chemical behavior, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth comparative analysis of the reactivity of 3-(2-Methylphenyl)propanal and its unsubstituted counterpart, 3-phenylpropanal. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for chemists engaged in the synthesis of complex molecules where these moieties are key intermediates.
Introduction: The Subtle Influence of an Ortho-Methyl Group
At first glance, this compound and 3-phenylpropanal appear structurally similar. Both possess a propanal side chain attached to a benzene ring. However, the presence of a methyl group at the ortho position in this compound introduces profound steric and electronic perturbations that differentiate its reactivity from the parent compound. Understanding these differences is crucial for reaction design, optimization, and troubleshooting.
| Property | This compound | 3-Phenylpropanal |
| Molecular Formula | C₁₀H₁₂O | C₉H₁₀O |
| Molecular Weight | 148.20 g/mol | 134.18 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid[1] |
| Boiling Point | Data not readily available | ~222 °C[2] |
| Key Structural Feature | Ortho-methyl group on the phenyl ring | Unsubstituted phenyl ring |
Theoretical Framework: Unraveling Steric and Electronic Effects
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic attack is favored by a greater partial positive charge on this carbon and unhindered access for the incoming nucleophile.
Electronic Effects
The methyl group is a weak electron-donating group (EDG) through an inductive effect (+I).[3] This effect increases the electron density of the aromatic ring.[4] While this donation is modest, it can slightly decrease the electrophilicity of the carbonyl carbon in this compound compared to 3-phenylpropanal. However, this electronic influence is generally considered minor compared to the steric effects at play.
Steric Hindrance: The Dominant Factor
The ortho-methyl group in this compound creates significant steric congestion around the propanal side chain's attachment point to the phenyl ring. This has two major consequences:
-
Conformational Restriction: The free rotation of the propanal side chain is hindered, which can affect the orientation of the aldehyde group relative to the aromatic ring.
-
Shielding of the Carbonyl Group: The ortho-methyl group can physically block the trajectory of incoming nucleophiles, making it more difficult for them to attack the electrophilic carbonyl carbon. This phenomenon, known as steric hindrance, is a primary determinant of the differential reactivity between the two compounds.[5]
The following diagram illustrates the key factors influencing the reactivity of these two aldehydes.
Caption: Workflow for a comparative Wittig reaction.
Methodology:
-
Ylide Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq.) dropwise. Allow the resulting orange-red solution to stir at 0 °C for 30 minutes.
-
Reaction Setup: Prepare two separate, identical reaction flasks. To each flask, add a solution of the respective aldehyde (3-phenylpropanal or this compound, 1.0 eq.) in a small amount of anhydrous THF.
-
Nucleophilic Addition: Add the prepared ylide solution dropwise to each aldehyde solution at 0 °C.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for a designated time (e.g., 2-4 hours). Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
Workup: Quench both reactions by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by ¹H NMR and/or GC-MS to determine the ratio of starting material to product, allowing for a quantitative comparison of conversion.
General Protocol for a Comparative Grignard Reaction
This protocol details a method to compare the reactivity with a common organometallic reagent.
Methodology:
-
Apparatus: Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Grignard Reagent: Use a commercially available solution of a Grignard reagent (e.g., methylmagnesium bromide in diethyl ether, 1.2 eq.) or prepare it in situ.
-
Reaction Setup: In two separate, identical flasks, dissolve 3-phenylpropanal and this compound (1.0 eq. each) in anhydrous diethyl ether. Cool the solutions to 0 °C.
-
Addition: Add the Grignard reagent dropwise to each aldehyde solution over 15 minutes.
-
Reaction and Monitoring: Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. Monitor by TLC.
-
Workup: Carefully quench the reactions by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C. Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis: Purify the resulting secondary alcohols by column chromatography and compare the isolated yields.
Conclusion and Outlook
The presence of an ortho-methyl group on the phenyl ring of this compound imposes significant steric hindrance that is the primary determinant of its reactivity compared to 3-phenylpropanal. This steric impediment is predicted to decrease the rate and efficiency of reactions involving nucleophilic attack on the carbonyl carbon, such as Grignard additions, Wittig olefinations, and aldol condensations. The electronic contribution of the methyl group is considered to be of secondary importance.
For synthetic chemists, this means that reactions with this compound may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of less sterically demanding reagents—to achieve yields comparable to those with 3-phenylpropanal. This guide provides a robust theoretical foundation and practical experimental frameworks for researchers to explore and exploit these reactivity differences in their synthetic endeavors.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. BenchChem.
- Proprep. (n.d.). Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?
- Chemical Education Xchange. (2001). Electron Density of Aromatic Rings - Effect of Methyl Groups.
- The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring.
- Wikipedia. (n.d.). Grignard reaction.
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation. BenchChem.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Allen. (n.d.). The methyl group in benzene ring is :.
- YouTube. (2021, February 13). Grignard Reagents with Aldehydes & Ketones | C–C Bond Formation and Alcohol Synthesis.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Wikipedia. (n.d.). Wittig reaction.
- Benchchem. (n.d.). An In-Depth Technical Guide on the Role of Steric Hindrance in the Reactivity of Methyl 2-Methyl-2-phenylpropanoate.
-
Vrbková, E., Vyskočilová, E., Rott, M., & Červený, L. (2017). Aldol condensation of 4-alkylbenzaldehyde with propanal followed by hydrogenation of cross-aldol condensation product. ResearchGate. Retrieved from [Link]
- Chemistry LibreTexts. (2023, January 22). The Wittig reaction.
- Organic Reactions. (n.d.). Wittig Reaction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
- Chemistry LibreTexts. (2022, February 28). Steric Hindrance.
- Haz-Map. (n.d.). 3-Phenylpropionaldehyde.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-(3-Methylphenyl)propionaldehyde and 3-phenylpropionaldehyde. BenchChem.
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A Head-to-Head Battle: GC-MS versus HPLC for the Quantitative Analysis of 3-(o-tolyl)propanal
A Senior Application Scientist's Guide to Method Selection in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the precise quantification of process impurities and intermediates is paramount. 3-(o-tolyl)propanal, an aromatic aldehyde, represents a class of compounds that can be challenging to analyze due to its volatility and reactivity. The choice of analytical methodology is a critical decision that impacts accuracy, sensitivity, and laboratory workflow. This guide provides an in-depth, objective comparison of two powerhouse techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 3-(o-tolyl)propanal. We will delve into the core principles of each technique, present detailed experimental protocols, and offer a comparative analysis based on key performance metrics to guide researchers and drug development professionals in making an informed decision.
The Analytical Challenge: Quantifying 3-(o-tolyl)propanal
3-(o-tolyl)propanal's chemical nature—a moderately volatile aromatic aldehyde—places it at a crossroads of analytical techniques. Its volatility makes it a prime candidate for GC-based methods.[1] However, its aldehyde functional group can be reactive and may require derivatization for certain analytical approaches, particularly in HPLC where a chromophore is often needed for sensitive UV detection.[2] The selection of the optimal technique, therefore, hinges on a careful consideration of the analytical requirements, such as required sensitivity, sample matrix complexity, and desired sample throughput.
The Contenders: A Tale of Two Chromatographies
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
GC-MS is a highly selective and sensitive technique ideal for the analysis of volatile and semi-volatile compounds.[3] The fundamental principle involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column.[4] The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "mass spectrum" that acts as a chemical fingerprint for definitive identification.[1]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a stationary phase.[1] The separation is based on the analyte's differential partitioning between the mobile and stationary phases.[5] For aldehydes like 3-(o-tolyl)propanal, which lack a strong chromophore, derivatization is often necessary to enable sensitive detection by UV-Visible or fluorescence detectors. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone derivative that is readily detectable.[2][6]
Experimental Design: A Step-by-Step Guide
To provide a practical comparison, we present detailed experimental protocols for the quantitative analysis of 3-(o-tolyl)propanal using both GC-MS and HPLC. These protocols are designed to be self-validating, incorporating best practices for accuracy and reproducibility.
GC-MS Quantitative Analysis Workflow
The GC-MS approach leverages the inherent volatility of 3-(o-tolyl)propanal, allowing for a direct analysis with minimal sample preparation.
Caption: Workflow for the quantitative analysis of 3-(o-tolyl)propanal by GC-MS.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3-(o-tolyl)propanal in ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 20 µg/mL.
-
Spike each calibration standard and sample with an internal standard (e.g., 3-phenylpropanal) at a constant concentration.[3]
-
Dilute unknown samples to fall within the calibration range.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Oven Program: Initial temperature of 70°C for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.[8][9]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
MSD Conditions: Electron Ionization (EI) at 70 eV, source temperature at 230°C, and transfer line at 280°C.[9] Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of 3-(o-tolyl)propanal (e.g., m/z 148, 118, 91).
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of 3-(o-tolyl)propanal in the samples using the calibration curve.
-
HPLC Quantitative Analysis Workflow
The HPLC method necessitates a pre-column derivatization step to attach a UV-absorbing molecule to the 3-(o-tolyl)propanal.
Caption: Workflow for the quantitative analysis of 3-(o-tolyl)propanal by HPLC.
Experimental Protocol: HPLC
-
Standard and Sample Preparation (with DNPH Derivatization):
-
Prepare a stock solution of 3-(o-tolyl)propanal in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
To an aliquot of each standard and sample, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile and allow the reaction to proceed.
-
Dilute the derivatized solutions with the mobile phase to fall within the calibration range (e.g., 0.1 to 20 µg/mL).
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector.[6]
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[10]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 360 nm.
-
-
Data Analysis:
-
Integrate the peak area of the 3-(o-tolyl)propanal-DNPH derivative.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the derivative in the samples and back-calculate to find the concentration of 3-(o-tolyl)propanal.
-
Performance Face-Off: A Data-Driven Comparison
The choice between GC-MS and HPLC often comes down to a trade-off between sensitivity, selectivity, and practicality. The following tables summarize the expected performance data based on established validation practices for similar analytical methods.[12][13]
Table 1: Method Validation Parameters
| Parameter | GC-MS | HPLC with UV Detection | Causality and Rationale |
| Linearity (r²) | > 0.999[12] | > 0.998[9] | Both techniques exhibit excellent linearity, demonstrating a direct proportionality between detector response and analyte concentration over the specified range. |
| LOD (µg/mL) | ~0.02 | ~0.05 | GC-MS, particularly with SIM mode, generally offers superior sensitivity due to the low background noise and high specificity of mass detection.[4] |
| LOQ (µg/mL) | ~0.07 | ~0.15 | The limit of quantification is directly related to the LOD; the higher sensitivity of GC-MS translates to a lower LOQ.[13] |
| Accuracy (% Recovery) | 98.0 - 102.0%[12] | 97.5 - 102.5%[14] | Both methods, when properly validated, provide high accuracy, ensuring the measured value is close to the true value. |
| Precision (%RSD) | < 2.0%[12] | < 2.5%[14] | GC-MS often shows slightly better precision due to the robustness of the internal standard method and simpler sample preparation. |
| Selectivity | Very High | High | GC-MS provides unparalleled selectivity through mass spectral data, confirming the identity of the analyte and resolving it from co-eluting impurities.[15] HPLC's selectivity is dependent on chromatographic separation and the specificity of the derivatization reaction. |
Table 2: Practical Considerations
| Feature | GC-MS | HPLC with UV Detection | Field-Proven Insights |
| Sample Preparation | Simple (Dilution & Spiking) | More Complex (Derivatization) | The derivatization step in the HPLC method adds time and potential sources of error.[16] |
| Analysis Time | Faster per sample | Slower per sample | GC run times for volatile compounds are often shorter than HPLC run times, especially when derivatization time is factored in for HPLC.[5] |
| Instrumentation Cost | Higher | Lower | The initial investment for a GC-MS system is generally greater than for an HPLC with a UV detector.[15] |
| Operational Cost | Lower (Gases) | Higher (Solvents) | HPLC consumes significant volumes of high-purity solvents, which can be a considerable operational expense.[4] |
| Compound Identification | Definitive (Mass Spectrum) | Tentative (Retention Time) | The mass spectrum from GC-MS provides structural information, leading to a much higher confidence in compound identification compared to HPLC's reliance on retention time matching.[15] |
The Final Verdict: Choosing the Right Tool for the Job
Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of 3-(o-tolyl)propanal. However, their strengths and weaknesses make them suitable for different analytical scenarios.
GC-MS is the superior choice when:
-
High sensitivity and selectivity are paramount: The ability to achieve low detection limits and definitively identify the analyte makes GC-MS the gold standard for trace-level impurity analysis.[15]
-
Rapid sample throughput is required: The simpler sample preparation and potentially faster run times make GC-MS more efficient for analyzing a large number of samples.
-
Unambiguous identification is necessary: The mass spectral data provides irrefutable evidence of the analyte's identity, which is crucial in regulated environments.
HPLC with UV detection is a viable alternative when:
-
A GC-MS system is not available: HPLC is a more common instrument in many laboratories.
-
The analyte is not sufficiently volatile or is thermally labile: While not the case for 3-(o-tolyl)propanal, this is a key advantage of HPLC for other compounds.[1]
-
Cost is a primary concern: The lower initial investment for an HPLC system can be a deciding factor.[15]
In the context of drug development and quality control, where accuracy, sensitivity, and definitive identification are non-negotiable, GC-MS emerges as the recommended technique for the quantitative analysis of 3-(o-tolyl)propanal. Its inherent advantages in selectivity and sensitivity, coupled with a more streamlined workflow, provide a more robust and efficient analytical solution.
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JASCO Global. (2020, October 5). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography. Retrieved from [Link]
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Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
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Drawell. (2025, April 11). Formaldehyde Analysis by GC and HPLC - What Are the Differences. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of validation parameters for the proposed HPLC and HPTLC methods. Retrieved from [Link]
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PubMed. (n.d.). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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MDPI. (n.d.). Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS 2. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. Retrieved from [Link]
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PubMed. (2015, October 10). New approach of validation using internal normalization technique for quantification of related substances in raw material, intermediates and pharmaceutical substances by HPLC. Retrieved from [Link]
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A Spectroscopic Comparison of Ortho, Meta, and Para Isomers of Methylphenylpropanal: An In-Depth Guide for Researchers
In the fields of chemical synthesis, drug development, and material science, the precise identification of constitutional isomers is a critical step that dictates the success of subsequent applications. The subtle differences in the substitution pattern on an aromatic ring, such as in the ortho, meta, and para isomers of methylphenylpropanal, can lead to significant variations in their physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of these three isomers, leveraging the distinct signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The causality behind the experimental choices and the interpretation of the resulting data is explained to provide a robust, self-validating system for isomer identification.
The Structural Nuances: Ortho, Meta, and Para
The core structure, methylphenylpropanal, consists of a phenyl ring and a propanal chain with a methyl group. The point of attachment of the methyl group to the phenyl ring defines the isomer:
-
Ortho (o-methylphenylpropanal): The methyl group is on the carbon adjacent to the propanal substituent (1,2-disubstitution).
-
Meta (m-methylphenylpropanal): The methyl group is on the carbon once removed from the propanal substituent (1,3-disubstitution).
-
Para (p-methylphenylpropanal): The methyl group is on the carbon directly opposite the propanal substituent (1,4-disubstitution).
These seemingly minor positional changes create unique electronic environments that are the key to their spectroscopic differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Aromatic Region
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.[1]
Theoretical Underpinnings:
The position of the methyl group, an electron-donating group, influences the electron density of the aromatic ring through inductive and resonance effects.[2][3][4] This, in turn, affects the shielding and deshielding of the aromatic protons, leading to predictable shifts in their resonance frequencies.[2][3][5]
-
Ortho-isomer: The proximity of the two substituents leads to a more complex and often crowded aromatic region in the ¹H NMR spectrum. The four aromatic protons will be in distinct chemical environments, resulting in four separate signals, each with its own multiplicity.
-
Meta-isomer: This isomer also displays four distinct aromatic proton signals. However, the splitting patterns can be more defined compared to the ortho isomer due to the different coupling relationships between the protons.
-
Para-isomer: Due to the symmetry of the 1,4-disubstitution, the para isomer exhibits a much simpler aromatic region. The four aromatic protons are chemically equivalent in pairs, resulting in a characteristic AA'BB' system, which often appears as two distinct doublets.[1]
Experimental Data Summary:
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) | Characteristic Splitting Pattern |
| Ortho | Complex multiplet, typically between 7.0-7.3 ppm | Four distinct signals, often overlapping |
| Meta | Complex multiplet, typically between 6.9-7.2 ppm | Four distinct signals with potentially clearer multiplicities |
| Para | Two doublets, typically around 7.1 ppm | AA'BB' pattern (two doublets)[1] |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the methylphenylpropanal isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[1][6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1][6]
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
-
Acquisition: Set the spectral width to cover a range of 0-12 ppm.[6] Use a standard 90° pulse and acquire the Free Induction Decay (FID) for 2-4 seconds.[6] A relaxation delay of 1-5 seconds is typically sufficient.[6] Co-add 8-16 scans to achieve a good signal-to-noise ratio.[6]
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information by revealing the number of unique carbon environments in each isomer.
Theoretical Underpinnings:
Similar to ¹H NMR, the electron-donating methyl group influences the chemical shifts of the aromatic carbons. The number of signals in the aromatic region of the decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the phenyl ring.
-
Ortho-isomer: All six aromatic carbons are in different chemical environments, resulting in six distinct signals.
-
Meta-isomer: Similar to the ortho isomer, the meta isomer will also show six unique signals for the aromatic carbons.
-
Para-isomer: The symmetry of the para isomer results in only four signals for the six aromatic carbons, as two pairs of carbons are chemically equivalent.
Experimental Data Summary:
| Isomer | Number of Aromatic ¹³C Signals | Aldehyde Carbonyl (C=O) Shift (δ, ppm) |
| Ortho | 6 | ~190-200 |
| Meta | 6 | ~190-200 |
| Para | 4 | ~190-200 |
Note: Aldehyde carbonyl carbons typically resonate in the 190-200 ppm range.[7]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR, though a slightly higher concentration may be beneficial.[1][6]
-
Instrument Setup: Set up the instrument as for ¹H NMR.
-
Acquisition: Set the spectral width to 0-220 ppm.[1][6] Employ proton decoupling to simplify the spectrum.[6] Use a 30-45° pulse and a relaxation delay of 2-5 seconds.[6] A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.[6]
-
Data Processing: Process the data as described for ¹H NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and effective method for confirming the presence of the aldehyde functional group and for distinguishing isomers based on the out-of-plane C-H bending vibrations of the aromatic ring.[1][8]
Theoretical Underpinnings:
The key diagnostic absorptions for methylphenylpropanal isomers are:
-
C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group, typically appearing around 1705-1730 cm⁻¹. Conjugation with the aromatic ring can lower this frequency.[9][10]
-
Aldehydic C-H Stretch: Two weak to medium bands are usually observed around 2720 cm⁻¹ and 2820 cm⁻¹.[10]
-
Aromatic C-H Out-of-Plane Bending: The pattern of these absorptions in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[8]
Experimental Data Summary:
| Isomer | C=O Stretch (cm⁻¹) | Aromatic C-H Out-of-Plane Bending (cm⁻¹) |
| Ortho | ~1705-1730 | Strong band around 750 cm⁻¹ |
| Meta | ~1705-1730 | Bands around 690 cm⁻¹ and 780 cm⁻¹ |
| Para | ~1705-1730 | Strong band around 810-840 cm⁻¹ |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[1]
-
Acquisition: Place the plates in the spectrometer and acquire the spectrum over a range of 4000 to 600 cm⁻¹.[1]
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl group and the aromatic C-H out-of-plane bending vibrations.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation patterns of the isomers. While the molecular ion peak will be the same for all three isomers (m/z = 148.20), the relative abundances of the fragment ions can sometimes offer clues to the substitution pattern.
Theoretical Underpinnings:
Electron ionization (EI) mass spectrometry will initially generate a molecular ion ([M]⁺•). This ion will then undergo fragmentation. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (•CHO) to give a [M-29]⁺ ion, and cleavage of the bond between the alpha and beta carbons of the side chain. The position of the methyl group can influence the stability of the resulting fragment ions, potentially leading to differences in the fragmentation pattern.
Experimental Data Summary:
| Isomer | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) |
| Ortho | 148 | 119, 91 |
| Meta | 148 | 119, 91 |
| Para | 148 | 119, 91 |
Note: While the major fragments are often the same, subtle differences in their relative intensities may be observed.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent such as dichloromethane or methanol.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the isomer from any impurities.[1] Use a temperature program to ensure good separation.[1]
-
MS Analysis: The eluting compound is introduced into the mass spectrometer with an electron ionization (EI) source.[1] Scan a mass range of m/z 40-300.[1]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing the ortho, meta, and para isomers of methylphenylpropanal using the spectroscopic techniques discussed.
Caption: Workflow for Isomer Differentiation.
Conclusion
The differentiation of ortho, meta, and para isomers of methylphenylpropanal is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive initial assessment, with the aromatic region revealing a clear distinction for the para isomer. ¹³C NMR corroborates this by confirming the number of unique carbon environments. IR spectroscopy offers a rapid and complementary method, particularly through the analysis of the out-of-plane C-H bending vibrations. Finally, mass spectrometry confirms the molecular weight and can provide supporting fragmentation data. By integrating the information from these techniques, researchers can confidently and accurately identify the specific isomer in their samples, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2-Methylphenyl)propanal
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of confident decision-making. The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is non-negotiable. This guide provides an in-depth comparison and cross-validation of the primary analytical methods for 3-(2-Methylphenyl)propanal, an important aromatic aldehyde.
We will explore the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, particularly after derivatization, and Gas Chromatography with Mass Spectrometric detection (GC-MS). This guide is structured to provide not only the "how" but also the "why," grounding every recommendation in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2]
The Imperative of Method Validation and Cross-Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] Key validation parameters, as stipulated by the ICH, include accuracy, precision, specificity, linearity, range, and robustness.[5][6]
Cross-validation serves to demonstrate the equivalency of two or more distinct analytical methods.[1] This is critical when, for instance, a project transitions from an HPLC-based method in early development to a more specific GC-MS method for final quality control, or when comparing data across different laboratories.[7][8]
Workflow for Analytical Method Cross-Validation
The process of cross-validating analytical methods is a systematic endeavor to ensure data concordance. It involves a head-to-head comparison of method performance using the same set of samples.
Caption: General workflow for the cross-validation of two analytical methods.
Head-to-Head Comparison: RP-HPLC-UV vs. GC-MS
While both RP-HPLC-UV and GC-MS are powerful chromatographic techniques, their principles and applicability to an analyte like this compound differ significantly.
| Feature | RP-HPLC-UV (with DNPH Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation of the 2,4-dinitrophenylhydrazone (DNPH) derivative on a reversed-phase column, followed by UV detection.[9][10] | Separation of the volatile analyte based on its boiling point and interaction with a capillary column, followed by mass-based detection and identification.[10][11] |
| Sample Preparation | Requires a derivatization step to create a UV-active and more retained compound. This adds a layer of complexity but can enhance sensitivity.[9][12] | Typically involves simple dilution in a volatile solvent. Direct injection is common, though headspace analysis can be used for trace levels in complex matrices.[10] |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector.[10][13] | Gas chromatograph coupled to a mass spectrometer.[10][13] |
| Specificity | Good, but relies on chromatographic separation from other compounds that may also react with DNPH or absorb at the detection wavelength. | Excellent, as the mass spectrometer provides structural information, allowing for definitive peak identification based on fragmentation patterns.[11][14] |
| Sensitivity | Derivatization with DNPH significantly enhances sensitivity, making it suitable for trace analysis.[9][12] | Generally very sensitive, especially in selected ion monitoring (SIM) mode. |
| Analysis Time | Typically 15-30 minutes per sample, not including the derivatization time.[10] | Typically 10-20 minutes per sample.[10] |
| Advantages | Robust and widely available instrumentation. The derivatization enhances sensitivity for aldehydes.[9][13] | High specificity and definitive identification. Often requires less sample preparation.[10][11] |
| Disadvantages | The derivatization step can be a source of variability and error if not carefully controlled.[10] | Requires the analyte to be volatile and thermally stable. The instrumentation can be more complex and expensive. |
Expected Performance Characteristics
The following table outlines the anticipated performance characteristics for the validated analysis of this compound using both methods. These serve as a benchmark for successful method validation.
| Validation Parameter | RP-HPLC-UV (DNPH) | GC-MS | ICH Q2(R2) Guideline |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 | ≥ 0.995 is generally acceptable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Typically 98-102% for drug substance |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 2% for drug substance |
| Limit of Quantitation (LOQ) | Low ng/mL range | Low ng/mL range | Dependent on application |
| Specificity | Demonstrated by peak purity and resolution from potential interferents. | Demonstrated by unique mass spectrum and chromatographic resolution. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[5] |
Experimental Protocols
Method 1: RP-HPLC-UV with DNPH Derivatization
This method is predicated on the reaction of the aldehyde functional group with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, colored hydrazone that can be readily detected by UV spectroscopy.[9][15]
1. Preparation of Solutions:
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 0.1% phosphoric acid) to catalyze the reaction.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards.
2. Derivatization Procedure:
-
To a fixed volume of each standard and sample solution, add an equal volume of the DNPH reagent.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Quench the reaction by adding a small amount of a neutral or slightly basic solution if necessary.
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm (the λmax for the DNPH derivative).[16]
-
Injection Volume: 10 µL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method leverages the volatility of this compound for direct analysis without derivatization.[10]
1. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent such as methanol or hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph with a split/splitless injector coupled to a mass spectrometer.[10]
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold, and then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.[14]
-
Mass Spectrometer:
Conclusion and Recommendations
Both RP-HPLC-UV with DNPH derivatization and GC-MS are robust and reliable methods for the quantification of this compound.
-
For routine quality control and assays where high throughput is desired, the GC-MS method is often preferable due to its simpler sample preparation and high specificity.
-
For applications requiring the highest sensitivity, such as the analysis of trace impurities or in biological matrices, the HPLC-UV method with DNPH derivatization can be advantageous. [13]
Ultimately, the choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and specificity. A thorough cross-validation as outlined in this guide will ensure that regardless of the method employed, the analytical results are consistent, reliable, and defensible under regulatory scrutiny.
References
- Analytical Method Validation: Mastering FDA Guidelines. Vertex AI Search.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
- Highlights from FDA's Analytical Test Method Valid
- Q2(R2)
- Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Are there any method to quantify aldehydes other than GC?
- From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Valid
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- Cross and Partial Valid
- Validation of Analytical Procedures Q2(R2). ICH.
- A Comparative Guide to Authentic Standards of 3-(3-Methylphenyl)
- Application Notes and Protocols for the GC-MS Analysis of 3-(3-Methylphenyl)propionaldehyde. Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for 3-(3-Methylphenyl)propionaldehyde. Benchchem.
- An In-depth Technical Guide to the Mass Spectrometry of 3-(3-Methylphenyl)propionaldehyde. Benchchem.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Bot Verification [validationtechservices.com]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. fda.gov [fda.gov]
- 7. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Aldehyde Reactivity: Benchmarking 3-(o-tolyl)propanal
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of organic synthesis, aldehydes are indispensable building blocks, participating in a vast array of carbon-carbon bond-forming reactions. The selection of a specific aldehyde can profoundly influence reaction kinetics, yield, and stereochemical outcomes. This guide provides an in-depth comparative analysis of 3-(o-tolyl)propanal , a less commonly documented aromatic aldehyde, against a panel of widely used aliphatic and aromatic aldehydes: propanal , benzaldehyde , and cinnamaldehyde .
Our investigation focuses on three cornerstone reactions in the synthetic chemist's toolkit: the Wittig reaction , the Grignard reaction , and the Aldol condensation . By examining the performance of these aldehydes, we aim to elucidate the subtle interplay of steric and electronic effects that govern their reactivity. This guide will provide not only a theoretical framework for understanding these differences but also detailed, field-tested experimental protocols and comparative data to inform your synthetic strategies.
The Subject of Our Study: 3-(o-tolyl)propanal
3-(o-tolyl)propanal presents an interesting case study. Its structure features a propanal moiety attached to an ortho-substituted toluene ring. This unique combination introduces several factors that are expected to modulate its reactivity compared to our benchmark aldehydes:
-
Steric Hindrance: The ortho-methyl group on the aromatic ring can sterically hinder the approach of nucleophiles to the aldehyde's carbonyl carbon. This effect is anticipated to be a significant factor in its reactivity profile.
-
Electronic Effects: The methyl group is a weak electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon. However, the three-carbon chain separating the aromatic ring from the aldehyde group will insulate the carbonyl from the direct resonance effects of the ring.
-
Structural Flexibility: The propyl chain provides rotational freedom, which may allow the molecule to adopt conformations that minimize steric clash during a reaction.
Comparative Analysis in Key Synthetic Transformations
To provide a comprehensive benchmark, we will evaluate the performance of 3-(o-tolyl)propanal against propanal, benzaldehyde, and cinnamaldehyde. Propanal serves as a simple aliphatic benchmark, while benzaldehyde offers a baseline for aromatic aldehydes without ortho-substitution. Cinnamaldehyde provides a case for a conjugated aldehyde system.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][2][3][4] The reaction's efficiency is often influenced by the steric and electronic nature of the aldehyde.
Mechanistic Considerations: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and a phosphorus ylide to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[1][2] Steric hindrance around the carbonyl group can slow down the initial cycloaddition step.
Expected Performance of 3-(o-tolyl)propanal: The ortho-methyl group in 3-(o-tolyl)propanal is expected to introduce moderate steric hindrance, potentially leading to slower reaction rates and slightly lower yields compared to benzaldehyde. However, the insulating propyl chain may mitigate this effect to some extent. Compared to the highly reactive aliphatic propanal, 3-(o-tolyl)propanal is expected to be less reactive.
Comparative Yield Data for the Wittig Reaction:
| Aldehyde | Wittig Reagent | Product | Reported Yield (%) | Estimated Yield for 3-(o-tolyl)propanal (%) |
| Propanal | Methyltriphenylphosphonium bromide | 1-Butene | ~85-95% | - |
| Benzaldehyde | Methyltriphenylphosphonium bromide | Styrene | ~90-98% | - |
| Cinnamaldehyde | Methyltriphenylphosphonium bromide | 1-Phenyl-1,3-butadiene | ~70-85%[5] | - |
| 3-(o-tolyl)propanal | Methyltriphenylphosphonium bromide | 1-(o-tolyl)but-1-ene | - | ~80-90% |
Note: The estimated yield for 3-(o-tolyl)propanal is based on the expected moderate steric hindrance from the ortho-methyl group, which is somewhat offset by the insulating propyl chain.
Experimental Protocol: Wittig Olefination
This protocol outlines a general procedure for the Wittig reaction of an aldehyde with methyltriphenylphosphonium bromide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphorus ylide is a strong base and will be quenched by water. Therefore, all glassware and solvents must be scrupulously dried.
-
Inert Atmosphere: An inert atmosphere (nitrogen or argon) is used to prevent the reaction of the highly reactive ylide with oxygen.
-
Temperature Control: The initial formation of the ylide is often performed at low temperatures to control the exothermic reaction. The subsequent reaction with the aldehyde can often be performed at room temperature.
Step-by-Step Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise. The formation of a deep orange or yellow color indicates the generation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for a typical Wittig olefination reaction.
The Grignard Reaction: Versatile C-C Bond Formation
The Grignard reaction is a fundamental method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[6]
Mechanistic Considerations: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Steric hindrance around the carbonyl can impede this attack, reducing the reaction rate and potentially leading to side reactions like reduction.
Expected Performance of 3-(o-tolyl)propanal: Similar to the Wittig reaction, the ortho-methyl group is expected to present steric hindrance to the incoming Grignard reagent. This will likely result in a lower yield compared to the unhindered benzaldehyde and the aliphatic propanal. The steric bulk of the Grignard reagent itself will also be a critical factor.
Comparative Yield Data for the Grignard Reaction:
| Aldehyde | Grignard Reagent | Product | Reported Yield (%) | Estimated Yield for 3-(o-tolyl)propanal (%) |
| Propanal | Methylmagnesium bromide | 2-Butanol | ~80-90% | - |
| Benzaldehyde | Methylmagnesium bromide | 1-Phenylethanol | ~85-95%[1] | - |
| Cinnamaldehyde | Methylmagnesium bromide | 1-Phenyl-1-buten-3-ol | ~70-80% | - |
| 3-(o-tolyl)propanal | Methylmagnesium bromide | 4-(o-tolyl)-2-butanol | - | ~70-80% |
Note: The estimated yield for 3-(o-tolyl)propanal reflects the anticipated negative impact of steric hindrance from the ortho-methyl group on the approach of the Grignard reagent.
Experimental Protocol: Grignard Reaction
This protocol provides a general procedure for the reaction of an aldehyde with methylmagnesium bromide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and are readily destroyed by protic solvents like water. All glassware and solvents must be rigorously dried.
-
Ethereal Solvents: Ethereal solvents like THF or diethyl ether are crucial as they solvate the magnesium atom, stabilizing the Grignard reagent.
-
Slow Addition: The Grignard reaction is often exothermic. Slow addition of the aldehyde to the Grignard reagent at a low temperature helps to control the reaction rate and prevent side reactions.
Step-by-Step Procedure:
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere.
-
Grignard Reagent: Place a commercially available solution of methylmagnesium bromide in diethyl ether (1.2 equivalents) in the dropping funnel.
-
Aldehyde Solution: In the reaction flask, dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Add the Grignard reagent dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol product by column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for a typical Grignard reaction with an aldehyde.
The Aldol Condensation: Building Complexity
The aldol condensation is a powerful reaction that forms a new carbon-carbon bond between two carbonyl compounds.[7][8] The reaction involves the formation of an enolate, which then acts as a nucleophile.
Mechanistic Considerations: For an aldehyde to undergo a self-aldol condensation, it must possess at least one α-hydrogen. The acidity of this proton and the stability of the resulting enolate are key factors. The subsequent condensation (dehydration) step is often favored when it leads to a conjugated system.
Expected Performance of 3-(o-tolyl)propanal: 3-(o-tolyl)propanal has two α-hydrogens and is therefore capable of undergoing a self-aldol condensation. The steric hindrance from the ortho-methyl group is expected to be a factor in the intermolecular reaction between two molecules of the aldehyde. This could potentially lead to a lower yield of the aldol addition product and may require more forcing conditions for the subsequent condensation.
Comparative Yield Data for the Aldol Condensation:
| Aldehyde | Conditions | Product | Reported Yield (%) | Estimated Yield for 3-(o-tolyl)propanal (%) |
| Propanal | Dilute NaOH | 3-Hydroxy-2-methylpentanal | ~97% conversion[9] | - |
| Benzaldehyde | (Crossed with Acetone) | Dibenzalacetone | High | - |
| Cinnamaldehyde | (Crossed with Acetone) | Dicinnamalacetone | Good[10] | - |
| 3-(o-tolyl)propanal | Dilute NaOH, heat | 2-Methyl-5-(o-tolyl)pent-2-enal | - | ~60-70% |
Note: Benzaldehyde and cinnamaldehyde do not have α-hydrogens and thus cannot undergo self-aldol condensation. They are typically used in crossed aldol reactions. The estimated yield for the self-condensation of 3-(o-tolyl)propanal is lower due to the anticipated steric hindrance in the key bond-forming step.
Experimental Protocol: Aldol Condensation
This protocol describes a general procedure for the base-catalyzed self-aldol condensation of an aldehyde.
Causality Behind Experimental Choices:
-
Base Catalyst: A base, such as sodium hydroxide, is used to deprotonate the α-carbon and generate the nucleophilic enolate.
-
Solvent: An alcohol-water mixture is often used as a solvent to ensure the miscibility of the organic aldehyde and the aqueous base.
-
Heating: Heating is often required to promote the dehydration (condensation) of the initial aldol addition product to form the α,β-unsaturated aldehyde.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the aldehyde (1.0 equivalent) in ethanol.
-
Base Addition: While stirring, add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for a typical base-catalyzed aldol condensation.
Conclusion and Outlook
This comprehensive guide has benchmarked the performance of 3-(o-tolyl)propanal against propanal, benzaldehyde, and cinnamaldehyde in three fundamental organic transformations. Our analysis, based on established principles of steric and electronic effects, suggests that 3-(o-tolyl)propanal is a moderately reactive aromatic aldehyde.
The presence of the ortho-methyl group introduces a degree of steric hindrance that tempers its reactivity in comparison to the unhindered benzaldehyde and the aliphatic propanal. This is reflected in the estimated lower yields for the Grignard and aldol condensation reactions. However, the insulating effect of the three-carbon chain appears to mitigate these steric effects to some extent, allowing for respectable yields, particularly in the Wittig reaction.
For the practicing chemist, 3-(o-tolyl)propanal represents a useful building block when a balance between aromatic character and moderate reactivity is desired. The insights and protocols provided in this guide should serve as a valuable resource for incorporating this and other sterically hindered aldehydes into complex synthetic endeavors. Further experimental validation of the estimated yields presented here would be a valuable contribution to the field.
References
Sources
- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scribd.com [scribd.com]
- 4. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taft equation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainkart.com [brainkart.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Commercial 3-(2-Methylphenyl)propanal
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial samples of 3-(2-Methylphenyl)propanal, an aromatic aldehyde with applications in fragrance and as a potential intermediate in pharmaceutical synthesis. We will explore the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, providing detailed experimental protocols and insights into the rationale behind these methods.
Introduction to this compound and its Potential Impurities
This compound is a fragrance ingredient known for its floral and green scent profile.[1] Its synthesis can be approached through various routes, each with the potential to introduce specific impurities. Understanding these potential impurities is critical for developing robust analytical methods for quality control.
Common synthetic pathways include the oxidation of 3-(2-methylphenyl)propan-1-ol and the hydroformylation of 2-methylstyrene.[2][3] Potential impurities arising from these processes may include:
-
3-(2-Methylphenyl)propan-1-ol: The unreacted starting material from the oxidation route or a byproduct of over-reduction during hydroformylation.
-
3-(2-Methylphenyl)propanoic acid: An oxidation product of the aldehyde, which can form during synthesis or upon storage.
-
Positional Isomers: Depending on the starting materials and reaction conditions, isomers such as 3-(3-Methylphenyl)propanal and 3-(4-Methylphenyl)propanal may be present.
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification processes.
This guide will focus on chromatographic techniques for the separation and quantification of this compound and its primary impurities.
Comparative Analysis of Analytical Methodologies
The two most powerful and commonly employed techniques for the purity assessment of semi-volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often with derivatization.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) after DNPH Derivatization |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based identification and quantification. | Separation of less volatile derivatives in the liquid phase followed by UV absorbance-based quantification. |
| Sample Preparation | Typically requires dilution in a volatile solvent. Derivatization is optional but can improve volatility and sensitivity. | Requires a chemical derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to introduce a chromophore for UV detection.[4][5][6][7] |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer. | High-performance liquid chromatograph with a UV/Vis or Diode Array Detector. |
| Analysis Time | Generally faster, with typical run times of 15-30 minutes. | Can be longer due to the derivatization step and chromatographic run time, typically 20-40 minutes. |
| Specificity | Highly specific due to the combination of retention time and mass spectral data, allowing for confident peak identification. | Specificity is good, based on the retention time of the derivative. Co-eluting impurities can be an issue. |
| Sensitivity | Excellent sensitivity, especially in selected ion monitoring (SIM) mode. | Sensitivity is significantly enhanced by DNPH derivatization, making it suitable for trace analysis. |
| Quantification | Readily quantifiable using an internal or external standard. | Reliable quantification using a calibration curve of the derivatized standard. |
| Impurity Identification | Mass spectral libraries and fragmentation patterns allow for the tentative identification of unknown impurities. | Identification of unknown impurities is challenging without reference standards for their DNPH derivatives. |
Recommended Analytical Protocols
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended primary method for the comprehensive purity assessment of this compound due to its high specificity and ability to identify unknown impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample.
-
Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working standard concentration of approximately 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
The expected molecular ion [M]•+ is at m/z 148. Key fragment ions are predicted to be at m/z 105 (methyltropylium ion), m/z 91, and m/z 77.[8]
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Tentatively identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Caption: Workflow for the GC-MS analysis of this compound.
Alternative Method: RP-HPLC-UV with DNPH Derivatization
For laboratories without direct access to GC-MS or for applications requiring high sensitivity for aldehydic compounds, RP-HPLC with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a robust alternative.[4][5][6][7]
-
Derivatization Procedure:
-
Prepare a stock solution of the this compound sample in acetonitrile (e.g., 1 mg/mL).
-
To 1 mL of the sample solution, add 1 mL of a 0.2% DNPH solution in acetonitrile (acidified with 0.1% phosphoric acid).
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
Cool to room temperature and dilute with the mobile phase as needed.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B.
-
2-20 min: 50% to 100% B.
-
20-25 min: 100% B.
-
25-26 min: 100% to 50% B.
-
26-30 min: 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the DNPH derivative of this compound based on its retention time, confirmed by injecting a derivatized standard.
-
Quantify the purity by comparing the peak area of the main derivative to the total area of all derivative peaks.
-
Caption: Decision process for employing DNPH derivatization in HPLC analysis.
Structural Elucidation and Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structurally related impurities.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton (a triplet around 9.8 ppm), the aromatic protons (a multiplet between 7.1-7.3 ppm), the methyl group on the ring (a singlet around 2.3 ppm), and the two methylene groups of the propanal chain (triplets around 2.9 and 2.7 ppm).[9] The integration of these signals confirms the relative number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 202 ppm), the aromatic carbons, the methyl carbon, and the two methylene carbons, providing a complete carbon fingerprint of the molecule.[10][11][12]
By comparing the NMR spectra of a commercial sample to that of a high-purity reference standard, the presence of impurities can be detected and, in many cases, identified. For instance, the presence of 3-(2-Methylphenyl)propanoic acid would be indicated by the appearance of a carboxylic acid proton signal around 12 ppm in the ¹H NMR and a carboxyl carbon signal around 179 ppm in the ¹³C NMR.
Conclusion and Recommendations
For a comprehensive and reliable assessment of the purity of commercial this compound samples, a multi-faceted analytical approach is recommended.
-
Primary Purity Assessment: Utilize GC-MS as the primary technique for its high specificity, sensitivity, and ability to identify unknown impurities. This method provides a detailed impurity profile and a reliable purity value.
-
Alternative/Confirmatory Analysis: RP-HPLC-UV with DNPH derivatization serves as an excellent alternative or confirmatory method, particularly for quantifying low levels of aldehydic impurities.
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be employed to confirm the identity of the main component and to identify and quantify structurally related impurities, especially when reference standards for these impurities are not available.
By combining these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and development processes.
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Knauer. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]
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Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
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ResearchGate. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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- Zviely, M. (2012). The Phenylpropanals—Floral Aromatic Aldehydes. Perfumer & Flavorist, 37, 52-57.
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Save the Student. (2018). Propan-1-ol Oxidation. Retrieved from [Link]
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MDPI. (n.d.). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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A Comparative Analysis of the Stability of 3-(o-tolyl)propanal under Acidic and Basic Conditions
Introduction
3-(o-tolyl)propanal, a key aromatic aldehyde intermediate in the synthesis of various pharmaceuticals and fine chemicals, exhibits variable stability depending on the pH of its environment. Understanding its degradation pathways under both acidic and basic conditions is paramount for optimizing reaction conditions, ensuring product purity, and establishing appropriate storage protocols. This guide provides an in-depth comparison of the stability of 3-(o-tolyl)propanal in acidic versus basic media, supported by mechanistic insights and detailed experimental protocols for quantitative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the reactivity of this important building block.
Mechanisms of Degradation: A Tale of Two Catalysts
The reactivity of the aldehyde functional group is central to the stability of 3-(o-tolyl)propanal. The presence of either an acid or a base catalyst dramatically influences the degradation pathways by altering the electrophilicity of the carbonyl carbon and the nucleophilicity of adjacent species.
Acid-Catalyzed Degradation
Under acidic conditions, the carbonyl oxygen of 3-(o-tolyl)propanal is protonated, significantly increasing the electrophilicity of the carbonyl carbon.[1] This activation renders the aldehyde susceptible to nucleophilic attack by weak nucleophiles, such as water or alcohols, leading to the formation of hydrates and acetals, respectively.[1][2][3] While these reactions are often reversible, they can represent a loss of the active aldehyde. Furthermore, acid catalysis can promote enolization, leading to potential side reactions at the α-carbon.[4]
Diagram: Acid-Catalyzed Acetal Formation
Caption: Acid-catalyzed formation of an acetal from an aldehyde.
Base-Catalyzed Degradation
In the presence of a strong base, 3-(o-tolyl)propanal, which possesses acidic α-hydrogens, is highly susceptible to self-condensation reactions. The primary degradation pathway is the aldol condensation, where an enolate, formed by the deprotonation of the α-carbon, acts as a nucleophile and attacks the carbonyl carbon of another aldehyde molecule.[5][6][7][8] The resulting β-hydroxy aldehyde can then undergo dehydration, particularly with heating, to form a conjugated α,β-unsaturated aldehyde.[6] This process leads to the formation of higher molecular weight impurities.
It is important to distinguish this from the Cannizzaro reaction, which occurs with aldehydes lacking α-hydrogens in the presence of a strong base, leading to a disproportionation into an alcohol and a carboxylic acid.[9][10][11][12][13] Since 3-(o-tolyl)propanal has α-hydrogens, the aldol condensation is the predominant base-catalyzed degradation pathway.
Diagram: Base-Catalyzed Aldol Condensation
Caption: Base-catalyzed aldol condensation of an aldehyde.
Experimental Design for Stability Assessment
To quantitatively compare the stability of 3-(o-tolyl)propanal, a forced degradation study is proposed. This involves subjecting the aldehyde to defined acidic and basic stress conditions and monitoring its degradation over time using a validated analytical method.
Experimental Workflow
Diagram: Stability Study Workflow
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A Comparative Guide to the Reactivity of Ortho- vs. Para-Methylphenyl Propanal
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing synthetic routes and predicting pharmacological activity. This guide provides an in-depth, objective comparison of the reactivity of ortho-methylphenyl propanal and para-methylphenyl propanal, supported by foundational chemical principles and detailed experimental protocols. We will explore how the seemingly subtle difference in the methyl group's position profoundly impacts the chemical behavior of the propanal functional group.
The Decisive Influence of Substituent Position
The reactivity of the aldehyde group in methylphenyl propanal isomers is fundamentally governed by a combination of electronic and steric effects imparted by the methyl substituent on the aromatic ring.
Electronic Effects: A Tale of Two Influences
The methyl group is classified as an electron-donating group (EDG) through two primary mechanisms: the inductive effect (+I) and hyperconjugation (+R).[1][2][3]
-
Inductive Effect (+I): As an alkyl group, the methyl substituent is less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a donation of electron density through the sigma bond framework.[4] This effect is distance-dependent and modestly increases the electron density of the ring.
-
Hyperconjugation (+R): This resonance-like effect involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the aromatic ring.[2][5] This donation of electron density is more pronounced at the ortho and para positions.
In para-methylphenyl propanal , the methyl group's electron-donating nature effectively pushes electron density through the aromatic ring towards the propanal substituent. This increased electron density on the carbonyl carbon reduces its electrophilicity, making it slightly less reactive towards nucleophiles compared to an unsubstituted phenyl propanal.
In ortho-methylphenyl propanal , the same electronic effects are at play. However, the close proximity of the methyl group to the propanal side chain introduces a dominant steric factor.
Caption: Positional isomers of methylphenyl propanal.
Steric Hindrance: The Ortho Effect
The most significant differentiator in the reactivity of these two isomers is steric hindrance.[6][7] In ortho-methylphenyl propanal, the methyl group is positioned directly adjacent to the propanal group. This spatial crowding physically obstructs the approach of incoming reagents to the electrophilic carbonyl carbon.[8][9] This "ortho effect" can dramatically decrease reaction rates or even prevent certain reactions from occurring, particularly those involving bulky nucleophiles.[8][10]
Conversely, in para-methylphenyl propanal , the methyl group is located on the opposite side of the ring, posing no direct steric impediment to the aldehyde functionality.
Caption: Steric hindrance at the ortho position impedes nucleophilic attack.
Comparative Reactivity: Experimental Validation
To quantify the differences in reactivity, a series of standard organic reactions can be performed. The expected outcomes are based on the interplay of the electronic and steric factors discussed.
A. Nucleophilic Addition: The Grignard Reaction
The addition of a Grignard reagent, such as phenylmagnesium bromide, to the aldehyde carbonyl is a classic test of reactivity.[11][12][13] This reaction is highly sensitive to both steric bulk and the electrophilicity of the carbonyl carbon.
Hypothesis: Para-methylphenyl propanal will react significantly faster and give a higher yield of the corresponding secondary alcohol than the ortho isomer. The steric hindrance from the ortho-methyl group will severely impede the approach of the bulky Grignard reagent.[10][11]
Experimental Protocol: Grignard Reaction
Caption: Workflow for the comparative Grignard reaction experiment.
-
Preparation: Under a nitrogen atmosphere, place a solution of the respective aldehyde isomer (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask cooled to 0°C.
-
Addition: Add phenylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification & Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography. Characterize the resulting alcohol and determine the yield.
B. Oxidation: Tollens' Test
Tollens' test is a qualitative reaction used to distinguish aldehydes from ketones.[14] It involves the oxidation of the aldehyde to a carboxylate anion by a mild oxidizing agent, Tollens' reagent ([Ag(NH₃)₂]⁺), which is reduced to elemental silver, forming a characteristic silver mirror.[15][16][17][18] The rate of mirror formation can provide a qualitative measure of the ease of oxidation.
Hypothesis: Para-methylphenyl propanal is expected to be oxidized more readily than ortho-methylphenyl propanal. The electron-donating methyl group in the para position slightly increases the electron density at the aldehyde, making it more susceptible to oxidation. Conversely, the steric hindrance in the ortho isomer may slightly hinder the formation of the intermediate complex required for oxidation.
Experimental Protocol: Tollens' Test
-
Reagent Preparation: Prepare fresh Tollens' reagent by adding a drop of 2 M sodium hydroxide to 2 mL of 0.1 M silver nitrate solution. Add 2 M aqueous ammonia dropwise until the brown precipitate of silver(I) oxide just redissolves.[15][18]
-
Reaction: In separate, clean test tubes, add 1 mL of the respective aldehyde isomer solution (e.g., 0.1 M in ethanol) to 2 mL of the freshly prepared Tollens' reagent.
-
Observation: Place both test tubes in a warm water bath (approx. 60°C) and observe the rate of formation of a silver mirror on the inner surface of the test tubes.[16]
C. Reduction: Sodium Borohydride
The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common and efficient transformation.[19][20][21] This reaction is generally less sensitive to steric hindrance than Grignard additions, but a noticeable difference in reaction rate can often be measured.
Hypothesis: Para-methylphenyl propanal will be reduced at a faster rate than ortho-methylphenyl propanal. While NaBH₄ is a small hydride donor, the steric bulk of the ortho-methyl group will still slightly impede the optimal trajectory of hydride attack on the carbonyl carbon.
Experimental Protocol: NaBH₄ Reduction
-
Preparation: Dissolve the respective aldehyde isomer (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C.
-
Addition: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 5 minutes) and analyzing them by Gas Chromatography (GC) or TLC to determine the percentage conversion of the aldehyde.
-
Workup: Once the reaction is complete, quench by the slow addition of water.
-
Analysis: The kinetic data can be plotted as percentage conversion versus time to compare the reaction rates directly.
Data Presentation and Analysis
The results from the comparative experiments should be meticulously recorded and presented for clear, objective analysis. Spectroscopic methods are essential for confirming the identity of products and quantifying yields.
Expected Data Summary
| Experiment | Analyte | Ortho-Methylphenyl Propanal | Para-Methylphenyl Propanal | Rationale |
| Grignard Reaction | Yield (%) | Lower | Higher | Significant steric hindrance in the ortho isomer impedes nucleophilic attack by the bulky Grignard reagent.[8][10] |
| Tollens' Test | Observation | Slower silver mirror formation | Faster silver mirror formation | Reduced steric hindrance and favorable electronics in the para isomer facilitate easier oxidation. |
| NaBH₄ Reduction | Reaction Rate (k) | Slower | Faster | Steric hindrance from the ortho-methyl group slightly slows the approach of the hydride donor. |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Successful reactions will show the disappearance of the characteristic aldehyde C=O stretch (around 1705-1730 cm⁻¹) and the aldehyde C-H stretches (around 2720 and 2820 cm⁻¹).[22][23][24] The appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) will confirm the formation of the alcohol product in reduction and Grignard reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the aldehyde proton signal (a singlet or triplet around 9-10 ppm) is a key indicator of reaction completion.[22][24] Formation of the alcohol will result in new signals corresponding to the carbinol proton (the proton on the carbon bearing the -OH group).
-
¹³C NMR: The carbonyl carbon signal (around 190-200 ppm) will disappear, and a new signal for the alcohol carbon (around 60-80 ppm) will appear.[22]
-
Conclusion and Outlook
The comparative study of ortho- and para-methylphenyl propanal provides a clear illustration of fundamental principles in organic chemistry. While both isomers possess an electron-donating methyl group, the reactivity of the ortho isomer is overwhelmingly dominated by steric hindrance. The para isomer, being sterically unencumbered at the reaction center, exhibits reactivity that is more reflective of the electronic influence of the methyl group.
For professionals in drug development and process chemistry, these differences are critical. The ortho isomer may require more forcing reaction conditions, specialized catalysts, or entirely different synthetic strategies to achieve desired transformations compared to its para counterpart. This guide provides a robust framework for understanding, predicting, and experimentally verifying these reactivity differences, enabling more informed and efficient synthetic design.
References
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A Comparative Guide to Titration Methods for the Quantification of 3-(2-Methylphenyl)propanal
Introduction
3-(2-Methylphenyl)propanal, also known as o-methyl hydrocinnamaldehyde, is an aromatic aldehyde whose accurate quantification is critical in various fields, from fragrance formulation to its use as an intermediate in chemical synthesis.[1] The reactivity of its aldehyde functional group provides a direct handle for classical chemical analysis, making titrimetry a robust, cost-effective, and reliable method for determining its concentration in bulk materials and process streams. Unlike chromatographic techniques such as HPLC or GC, which are ideal for trace analysis and complex mixtures, titration excels in providing high-precision assays of major components without the need for expensive equipment or extensive calibration.[2][3]
This guide provides an in-depth comparison of two distinct and field-proven titrimetric methods for the determination of this compound: Potentiometric Oximation Titration and Redox Back-Titration . We will explore the underlying chemical principles, provide detailed, self-validating experimental protocols, and present a comparative analysis to guide researchers and quality control professionals in selecting the optimal method for their specific application.
Method 1: Potentiometric Oximation Titration
This method is arguably the most specific and widely adopted titrimetric approach for quantifying aldehydes and ketones.[4][5] Its reliability stems from a direct and stoichiometric reaction that is amenable to highly precise instrumental endpoint detection.
Principle of Oximation
The core of this method is the reaction between the aldehyde's carbonyl group and hydroxylamine hydrochloride (NH₂OH·HCl). This reaction forms an oxime and, crucially, liberates one mole of hydrochloric acid (HCl) for every mole of aldehyde that reacts.[6][7]
Reaction: R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl
The liberated HCl, a strong acid, is then directly titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The endpoint, where all the liberated acid has been neutralized, is determined potentiometrically using a pH electrode. This approach avoids the subjective interpretation of colorimetric indicators and is unaffected by sample color or turbidity.[8][9]
Experimental Protocol
1. Reagent Preparation:
-
0.5 M Sodium Hydroxide (NaOH) Titrant: Dissolve 20.0 g of ACS-grade NaOH pellets in deionized water and dilute to 1 L. Standardize this solution against potassium hydrogen phthalate (KHP) primary standard to determine its exact molarity.
-
0.5 M Hydroxylamine Hydrochloride Solution: Dissolve 34.75 g of hydroxylamine hydrochloride (NH₂OH·HCl) in approximately 500 mL of a 1:1 isopropanol/water solvent. Adjust the pH of this solution to a predefined value (e.g., pH 5.0) with the standardized 0.5 M NaOH or 0.5 M HCl before diluting to 1 L with the solvent mixture. Causality: Pre-adjusting the pH of the reagent minimizes the blank value and sharpens the endpoint.
2. Sample Analysis:
-
Accurately weigh approximately 1.0-1.5 g of the this compound sample into a 250 mL beaker. Record the exact weight.
-
Add 100 mL of the 1:1 isopropanol/water solvent and stir with a magnetic stirrer until the sample is fully dissolved.
-
Immerse a calibrated combination pH electrode connected to a titrator into the solution.
-
Accurately add 50.0 mL of the pH-adjusted 0.5 M hydroxylamine hydrochloride solution to the beaker.
-
Allow the reaction to proceed for 10 minutes at room temperature. For some sterically hindered aldehydes, gentle warming to 40-50°C may be required to ensure complete reaction.[10]
-
Titrate the liberated HCl with the standardized 0.5 M NaOH solution. Record the volume of titrant required to reach the equivalence point, which is typically the point of maximum inflection on the titration curve.
3. Blank Determination:
-
Perform a blank titration by following steps 2-6 exactly, but without adding the this compound sample. Trustworthiness: The blank determination is a critical self-validating step. It corrects for any free acidity or basicity in the hydroxylamine hydrochloride reagent itself, ensuring that the measured volume is solely due to the acid liberated by the analyte.[4]
4. Calculation: The concentration of this compound is calculated as follows:
-
% Aldehyde (w/w) = [ (V_sample - V_blank) × M_NaOH × MW_aldehyde ] / [ W_sample × 10 ]
-
V_sample = Volume of NaOH for the sample (mL)
-
V_blank = Volume of NaOH for the blank (mL)
-
M_NaOH = Molarity of standardized NaOH (mol/L)
-
MW_aldehyde = Molecular weight of this compound (148.20 g/mol )[1]
-
W_sample = Weight of the sample (g)
-
Titration Workflow Diagram
Caption: Workflow for Potentiometric Oximation Titration.
Method 2: Redox Back-Titration
This classic method leverages the ease with which aldehydes are oxidized to carboxylic acids.[11][12] Because the direct reaction with some oxidizing agents can be slow, a back-titration approach is often employed to ensure complete reaction and achieve a sharp, easily detectable endpoint.
Principle of Redox Titration
The aldehyde is oxidized to its corresponding carboxylic acid by adding a known excess of a strong oxidizing agent, such as potassium dichromate(VI) (K₂Cr₂O₇) in an acidic medium (sulfuric acid).
Oxidation Reaction: 3 R-CHO + Cr₂O₇²⁻ + 8 H⁺ → 3 R-COOH + 2 Cr³⁺ + 4 H₂O
After the oxidation is complete, the amount of unreacted potassium dichromate is determined by titrating it with a standardized reducing agent, typically ferrous ammonium sulfate (FAS), (NH₄)₂Fe(SO₄)₂·6H₂O.[13]
Back-Titration Reaction: Cr₂O₇²⁻ + 6 Fe²⁺ + 14 H⁺ → 2 Cr³⁺ + 6 Fe³⁺ + 7 H₂O
The endpoint is detected using a redox indicator, such as ferroin, which exhibits a sharp color change from red (Fe²⁺ complex) to pale blue (Fe³⁺ complex) in the presence of the first slight excess of the dichromate.
Experimental Protocol
1. Reagent Preparation:
-
0.1 N (0.0167 M) Potassium Dichromate Solution: Accurately weigh 4.903 g of primary standard grade K₂Cr₂O₇ (dried at 110°C), dissolve in deionized water, and dilute to exactly 1 L in a volumetric flask.
-
0.1 N Ferrous Ammonium Sulfate (FAS) Titrant: Dissolve approximately 39.2 g of FAS in a solution containing 100 mL of concentrated H₂SO₄ per liter of deionized water. This solution must be standardized daily against the 0.1 N K₂Cr₂O₇ solution.
-
Ferroin Indicator: Purchase a commercially available solution or prepare by dissolving 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a solution containing 0.695 g of FeSO₄·7H₂O.
2. Sample Analysis:
-
Accurately weigh a sample of this compound (approximately 0.5 g) into a 500 mL Erlenmeyer flask.
-
Add 25 mL of concentrated sulfuric acid and swirl carefully to dissolve the sample.
-
Using a volumetric pipette, add exactly 50.00 mL of the standardized 0.1 N K₂Cr₂O₇ solution to the flask.
-
Loosely stopper the flask and allow it to stand for 30 minutes to ensure complete oxidation.
-
Carefully dilute the mixture with 150 mL of deionized water.
-
Add 3-5 drops of ferroin indicator.
-
Titrate the excess (unreacted) K₂Cr₂O₇ with the standardized 0.1 N FAS solution until the color changes sharply from a greenish-blue to a reddish-brown. Record the volume of FAS used.
3. Blank Determination:
-
Perform a blank determination by following steps 2-7, but omitting the this compound sample. Trustworthiness: The blank titration determines the total amount of FAS equivalent to the initial 50.00 mL of dichromate solution. The difference between the blank and sample titration volumes directly corresponds to the amount of dichromate consumed by the aldehyde.[14]
4. Calculation: The concentration of this compound is calculated as follows:
-
% Aldehyde (w/w) = [ (V_blank - V_sample) × N_FAS × E_aldehyde ] / [ W_sample × 10 ]
-
V_blank = Volume of FAS for the blank (mL)
-
V_sample = Volume of FAS for the sample (mL)
-
N_FAS = Normality of standardized FAS solution (eq/L)
-
E_aldehyde = Equivalent weight of the aldehyde (MW / 2 = 148.20 / 2 = 74.10 g/eq, since 2 electrons are transferred per molecule)
-
W_sample = Weight of the sample (g)
-
Comparative Analysis
| Feature | Potentiometric Oximation Titration | Redox Back-Titration |
| Principle | Oximation of carbonyl; titration of liberated HCl.[4] | Oxidation of aldehyde; back-titration of excess oxidant.[11] |
| Primary Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Potassium Dichromate (K₂Cr₂O₇) |
| Titrant | Standardized Sodium Hydroxide (NaOH) | Standardized Ferrous Ammonium Sulfate (FAS) |
| Endpoint Detection | Potentiometric (pH electrode)[8] | Visual (Ferroin indicator) or Potentiometric[13] |
| Specificity | High. Specific to the carbonyl (C=O) group. Will also react with ketones, which may interfere if present. | Moderate. Will react with any other reducing agents present in the sample matrix. |
| Key Advantages | - High specificity to carbonyls- Objective instrumental endpoint- Unaffected by sample color/turbidity- Direct titration of a reaction product | - Utilizes stable primary standard (K₂Cr₂O₇)- Sharp visual endpoint with indicator- Established classical chemistry |
| Potential Drawbacks | - Reaction can be slow for some aldehydes- Hydroxylamine reagent can be unstable- Ketones are a potential interference | - Lack of specificity (interference from other reductants)- Involves hazardous reagents (conc. H₂SO₄, Cr(VI))- FAS titrant is air-sensitive and requires daily standardization |
| Typical Precision (RSD) | < 0.5% | < 1.0% |
Choosing the Right Method
-
For high-purity samples or in a quality control setting where specificity to the aldehyde is paramount, Potentiometric Oximation is the superior method. Its instrumental endpoint removes operator bias and its principle is more directly tied to the functional group of interest. It is the recommended method for assay and purity determination.
-
The Redox Back-Titration method is a viable alternative when a potentiometric setup is unavailable or for educational purposes. It is a robust, classical technique but requires careful consideration of potential interferences from other reducing substances in the sample matrix. The use of hexavalent chromium and concentrated acid also necessitates more stringent safety protocols.
Alternative Analytical Techniques
While titration is excellent for assay-level quantification, other methods are available for different analytical challenges:
-
High-Performance Liquid Chromatography (HPLC): Often used with UV detection after derivatization (e.g., with 2,4-dinitrophenylhydrazine) for trace-level quantification or for analyzing aldehydes in complex mixtures.[15][16]
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is the method of choice for analyzing volatile aldehydes and separating them from related impurities.[2][17]
These chromatographic methods provide higher sensitivity and separating power but involve greater capital investment, more complex sample preparation, and a higher cost per analysis compared to titrimetry.
References
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Maltby, J. G., & Primavesi, G. R. (1949). The Estimation of Aldehydes, Ketones and Acetals by means of the Hydroxylamine Hydrochloride Method. Royal Society of Chemistry Publishing. Available at: [Link]
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Bennett, A. H., & Donovan, F. K. (1922). The Estimation of Aldehydes and Ketones by Means of Hydroxylamine. The Analyst, 47(553), 146-151. Available at: [Link]
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Bryant, W. M. D., & Smith, D. M. (1935). Improved Hydroxylamine Method for the Determination of Aldehydes and Ketones. Displacement of Oxime Equilibria by Means of Pyridine. Journal of the American Chemical Society, 57(1), 57-61. Available at: [Link]
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El-Sawi, E. (1985). A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering, 31. Available at: [Link]
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Chemistry LibreTexts. (2023). 9.4: Redox Titrations. LibreTexts Chemistry. Available at: [Link]
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Hach. (n.d.). Volumetric one-component Karl Fischer Titration for aldehydes and ketones. Hach Application Note. Available at: [Link]
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Clark, J. (2023). Oxidation of Aldehydes and Ketones. Chemguide. Available at: [Link]
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Guenther, E. (2014). DETERMINATION OF ALDEHYDES AND KETONES. The Essential Oils, 1. Available at: [Link]
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Honeywell. (n.d.). Water determination in aldehydes and ketones. Honeywell Laboratory Report L 676. Available at: [Link]
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Mettler Toledo. (n.d.). Water Content in Ketones and Aldehydes by Karl Fischer Titration. Mettler Toledo Application Note. Available at: [Link]
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ResearchGate. (2021). In the process of potentiometric titration for determination of aldehyde group content... ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-(p-Methylphenyl)propanal. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-(3-Ethyl-2-methylphenyl)propanal. PubChem Compound Database. Available at: [Link]
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Wikipedia. (n.d.). Schiff test. Wikipedia. Available at: [Link]
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Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. LibreTexts Chemistry. Available at: [Link]
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Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Eurofins Scientific. Available at: [Link]
-
Mettler Toledo. (n.d.). Water Content in Ketones and Aldehydes by Karl Fischer Titration. Mettler Toledo. Available at: [Link]
-
CORE. (n.d.). The quantitative estimation of aldehydes in flavoring extracts. CORE Repository. Available at: [Link]
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Human Metabolome Database. (n.d.). (±)-2-Methyl-3-(2-methylphenyl)propanal. HMDB. Available at: [Link]
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ResearchGate. (2024). Improved Procedure for Determination of Aldehydes. ResearchGate. Available at: [Link]
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ACS Publications. (1935). Improved Hydroxylamine Method for the Determination of Aldehydes and Ketones. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Oxime formation in titration of aldehydes with NH2OH·HCl to release HCl... ResearchGate. Available at: [Link]
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Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Eurofins Scientific. Available at: [Link]
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Abdul-Hay, S. O., et al. (2022). Quantitative Assessment of the in-vitro Binding Kinetics of Antisickling Aromatic Aldehydes with Hemoglobin A. PMC - NIH. Available at: [Link]
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Lee, J. H., et al. (2016). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. PubMed. Available at: [Link]
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Khan Academy. (n.d.). Aldehydes and ketones. Khan Academy MCAT Test Prep. Available at: [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Government of Japan. Available at: [Link]
-
MDPI. (2023). Natural Aldehyde-Chitosan Schiff Base: Fabrication, pH-Responsive Properties, and Vegetable Preservation. MDPI. Available at: [Link]
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ACS Publications. (1953). Determination of Schiff Bases by Titration in Nonaqueous Solutions. Analytical Chemistry. Available at: [Link]
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Khan Academy. (n.d.). Redox titrations. Khan Academy. Available at: [Link]
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Oriental Journal of Chemistry. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. ATSDR. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. ATSDR. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(2-Methylphenyl)propanal: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(2-Methylphenyl)propanal, moving beyond mere instruction to explain the critical reasoning behind each procedural step. Our aim is to empower researchers with the knowledge to manage chemical waste not just correctly, but also safely and intelligently.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, it is imperative to understand the hazard profile of this compound. While comprehensive toxicological data may be limited, related aldehydes and Safety Data Sheets (SDS) indicate several potential hazards that must be managed.
According to available SDS, this compound may cause skin and serious eye irritation.[1][2] Inhalation of vapors may also lead to respiratory irritation.[2][3] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[2][4]
Spill Response: In the event of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[2] Collect the absorbed material into a designated, sealable container for hazardous waste.[2] Remove all sources of ignition, as the compound is a combustible liquid.[4][5]
The Core Directive: Segregation and Characterization
The foundational principle of chemical waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is that chemical waste must never be disposed of in regular trash or down the sanitary sewer system.[6][7] The primary step is to correctly characterize the waste.
This compound waste is classified as hazardous chemical waste. This classification is based on its characteristics as an organic aldehyde, which can be irritants and are environmentally harmful.[1]
Key Disposal Principles:
-
Never Mix Incompatible Wastes: Aldehydes can react violently with oxidizing acids like nitric acid.[8] Always segregate waste streams. Store aldehyde waste away from acids, bases, and oxidizers to prevent dangerous reactions.[8][9]
-
Use Compatible Containers: Store liquid this compound waste in a sturdy, leak-proof container, preferably the original container or a designated carboy for non-halogenated organic solvents.[6][8] Ensure the container's cap is securely fastened at all times, except when adding waste.[10][11]
-
Proper Labeling is Non-Negotiable: As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[10][11] The label must clearly state "Hazardous Waste," list all chemical constituents by their full name (no abbreviations), the approximate percentages, and the date of accumulation.[7]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | EPA RCRA[12][13] |
| Primary Hazards | Skin Irritation, Eye Irritation, Aquatic Toxicity | SDS[1] |
| Incompatible Materials | Strong Oxidizing Agents, Concentrated Acids, Bases | University Guidelines[8] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | SDS, OSHA[2][4] |
| Container Type | Original container or designated plastic/glass carboy | University Guidelines[8] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the accumulation and disposal of this compound waste.
For Pure/Concentrated Liquid Waste:
-
Container Selection: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) office or use the original product container.[8]
-
Labeling: Immediately affix a completed EHS hazardous waste tag to the container.[7]
-
Accumulation: Place the waste container in a designated Satellite Accumulation Area (SAA).[11][14] This area must be at or near the point of generation and under the control of laboratory personnel.[15] The SAA must have secondary containment to capture any potential leaks.[10]
-
Transfer: When transferring the waste into the container, do so inside a chemical fume hood to minimize inhalation exposure.[16] Use a funnel to prevent spills and ensure the container cap is replaced immediately after.
-
Storage: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10] Once a container is full, it must be moved to the central accumulation area within three days.[11]
-
Pickup Request: Once the container is full or your project is complete, submit a chemical waste pickup request to your institution's EHS office.[7] Do not allow waste to accumulate for more than one year, even if the container is not full.[11]
For Contaminated Solid Waste (e.g., gloves, absorbent pads):
-
Segregation: Collect all solid waste contaminated with this compound separately from other lab trash.
-
Packaging: Place the contaminated solids into a clear plastic bag lining a designated solid waste pail.[8]
-
Labeling: Once the bag is full, seal it and attach a completed hazardous waste tag.
-
Disposal: Request a pickup through your EHS office.
For Empty Containers:
-
Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9][10]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of with your liquid chemical waste.[6] Subsequent rinses may also need to be collected, depending on local regulations.
-
Final Disposal: Once triple-rinsed and air-dried in a fume hood, the original labels must be completely defaced or removed.[6][10] The clean, unlabeled container can then be disposed of as regular solid waste or recycled, according to institutional policy.[9]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for managing this compound waste streams in the laboratory.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(2-Methylphenyl)propanal
As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide moves beyond a simple checklist, offering a deep dive into the operational and safety protocols for 3-(2-Methylphenyl)propanal (CAS No. 19564-40-0). Our philosophy is that a well-informed scientist is a safe and successful scientist. This document is structured to provide a robust framework for risk assessment, personal protective equipment (PPE) selection, and emergency preparedness.
Hazard Assessment: Understanding the Compound
A thorough understanding of a chemical's properties is the foundation of any safety protocol. While specific GHS classification data for this compound is not consistently available, we can infer its potential hazards based on its aldehyde functional group and data from structurally similar compounds like propionaldehyde and 3-phenylpropanal.[1][2] Aldehydes as a class are known for their potential to cause irritation and sensitization, and some are flammable.[2][3]
The primary risks associated with handling this compound are:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2][4]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[2][3]
-
Skin Sensitization: Some related aldehydes may cause an allergic skin reaction upon repeated contact.[2][4]
-
Combustibility: The compound has a high flash point, indicating it is a combustible liquid and a potential fire hazard when exposed to heat or flame.[1][2]
| Property | Value | Implication for Handling |
| CAS Number | 19564-40-0[1][5] | Unique identifier for ensuring correct substance information. |
| Molecular Formula | C10H12O[1] | |
| Boiling Point | ~228.8°C (estimate)[1] | Low volatility at room temperature, but vapor pressure increases with heat. |
| Flash Point | 101.6°C[1] | Classified as a combustible liquid. Requires control of ignition sources. |
| Known Hazards | Potential for skin, eye, and respiratory irritation.[1][2][6] | Dictates the need for barrier protection (gloves, goggles) and adequate ventilation. |
| Storage Incompatibility | Strong oxidizing agents, strong acids, strong bases, and reducing agents.[2] | Requires segregated storage to prevent hazardous reactions. |
The Hierarchy of Controls: A Foundational Safety Principle
Before selecting PPE, it is crucial to implement more effective safety measures. PPE is the last line of defense against chemical exposure. The most effective safety strategies involve eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
For this compound, this means:
-
Engineering Controls: The single most important control is to handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs), limit the quantity of the chemical handled at any one time, and ensure all personnel are trained on its specific hazards.
Core PPE Requirements: A Step-by-Step Protocol
The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following protocol outlines the minimum required PPE for handling this compound.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and vapors.
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles must be worn whenever handling the liquid.[7] Safety glasses do not provide an adequate seal against splashes and are insufficient.
-
High-Risk Operations: When transferring large volumes or there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[7][8]
Skin and Body Protection
Preventing skin contact is critical to avoid potential irritation or sensitization.
-
Gloves:
-
Selection: Nitrile or neoprene gloves are recommended for incidental contact. There is no universal glove that protects against all chemicals, so always consult the glove manufacturer's compatibility chart for specific breakthrough times.[8]
-
Technique: Always inspect gloves for tears or holes before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[2]
-
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory. This provides a removable barrier to protect street clothes and skin from minor spills and contamination.
-
Additional Protection: For tasks involving larger quantities (>1L) or a higher splash risk, a chemical-resistant apron should be worn over the lab coat. Ensure full-length pants and closed-toe shoes made of a non-porous material are worn at all times in the laboratory.[7]
Respiratory Protection
-
Primary Control: All work with this compound should be performed in a certified chemical fume hood.[7] If these engineering controls are in place and functioning correctly, respiratory protection is typically not required.
-
When Required: In the rare event of an engineering control failure or during a large-scale spill cleanup where vapor concentrations may be high, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge would be the minimum requirement.[9] All respirator use requires inclusion in a formal respiratory protection program with medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).
Operational & Emergency Protocols
Proper procedure extends from preparation to disposal and is critical for safety.
Caption: Standard donning and doffing sequence to minimize contamination.
Spill Management
Immediate and correct response can prevent a minor spill from becoming a major incident.
-
Minor Spill (Contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing your standard lab PPE (lab coat, goggles, nitrile gloves), absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.
-
Use non-sparking tools to collect the absorbed material into a labeled, sealable container for hazardous waste.[2][3]
-
Wipe the area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
-
Major Spill (Outside of fume hood):
-
Evacuate the area immediately.
-
Alert laboratory and institutional safety personnel.
-
Prevent entry into the area.
-
Cleanup should only be performed by trained emergency personnel with appropriate respiratory protection.
-
First Aid & Exposure Response
Time is critical in any exposure scenario.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][10] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[10][11] If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated PPE: Disposable gloves and other heavily contaminated items must be placed in a sealed bag and disposed of in the solid hazardous waste stream. Do not discard them in the regular trash.[2]
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal environmental regulations.[10][11] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
By integrating these protocols into your daily workflow, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
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Durham Technical Community College. (n.d.). Safety Data Sheet: Propionaldehyde. [Link]
-
Perfumer's Apprentice. (2024, July 15). Nympheal 10653 - SAFETY DATA SHEET. [Link]
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-
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-
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-
Australian Government Department of Health and Aged Care. (2022, June 30). Phenyl propanaldehydes - Evaluation statement. [Link]
-
European Chemicals Agency (ECHA). (2023, October 25). 3-(4-isobutyl-2-methylphenyl)propanal - Substance Information. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

